4'-O-Methylcoumestrol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-9-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c1-19-9-3-5-10-13(7-9)20-15-11-4-2-8(17)6-12(11)21-16(18)14(10)15/h2-7,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEZPZWGHDOWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168637 | |
| Record name | 9-O-Methylcoumestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9-O-Methylcoumestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1690-62-6 | |
| Record name | 3-Hydroxy-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1690-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-O-Methylcoumestrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001690626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-O-Methylcoumestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-O-METHYLCOUMESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE7972P9NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9-O-Methylcoumestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
338 - 339 °C | |
| Record name | 9-O-Methylcoumestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling the Natural Sources and Biological Landscape of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origins, isolation methodologies, and potential biological activities of the coumestan derivative, 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, also known as 9-O-Methylcoumestrol. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Occurrences of 9-O-Methylcoumestrol
9-O-Methylcoumestrol has been identified in a variety of plant species, primarily within the Fabaceae (legume) family. Its presence is often associated with the plant's defense mechanisms and response to environmental stressors. The documented botanical sources are listed below.
Table 1: Natural Sources of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one
| Plant Species | Family | Common Name |
| Cicer microphyllum | Fabaceae | - |
| Cicer canariense | Fabaceae | - |
| Cicer arietinum | Fabaceae | Chickpea |
| Medicago sativa | Fabaceae | Alfalfa |
| Trifolium pratense | Fabaceae | Red Clover |
| Pisum sativum | Fabaceae | Pea |
| Myroxylon balsamum | Fabaceae | Tolu Balsam |
Note: Specific quantitative data on the yield of 9-O-Methylcoumestrol from these sources is not extensively reported in publicly available literature, as research has often focused on more abundant phytoestrogens.
Experimental Protocols: A Representative Methodology for Isolation and Characterization
While a singular, detailed protocol for the isolation of 9-O-Methylcoumestrol is not universally cited, the following methodology represents a standard approach for the extraction and purification of coumestans from plant material. This protocol is a composite of established techniques for phytoestrogen isolation.
Plant Material Collection and Preparation
-
Collection: Aerial parts (leaves and stems) or roots of the source plant are collected at the appropriate developmental stage.
-
Drying: The plant material is air-dried in the shade or lyophilized to prevent enzymatic degradation of secondary metabolites.
-
Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: A polar solvent, typically methanol or ethanol, is used for the initial extraction. An 80% aqueous methanol solution is commonly employed.
-
Extraction Technique: Maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) can be utilized. For a standard laboratory procedure, maceration is often sufficient.
-
The powdered plant material is soaked in the solvent (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional agitation.
-
The process is repeated three times to ensure exhaustive extraction.
-
-
Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Coumestans are typically enriched in the ethyl acetate fraction.
-
Concentration: Each fraction is concentrated in vacuo to dryness.
Chromatographic Purification
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water, often with a small percentage of formic acid to improve peak shape.
Structure Elucidation and Characterization
-
Spectroscopic Analysis: The purified compound is identified and its structure confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.
-
UV-Vis Spectroscopy: To determine the absorption maxima, which are characteristic of the coumestan chromophore.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the isolation of 9-O-Methylcoumestrol.
Biological Activities and Signaling Pathways
Specific studies on the signaling pathways directly modulated by 9-O-Methylcoumestrol are limited. However, as a member of the coumestan class of phytoestrogens, its biological activity is anticipated to be similar to that of the well-studied coumestrol. Phytoestrogens are known to exert their effects by binding to estrogen receptors (ERα and ERβ) and modulating downstream signaling cascades.
Coumestans have been reported to influence several key signaling pathways involved in cell proliferation, apoptosis, and inflammation, including the PI3K/AKT, MAPK, NF-κB, and JAK/STAT pathways. The PI3K/AKT pathway is a critical regulator of cell survival and growth, and its modulation by phytoestrogens is of significant interest in cancer research.
Potential Signaling Pathway Modulation
Caption: Predicted modulation of the PI3K/AKT pathway by 9-O-Methylcoumestrol.
This guide provides a starting point for researchers interested in 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one. Further investigation is warranted to fully elucidate its quantitative distribution in nature, optimize its isolation, and confirm its specific biological mechanisms of action.
Isolating 9-O-Methylcoumestrol from Cicer arietinum: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the isolation of 9-O-methylcoumestrol, a bioactive coumestan found in Cicer arietinum (chickpea). This document outlines a detailed, synthesized experimental protocol for the extraction, purification, and characterization of this compound. It includes a summary of its physicochemical properties and spectroscopic data compiled from various databases. Furthermore, this guide illustrates the putative biosynthetic pathway of coumestans in legumes and the likely estrogen receptor-mediated signaling pathway of 9-O-methylcoumestrol, providing valuable context for its biological activity and potential therapeutic applications. The information is presented to be a practical resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Cicer arietinum, commonly known as the chickpea, is a legume crop cultivated for its edible seeds. Beyond its nutritional value, it is a source of various phytochemicals, including isoflavones and coumestans.[1][2] Among these, 9-O-methylcoumestrol has garnered interest for its potential biological activities. Coumestans are a class of phytoestrogens that are structurally similar to estrogens and can interact with estrogen receptors, suggesting their potential in modulating estrogen-related physiological and pathological processes.
This guide focuses on providing a detailed methodology for the isolation and characterization of 9-O-methylcoumestrol from Cicer arietinum. While specific protocols for this compound are not extensively documented, this guide synthesizes established methods for the extraction of phytoestrogens from legumes to propose a robust and reproducible workflow. The intended audience for this document includes researchers in natural product chemistry, pharmacology, and drug development who are interested in the isolation and study of bioactive compounds from plant sources.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and predicted spectroscopic data for 9-O-methylcoumestrol is presented in Table 1. This information is crucial for the identification and characterization of the isolated compound.
Table 1: Physicochemical and Spectroscopic Data of 9-O-Methylcoumestrol
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₀O₅ | [3] |
| Molecular Weight | 282.25 g/mol | [3] |
| IUPAC Name | 3-hydroxy-9-methoxy-[4]benzofuro[3,2-c]chromen-6-one | [3] |
| CAS Number | 1690-62-6 | [3] |
| Physical Description | Solid | [3] |
| Melting Point | 338-339 °C | [3] |
| SMILES | COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O | [5] |
| InChI | InChI=1S/C16H10O5/c1-19-9-3-5-10-13(7-9)20-15-11-4-2-8(17)6-12(11)21-16(18)14(10)15/h2-7,17H,1H3 | [5] |
| Predicted MS (M+H)⁺ | m/z 283.0601 | [5] |
| Predicted MS (M-H)⁻ | m/z 281.0455 | [5] |
Experimental Protocols
The following is a synthesized, detailed protocol for the isolation and purification of 9-O-methylcoumestrol from Cicer arietinum. This protocol is based on established methods for the extraction of isoflavones and other phytoestrogens from legumes.
Plant Material and Preparation
-
Sourcing: Obtain certified seeds of Cicer arietinum.
-
Sprouting (Optional but Recommended): Germinate the seeds in the dark for 5-7 days. Sprouting has been shown to increase the concentration of certain phytoestrogens.
-
Drying and Grinding: Lyophilize (freeze-dry) the chickpea sprouts or seeds and grind them into a fine powder using a laboratory mill.
Extraction
-
Maceration: Suspend the powdered plant material in 80% methanol (1:10 w/v).
-
Sonication: Sonicate the mixture for 1 hour at room temperature to enhance extraction efficiency.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Re-extraction: Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
Purification
-
Solvent Partitioning:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds like lipids and chlorophyll. Repeat this step until the hexane layer is colorless.
-
Subsequently, partition the methanol fraction against ethyl acetate. The ethyl acetate fraction will contain the moderately polar compounds, including coumestans.
-
-
Column Chromatography:
-
Concentrate the ethyl acetate fraction to dryness.
-
Subject the dried extract to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them using thin-layer chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light (254 nm and 365 nm).
-
-
Preparative HPLC:
-
Pool the fractions containing the compound of interest (based on TLC analysis).
-
Perform preparative High-Performance Liquid Chromatography (HPLC) on the pooled fractions using a C18 column.
-
Use a mobile phase of methanol and water with a gradient elution to achieve high purity.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the peak corresponding to 9-O-methylcoumestrol.
-
Characterization
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Obtain the mass spectrum of the purified compound using Electrospray Ionization (ESI-MS) to confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to elucidate the chemical structure.
-
-
Purity Assessment:
-
Analyze the final purified compound by analytical HPLC to determine its purity.
-
Visualization of Workflow and Biological Pathways
Experimental Workflow
The overall workflow for the isolation of 9-O-methylcoumestrol from Cicer arietinum is depicted in the following diagram.
Caption: Experimental workflow for the isolation of 9-O-methylcoumestrol.
Biosynthetic Pathway
The biosynthesis of coumestans is closely related to the phenylpropanoid and isoflavonoid pathways in legumes. A simplified, putative biosynthetic pathway leading to coumestans is shown below.
References
- 1. Phytochemical: 9-O-Methylcoumestrol [caps.ncbs.res.in]
- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 3. 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one | C16H10O5 | CID 5319565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. PubChemLite - 9-o-methylcoumestrol (C16H10O5) [pubchemlite.lcsb.uni.lu]
The Biosynthesis of 9-O-Methylcoumestrol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Methylcoumestrol is a plant-derived secondary metabolite belonging to the coumestan class of phytoestrogens. These compounds have garnered significant interest from the scientific and drug development communities due to their potential therapeutic properties, including estrogenic and anti-cancer activities. Understanding the biosynthetic pathway of 9-O-Methylcoumestrol is crucial for its potential biotechnological production and for the metabolic engineering of plants to enhance its yield. This technical guide provides a comprehensive overview of the known and putative steps in the biosynthesis of 9-O-Methylcoumestrol in plants, starting from the general phenylpropanoid pathway. It includes a summary of the key enzymatic reactions, relevant quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic pathway and experimental workflows. While significant progress has been made in elucidating the upstream portions of the pathway leading to the precursor coumestrol, the specific enzyme responsible for the final O-methylation step to yield 9-O-Methylcoumestrol has yet to be definitively characterized. This guide consolidates the current knowledge and provides a framework for future research in this area.
Introduction
Coumestans are a class of plant secondary metabolites characterized by a four-ring heterocyclic structure. As phytoestrogens, they can mimic the biological activity of estrogen. 9-O-Methylcoumestrol is a methylated derivative of coumestrol, the most well-known coumestan. The biosynthesis of coumestans is a branch of the larger flavonoid and isoflavonoid pathways, which are prevalent in leguminous plants such as soybean (Glycine max) and alfalfa (Medicago sativa). This guide will detail the enzymatic steps from the precursor L-phenylalanine to the final product, 9-O-Methylcoumestrol.
The Biosynthetic Pathway
The biosynthesis of 9-O-Methylcoumestrol can be divided into three main stages:
-
Phenylpropanoid Pathway: The initial steps that convert L-phenylalanine to 4-coumaroyl-CoA.
-
Isoflavonoid Branch: The formation of the isoflavone intermediate, daidzein.
-
Coumestan Formation and Modification: The conversion of daidzein to coumestrol and its subsequent methylation to 9-O-Methylcoumestrol.
Phenylpropanoid Pathway
This fundamental pathway provides the basic building blocks for a wide array of plant secondary metabolites, including flavonoids and isoflavonoids.
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.
-
Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid.
-
Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to form 4-coumaroyl-CoA .
Isoflavonoid Branch
The isoflavonoid pathway is a critical branch leading to the synthesis of daidzein.
-
Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone to naringenin .
-
Isoflavone Synthase (IFS) , a key enzyme in this branch, catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, converting naringenin to the isoflavone genistein , and liquiritigenin (formed from naringenin) to daidzein .
Coumestan Formation and Modification
The final stages of the pathway involve the conversion of the isoflavone daidzein into coumestrol and its subsequent methylation.
-
Daidzein is hydroxylated at the 2' position by an isoflavone 2'-hydroxylase (I2'H) , a cytochrome P450 monooxygenase, to yield 2'-hydroxydaidzein .
-
This intermediate undergoes oxidative cyclization to form the pterocarpan ring system. While the exact enzymatic steps are not fully elucidated, this is a critical rearrangement.
-
The final step in coumestrol biosynthesis is catalyzed by 3,9-dihydroxypterocarpan 6a-monooxygenase (CYP93A1) , which introduces a double bond to form coumestrol [1].
-
The terminal step is the methylation of the hydroxyl group at the C9 position of coumestrol. This reaction is catalyzed by a putative O-methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce 9-O-Methylcoumestrol . The specific OMT responsible for this reaction has not yet been isolated and characterized from any plant species.
Quantitative Data
Quantitative data for the biosynthesis of 9-O-Methylcoumestrol is limited in the literature. The following table summarizes available data on the concentration of the precursor, coumestrol, in various plant sources. Enzyme kinetic data for the specific enzymes in this pathway are largely unavailable and represent a significant area for future research.
| Compound | Plant Source | Tissue | Concentration | Reference |
| Coumestrol | Soybean (Glycine max) | Sprouts | 1.76 ± 0.13 µg/g | --INVALID-LINK-- |
| Coumestrol | Alfalfa (Medicago sativa) | Sprouts | High concentrations | --INVALID-LINK-- |
| Coumestrol | Clover (Trifolium spp.) | Leaves | 25 to 200 mg/kg DM | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the 9-O-Methylcoumestrol biosynthesis pathway.
Metabolite Extraction and Analysis by HPLC
Objective: To extract and quantify coumestrol and 9-O-Methylcoumestrol from plant tissue.
Materials:
-
Plant tissue (e.g., soybean sprouts, alfalfa leaves)
-
Liquid nitrogen
-
80% (v/v) Methanol
-
Centrifuge
-
HPLC system with a C18 column and UV or MS detector
-
Authentic standards for coumestrol and 9-O-Methylcoumestrol
Protocol:
-
Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol and vortex thoroughly.
-
Sonicate the sample for 30 minutes in a water bath.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of 80% methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system. A typical mobile phase gradient would be water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the elution of compounds using a UV detector at an appropriate wavelength (e.g., 340 nm for coumestans) or a mass spectrometer for more specific detection.
-
Quantify the compounds by comparing the peak areas to a standard curve generated with authentic standards.
O-Methyltransferase (OMT) Enzyme Assay
Objective: To measure the activity of the putative OMT that converts coumestrol to 9-O-Methylcoumestrol.
Materials:
-
Plant protein extract
-
Coumestrol (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 10 mM dithiothreitol)
-
Stopping solution (e.g., 2 M HCl)
-
Ethyl acetate
-
Scintillation counter (for radiometric assay) or HPLC system
Protocol (Radiometric Method):
-
Prepare a reaction mixture containing the reaction buffer, coumestrol, and [¹⁴C-methyl]-S-adenosyl-L-methionine.
-
Pre-warm the mixture to the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding the plant protein extract.
-
Incubate the reaction for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Extract the radiolabeled product (9-O-[¹⁴C-methyl]coumestrol) with ethyl acetate.
-
Transfer the ethyl acetate phase to a scintillation vial and evaporate the solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radioactivity incorporated into the product per unit time and protein concentration.
Protocol (HPLC-based Method):
-
Follow steps 1-5 of the radiometric method, but use non-radiolabeled SAM.
-
Extract the product with ethyl acetate.
-
Evaporate the ethyl acetate and reconstitute the residue in a suitable solvent for HPLC analysis.
-
Analyze the sample by HPLC to separate and quantify the 9-O-Methylcoumestrol produced.
-
Calculate the enzyme activity based on the amount of product formed per unit time and protein concentration.
Visualizations
Biosynthetic Pathway of 9-O-Methylcoumestrol
Caption: Biosynthesis pathway of 9-O-Methylcoumestrol from L-Phenylalanine.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for the extraction and analysis of coumestans from plant tissue.
Logical Relationship for OMT Enzyme Assay
References
9-O-Methylcoumestrol: A Technical Guide to its Presumed Mechanism of Action
Disclaimer: Scientific literature extensively details the mechanism of action for coumestrol, the parent compound of 9-O-Methylcoumestrol. However, specific research on 9-O-Methylcoumestrol is limited. This guide, therefore, extrapolates the likely mechanism of action of 9-O-Methylcoumestrol based on the robust data available for coumestrol, providing a framework for researchers, scientists, and drug development professionals. All quantitative data and experimental protocols presented herein are for coumestrol and should be interpreted as a proxy for the potential activity of its 9-O-methylated derivative.
Introduction
9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen. Phytoestrogens are plant-derived compounds that are structurally and functionally similar to mammalian estrogens, enabling them to interact with estrogen receptors (ERs).[1] The biological activities of these compounds, including their potential therapeutic effects, are largely dictated by these interactions. Given its structural similarity to coumestrol, 9-O-Methylcoumestrol is presumed to exert its biological effects primarily through the modulation of estrogen receptor signaling pathways, with potential additional anti-inflammatory activities.
Core Mechanism of Action: Estrogen Receptor Modulation
The principal mechanism of action for coumestrol, and likely 9-O-Methylcoumestrol, is its function as a selective estrogen receptor modulator (SERM). Coumestrol has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher binding affinity for ERβ.[2] This preferential binding to ERβ is a key determinant of its tissue-specific effects.
Estrogen Receptor Signaling
Upon binding to ERs, the ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[3] This interaction initiates the transcription of a host of genes involved in various physiological processes, including cell proliferation, differentiation, and metabolism. The differential expression of ERα and ERβ in various tissues accounts for the diverse and sometimes opposing effects of SERMs.
Quantitative Data: Estrogen Receptor Binding Affinity of Coumestrol
The following table summarizes the relative binding affinity (RBA) of coumestrol for estrogen receptors, providing a quantitative basis for its estrogenic activity.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Reference |
| Coumestrol | Rat Uterine Cytosol ER | 190 | [4] |
| Coumestrol | ERα | Lower than ERβ | [2] |
| Coumestrol | ERβ | Higher than ERα | [2] |
Experimental Protocols: Estrogen Receptor Binding Assay
The competitive binding of coumestrol to estrogen receptors is a key experiment to determine its estrogenic potential.
Objective: To determine the relative binding affinity of a test compound (e.g., coumestrol) for the estrogen receptor compared to estradiol.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-Estradiol (radiolabeled ligand)
-
Test compound (coumestrol)
-
Scintillation counter
Methodology:
-
Prepare rat uterine cytosol containing estrogen receptors.
-
A constant amount of [³H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (coumestrol).
-
The reaction is allowed to reach equilibrium.
-
Bound and unbound [³H]-estradiol are separated.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the binding of [³H]-estradiol (IC50) is determined.
-
The RBA is calculated as (IC50 of estradiol / IC50 of test compound) x 100.
Potential Anti-Inflammatory Mechanism of Action
While direct evidence for 9-O-Methylcoumestrol is lacking, many coumarins and phytoestrogens exhibit anti-inflammatory properties. This suggests a secondary mechanism of action for 9-O-Methylcoumestrol involving the modulation of inflammatory signaling pathways.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] Some flavonoids and coumarins have been shown to inhibit the activation of NF-κB. This inhibition can occur at various points in the signaling cascade, such as preventing the degradation of the inhibitory protein IκBα or inhibiting the nuclear translocation of the active NF-κB dimer.
Modulation of MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[7][8] The three main MAPK families are ERK, JNK, and p38. Dysregulation of these pathways is associated with inflammatory diseases and cancer. Some natural compounds have been shown to modulate MAPK signaling, thereby exerting anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Affinity of phytoestrogens for estradiol-binding proteins and effect of coumestrol on growth of 7,12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Estrogenic Activity of 9-O-Methylcoumestrol: An In-depth Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the estrogenic activity of 9-O-Methylcoumestrol. Therefore, this guide focuses on the well-documented estrogenic properties of its parent compound, coumestrol , as a proxy. The structural similarity suggests that 9-O-Methylcoumestrol may exhibit estrogenic effects, but this remains to be experimentally verified.
Introduction
Coumestrol is a naturally occurring compound found in various plants, including soybeans, clover, and alfalfa sprouts. It belongs to a class of phytoestrogens known as coumestans. Phytoestrogens are plant-derived compounds that are structurally and functionally similar to mammalian estrogens, with 17β-estradiol being the primary female sex hormone. Due to these similarities, coumestrol can bind to and activate estrogen receptors (ERs), thereby mimicking or modulating the effects of endogenous estrogens. This document provides a comprehensive overview of the estrogenic activity of coumestrol, detailing its interaction with estrogen receptors, the signaling pathways involved, and the experimental methodologies used to characterize its effects.
Quantitative Data on the Estrogenic Activity of Coumestrol
The estrogenic potency of a compound is typically quantified through various in vitro and in vivo assays. These assays measure parameters such as binding affinity to estrogen receptors (ERα and ERβ), and the ability to induce estrogen-responsive gene expression and physiological effects.
| Assay Type | Receptor | Test System | Key Findings |
| Competitive Binding Assay | Estrogen Receptor (ER) | Rat uterine cytosol, DMBA-induced rat mammary tumors, human mammary tumor tissue | Coumestrol competitively binds to estrogen receptors.[1] |
| In Vitro ER Transactivation Assay | ERα | Not specified | Coumestrol demonstrated the most potent estrogenic properties among 15 tested phytoestrogens. |
| In Vivo Uterotrophic Assay | Not specified | Ovariectomized mice | Coumestrol exhibited potent estrogenic properties. |
Note: Specific EC50 and IC50 values for 9-O-Methylcoumestrol are not available in the reviewed literature. The table summarizes findings for the parent compound, coumestrol.
Experimental Protocols
The assessment of estrogenic activity involves a variety of standardized experimental protocols. Below are detailed methodologies for key experiments commonly cited in the study of phytoestrogens like coumestrol.
Estrogen Receptor Competitive Binding Assay
This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to estrogen receptors.
Objective: To determine the relative binding affinity (RBA) of a test compound for ERα and ERβ.
Materials:
-
Purified recombinant human ERα and ERβ ligand-binding domains (LBDs).
-
[3H]-estradiol as the radioligand.
-
Test compound (e.g., coumestrol).
-
Assay buffer (e.g., Tris-based buffer).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
A constant concentration of the ER LBD and [3H]-estradiol are incubated with varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.
-
Following incubation, unbound ligand is separated from the receptor-ligand complex using methods like dextran-coated charcoal or hydroxylapatite.
-
The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined.
-
The RBA is calculated as the ratio of the IC50 of unlabeled estradiol to the IC50 of the test compound, multiplied by 100.
In Vivo Uterotrophic Assay
This in vivo assay is a standard method to assess the estrogenic or anti-estrogenic activity of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rodents.
Objective: To determine the estrogenic potential of a compound by measuring its ability to induce uterine growth.
Animal Model: Immature or ovariectomized female rats or mice. Ovariectomy removes the primary source of endogenous estrogens.
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound is administered daily for a period of 3 to 7 days via oral gavage or subcutaneous injection. A positive control group receives a known estrogen (e.g., 17β-estradiol), and a vehicle control group receives the carrier solvent.
-
At the end of the treatment period, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uteri may also be blotted to obtain a dry weight.
-
A statistically significant increase in uterine weight in the treatment group compared to the vehicle control group indicates estrogenic activity.
Signaling Pathways and Experimental Workflows
The estrogenic effects of compounds like coumestrol are primarily mediated through the activation of estrogen receptors, which are ligand-activated transcription factors.
Estrogen Receptor Signaling Pathway
Upon binding to its ligand, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription.
Caption: Estrogen Receptor Signaling Pathway.
Experimental Workflow for Assessing Estrogenicity
The following diagram illustrates a typical workflow for evaluating the estrogenic activity of a novel compound.
Caption: Experimental Workflow for Estrogenicity Assessment.
Conclusion
While direct experimental data on the estrogenic activity of 9-O-Methylcoumestrol is currently unavailable, the extensive research on its parent compound, coumestrol, provides a strong basis for predicting its potential biological effects. Coumestrol is a potent phytoestrogen that exerts its effects primarily through the activation of estrogen receptors. Further research is warranted to elucidate the specific estrogenic profile of 9-O-Methylcoumestrol and to determine how the methylation at the 9-O position influences its binding affinity, receptor subtype selectivity, and overall estrogenic potency. Such studies will be crucial for evaluating its potential applications in areas such as hormone replacement therapy and the prevention of estrogen-related diseases.
References
A Comprehensive Technical Guide on the Anti-inflammatory Effects of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one (Coumestrol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, more commonly known as Coumestrol, is a naturally occurring organic compound belonging to the class of phytochemicals known as coumestans.[1] First identified in 1957, it is predominantly found in foods such as soybeans, brussels sprouts, spinach, and various legumes, with the highest concentrations in clover and alfalfa sprouts.[1] As a phytoestrogen, Coumestrol exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ).[1] Beyond its hormonal effects, Coumestrol has garnered significant research interest for its diverse pharmacological properties, including antioxidant, neuroprotective, and anti-cancer activities.[2][3] Notably, a growing body of evidence highlights its potent anti-inflammatory effects, positioning it as a promising candidate for the development of novel therapeutic agents for inflammatory diseases.[4][5] This technical guide provides an in-depth overview of the anti-inflammatory properties of Coumestrol, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
Coumestrol exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Its primary mechanisms include the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling cascades, and potentially the Nuclear Factor-kappa B (NF-κB) pathway.
-
MAPK Signaling Pathway: The MAPK pathway plays a crucial role in the cellular response to inflammatory stimuli. Coumestrol has been shown to modulate this pathway in a cell-type-specific manner. In some studies, it decreases the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase 1/2 (JNK1/2), while in others it increases their phosphorylation.[6][7] For instance, in mice astrocytes, the inhibitory effects of Coumestrol on lipopolysaccharide (LPS)-induced inflammation were reversed by ERK and JNK inhibitors, suggesting the involvement of these kinases in its anti-inflammatory action.[8]
-
PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is another critical regulator of inflammation and cell survival. Coumestrol has been demonstrated to decrease the phosphorylation of AKT, a key protein in this pathway, thereby inhibiting downstream signaling.[6][7] Furthermore, it has been shown to block the mammalian Target of Rapamycin (mTOR)/PI3K/AKT signaling pathway in human skin cancer cells.[9]
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][11] As a xenoestrogen, Coumestrol is suggested to modulate NF-κB signaling.[10] By inhibiting this pathway, Coumestrol can effectively reduce the production of key inflammatory mediators.
-
Inhibition of Pro-inflammatory Mediators: Coumestrol has been shown to inhibit the synthesis of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated astrocytes.[8] The inhibition of these cytokines is a key aspect of its anti-inflammatory activity.
Quantitative Data on the Bioactivities of Coumestrol
The following tables summarize the quantitative data on the inhibitory and scavenging activities of Coumestrol from various in vitro studies.
| Enzyme Inhibition | IC₅₀ (µM) | Reference |
| Monoamine Oxidase-A (MAO-A) | 37.40 | [2] |
| Acetylcholinesterase (AChE) | 42.33 | [12] |
| Butyrylcholinesterase (BChE) | 24.64 | [12] |
| Beta-secretase 1 (BACE1) | 51.04 | [12] |
| Radical Scavenging Activity | EC₅₀ (µM) | Reference |
| DPPH | 53.98 | [12] |
| Peroxynitrite | 1.17 | [12] |
| Cell Viability | Cell Line | IC₅₀ (µM) | Reference |
| Triple-Negative Inflammatory Breast Cancer (TN-IBC) | SUM-149 | 13 | [13] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of Coumestrol.
1. Cell Culture and LPS-induced Inflammation
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are commonly used to study inflammation in vitro.[14][15][16] Astrocytes are used for neuroinflammation studies.[8]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Inflammation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[8][14][15][16] A typical concentration of LPS used is 100 ng/mL to 1 µg/mL.[14][15]
-
Coumestrol Treatment: Cells are pre-treated with various concentrations of Coumestrol for a specific duration (e.g., 1-2 hours) before the addition of LPS.
2. Measurement of Pro-inflammatory Mediators
-
Nitric Oxide (NO) Assay: The production of NO, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[17][18][19] The absorbance is measured at 540 nm.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell culture supernatant are quantified using commercially available ELISA kits.[8][14][20]
3. Western Blot Analysis
-
Purpose: To determine the effect of Coumestrol on the expression and phosphorylation of key proteins in signaling pathways like MAPK and PI3K/AKT.[9][6][7]
-
Procedure:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, AKT).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. Cell Viability Assay
-
Purpose: To assess the cytotoxicity of Coumestrol.
-
Method (MTT Assay):
-
Cells are seeded in a 96-well plate and treated with various concentrations of Coumestrol.
-
After incubation, MTT solution is added to each well and incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9][16]
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for evaluating the anti-inflammatory effects of Coumestrol.
Caption: Simplified signaling pathways involved in inflammation and targeted by Coumestrol.
Coumestrol, or 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, demonstrates significant anti-inflammatory properties through its ability to modulate key signaling pathways such as MAPK and PI3K/AKT, and inhibit the production of pro-inflammatory mediators. The available quantitative data underscores its potential as a potent anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its therapeutic potential. Future studies should focus on in vivo models to validate these in vitro findings and to explore the clinical applications of Coumestrol in the treatment of inflammatory diseases.
References
- 1. Coumestrol - Wikipedia [en.wikipedia.org]
- 2. Phytoestrogen Coumestrol Selectively Inhibits Monoamine Oxidase-A and Amyloid β Self-Aggregation [mdpi.com]
- 3. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Coumestrol on Sphingolipid Signaling Pathway and Insulin Resistance Development in Primary Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Coumestrol Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protective effects of coumestrol against amyloid-β peptide- and lipopolysaccharide-induced toxicity on mice astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Prospective Neuroprotective Potential of 9-O-Methylcoumestrol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a prospective analysis of the neuroprotective potential of 9-O-Methylcoumestrol based on the known effects of its parent compound, coumestrol, and related phytoestrogens. As of the date of this publication, direct experimental data on the neuroprotective properties of 9-O-Methylcoumestrol is not available in the public domain. The information presented herein is intended to guide future research.
Executive Summary
Neurodegenerative diseases represent a significant and growing global health challenge with limited therapeutic options. Phytoestrogens, plant-derived compounds with structural similarity to 17β-estradiol, have emerged as promising candidates for neuroprotective therapies. This is largely due to their ability to modulate key signaling pathways involved in neuronal survival, inflammation, and oxidative stress. 9-O-Methylcoumestrol, a methylated derivative of the potent phytoestrogen coumestrol, is a compound of interest for its potential neuroprotective activities. This whitepaper synthesizes the available evidence on related compounds to build a scientific case for the investigation of 9-O-Methylcoumestrol as a neuroprotective agent. We will explore its potential mechanisms of action, including estrogen receptor modulation and activation of critical cell survival pathways, and provide a framework for its experimental validation.
Introduction to 9-O-Methylcoumestrol
9-O-Methylcoumestrol is a natural compound belonging to the coumestan class of phytochemicals. It is a derivative of coumestrol, a well-documented phytoestrogen found in various plants like clover and alfalfa. The methylation at the 9-hydroxyl position may alter its pharmacokinetic and pharmacodynamic properties, potentially influencing its bioavailability, receptor affinity, and blood-brain barrier permeability. While coumestrol itself has demonstrated neuroprotective effects, the specific potential of its methylated form remains an untapped area of research.[1] The structural similarity to estradiol suggests that a primary mechanism of action for coumestrol and its derivatives is through the modulation of estrogen receptors (ERs), particularly the ERβ subtype, which is highly expressed in the brain.[2][3]
Postulated Neuroprotective Mechanisms of Action
Based on the known neuroprotective effects of coumestrol and other phytoestrogens, the neuroprotective potential of 9-O-Methylcoumestrol is likely multifactorial, involving the modulation of several key signaling pathways that govern neuronal survival, inflammation, and the response to oxidative stress.[2][4]
Estrogen Receptor (ER) β-Mediated Signaling
Phytoestrogens are known to act as selective estrogen receptor modulators (SERMs), with many showing a higher binding affinity for ERβ than for ERα.[2] ERβ is widely distributed in the central nervous system, and its activation is linked to neuroprotective outcomes.[5][6] The neuroprotective actions of coumestrol have been shown to be at least partially mediated by estrogen receptors.[7][8] Activation of ERβ by a ligand such as 9-O-Methylcoumestrol could trigger downstream signaling cascades that promote cell survival and reduce apoptosis.[9][10]
References
- 1. From Plants to Therapies: Exploring the Pharmacology of Coumestrol for Neurological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential Effects of Phytoestrogens: The Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Estrogen Receptor Alpha and Beta Expression and Signaling on Cognitive Function During Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by Phytoestrogens in the Model of Deprivation and Resupply of Oxygen and Glucose In Vitro: The Contribution of Autophagy and Related Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Estrogen Receptors Alpha and Beta in sexually dimorphic neuroprotection against glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection and Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals [frontiersin.org]
Lack of Publicly Available Data on the Anticancer Screening of 9-O-Methylcoumestrol
A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available information regarding the preliminary anticancer screening of 9-O-Methylcoumestrol. Despite extensive queries, no specific studies detailing its cytotoxic effects, mechanisms of action, or associated signaling pathways in cancer cells were identified.
Therefore, this technical guide will focus on the anticancer properties of its parent compound, Coumestrol , for which a body of research exists. Coumestrol is a phytoestrogen that has demonstrated notable anticancer activities across various cancer cell lines. The methodologies and findings presented here for Coumestrol may serve as a valuable reference point for potential future investigations into the bioactivity of its methylated derivative, 9-O-Methylcoumestrol.
An In-Depth Technical Guide on the Preliminary Anticancer Screening of Coumestrol
This guide provides a detailed overview of the in vitro anticancer activities of Coumestrol, summarizing key quantitative data, experimental protocols, and the signaling pathways implicated in its mechanism of action.
Data Presentation: Cytotoxic Activity of Coumestrol
The following table summarizes the reported cytotoxic effects of Coumestrol on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HepG2 | Hepatocellular Carcinoma | Not explicitly quantified in the provided text, but significant toxicity was induced. | Crystal Violet Assay | [1][2] |
| SK-Mel-5 | Skin Melanoma | Significant growth inhibition at 20, 40, 80 µM | Cell Titer96 Aqueous One Solution | [3] |
| SK-Mel-28 | Skin Melanoma | Significant growth inhibition at 20, 40, 80 µM | Cell Titer96 Aqueous One Solution | [3] |
| SK-Mel-2 | Skin Melanoma | Significant growth inhibition at 20, 40, 80 µM | Cell Titer96 Aqueous One Solution | [3] |
| A549 | Lung Cancer | Significant growth inhibition at 20, 40, 80 µM | Cell Titer96 Aqueous One Solution | [3] |
| HCT116 | Colon Cancer | Significant growth inhibition at 20, 40, 80 µM | Cell Titer96 Aqueous One Solution | [3] |
| HT-29 | Colon Cancer | Significant growth inhibition at 20, 40, 80 µM | Cell Titer96 Aqueous One Solution | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on Coumestrol's anticancer activity are provided below.
1. Cell Culture and Maintenance
-
Cell Lines: HepG2 (human hepatocellular carcinoma), SK-Mel-5, SK-Mel-28, SK-Mel-2 (human skin melanoma), A549 (human lung cancer), HCT116, HT-29 (human colon cancer), and Vero (normal kidney cells for cytotoxicity comparison) were utilized.[1][2][3]
-
Culture Conditions: Cells were maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assessment (Crystal Violet Assay)
-
Seeding: HepG2 and Vero cells were seeded in 96-well plates at a suitable density.[1][2]
-
Treatment: After cell attachment, they were treated with varying concentrations of Coumestrol for a specified duration (e.g., 24, 48, or 72 hours).
-
Staining: The medium was removed, and the cells were fixed with a solution such as 4% paraformaldehyde. Subsequently, cells were stained with a 0.5% crystal violet solution.
-
Quantification: The stain was solubilized with a solvent (e.g., methanol or 33% glacial acetic acid), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).
3. Cell Proliferation Assay (Cell Titer 96 Aqueous One Solution)
-
Seeding: 2 x 10³ cells were seeded per well in a 96-well plate.[3]
-
Treatment: Cells were treated with Coumestrol at concentrations of 20, 40, or 80 µM.[3]
-
Measurement: At the end of the treatment period, Cell Titer 96 Aqueous One Solution reagent (Promega) was added to each well, and the plate was incubated according to the manufacturer's instructions. The absorbance was then read to determine the number of viable cells.
4. Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Staining: Cells were harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
5. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
-
RNA Extraction: Total RNA was extracted from Coumestrol-treated and untreated HepG2 cells.[1][2]
-
cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The expression levels of target genes (e.g., BAX, Bcl-2, NF-κβ, PCNA, MMP2, Caspase-3, Caspase-9, COX2, and MMP9) were quantified using qPCR with specific primers.[1][2] Gene expression was normalized to a housekeeping gene (e.g., GAPDH).
6. Immunohistochemistry (IHC)
-
Sample Preparation: Tissues or cell blocks from Coumestrol-treated and untreated groups were fixed, embedded in paraffin, and sectioned.
-
Staining: The sections were deparaffinized, rehydrated, and subjected to antigen retrieval. They were then incubated with primary antibodies against proteins of interest (e.g., Bax and PCNA), followed by incubation with a secondary antibody and a detection system.[1][2]
-
Visualization: The protein expression was visualized using a microscope.
Mandatory Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Coumestrol-Induced Apoptosis in HepG2 Cells
Caption: Coumestrol-induced apoptosis signaling cascade in liver cancer cells.
Experimental Workflow for Assessing Anticancer Activity
Caption: General experimental workflow for in vitro anticancer screening.
Coumestrol's Effect on the Ferroptosis Pathway in Colorectal Cancer Cells
Caption: Coumestrol facilitates apoptosis in CRC cells via the ferroptosis pathway.[3]
References
In Silico Analysis of 9-O-Methylcoumestrol: A Technical Guide to Molecular Docking
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific in silico molecular docking studies exclusively focused on 9-O-Methylcoumestrol are not publicly available. This guide, therefore, presents a comprehensive, generalized methodology for conducting such a study, using 9-O-Methylcoumestrol as a case study. The data and specific interactions presented herein are hypothetical and for illustrative purposes, based on the known behavior of similar compounds.
Introduction
9-O-Methylcoumestrol, a naturally occurring coumestan, is a derivative of coumestrol, a well-known phytoestrogen. Phytoestrogens are plant-derived compounds that can mimic the biological activity of estrogen due to their structural similarity to estradiol. This has led to significant interest in their potential therapeutic applications, particularly in relation to hormone-dependent conditions.
In silico molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor). This method allows for the rapid screening of potential drug candidates and provides insights into the molecular interactions that govern binding, thereby guiding further experimental studies.
This technical guide outlines a standard workflow for performing an in silico docking study of 9-O-Methylcoumestrol, with a focus on its potential interaction with the Estrogen Receptor Alpha (ERα), a common target for phytoestrogens.[1]
Experimental Protocols
The following protocols describe a generalized workflow for a molecular docking study, based on common practices in the field.
Software and Tools
-
Molecular Docking Software: AutoDock Vina, Schrödinger Maestro/Glide, or similar.
-
Protein Preparation: PDB (Protein Data Bank), Schrödinger's Protein Preparation Wizard, or AutoDockTools.
-
Ligand Preparation: PubChem, ChemDraw, Avogadro, or Schrödinger's LigPrep.
-
Visualization: PyMOL, Chimera, or Discovery Studio.
Ligand Preparation
-
Structure Retrieval: The 3D structure of 9-O-Methylcoumestrol can be obtained from the PubChem database (CID: 5319565).
-
Energy Minimization: The ligand structure is then energy-minimized to obtain a stable conformation. This is typically done using a force field such as MMFF94 or OPLS.
-
Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand.
Protein Preparation
-
Structure Retrieval: The 3D crystal structure of the target protein, in this case, the human Estrogen Receptor Alpha (ERα), can be downloaded from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand, for example, PDB ID: 3ERT.
-
Preprocessing: The protein structure is preprocessed to remove water molecules, co-factors, and any existing ligands.
-
Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned, typically for a physiological pH of 7.4.
-
Energy Minimization: The protein structure is subjected to a restrained energy minimization to relieve any steric clashes.
Molecular Docking
-
Grid Generation: A grid box is defined around the active site of the receptor. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature information. The grid box should be large enough to allow the ligand to move freely during the docking simulation.
-
Docking Simulation: The prepared ligand is then docked into the defined grid box of the receptor using the chosen docking software. The docking algorithm explores various possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Pose Selection: The docking simulation typically generates multiple binding poses. The pose with the best score (lowest binding energy) is usually selected for further analysis.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from an in silico docking study of 9-O-Methylcoumestrol with Estrogen Receptor Alpha (ERα).
| Ligand | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) |
| 9-O-Methylcoumestrol | -8.5 | 0.58 |
| Estradiol (Reference) | -10.2 | 0.04 |
| Coumestrol (Reference) | -9.1 | 0.21 |
Table 1: Hypothetical Binding Affinities and Inhibition Constants.
| Interacting Residue (ERα) | Interaction Type | Distance (Å) |
| Glu353 | Hydrogen Bond | 2.8 |
| Arg394 | Hydrogen Bond | 3.1 |
| His524 | Pi-Pi Stacking | 4.5 |
| Leu346 | Hydrophobic | 3.9 |
| Leu387 | Hydrophobic | 4.2 |
| Met421 | Hydrophobic | 4.8 |
Table 2: Hypothetical Interacting Residues and Interaction Types for 9-O-Methylcoumestrol with ERα.
Visualization of Pathways and Workflows
Visual diagrams are crucial for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate a simplified signaling pathway involving ERα and the workflow of the in silico docking study.
Caption: Simplified ERα signaling pathway.
Caption: In Silico Molecular Docking Workflow.
Conclusion
This technical guide provides a foundational protocol for conducting in silico molecular docking studies, using 9-O-Methylcoumestrol as a hypothetical subject. The described workflow, from ligand and protein preparation to docking and analysis, represents a standard approach in computational drug discovery. The hypothetical data and visualizations serve to illustrate the expected outcomes and the types of insights that can be gained from such studies. While no specific docking studies on 9-O-Methylcoumestrol have been published, the methodologies outlined here provide a robust framework for future computational investigations into its potential biological activity.
References
A Technical Guide to the ADME Profile of 9-O-Methylcoumestrol: A Proposed Research Framework
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 9-O-Methylcoumestrol is limited in publicly available scientific literature. This guide provides a comprehensive overview of the compound's known characteristics and outlines a recommended framework of standard experimental protocols to elucidate its ADME properties. The methodologies described are based on established practices in preclinical drug development and natural product research.
Introduction to 9-O-Methylcoumestrol
9-O-Methylcoumestrol is a naturally occurring organic compound classified as a coumestan. Coumestans are a class of phytoestrogens characterized by a specific four-ring heterocyclic structure. These compounds are found in various plants, and 9-O-Methylcoumestrol has been detected in foods such as green tea, common peas, chickpeas, and alfalfa. Given the growing interest in the pharmacological potential of phytoestrogens, understanding the ADME profile of 9-O-Methylcoumestrol is crucial for evaluating its potential as a therapeutic agent.
Table 1: Physicochemical Properties of 9-O-Methylcoumestrol
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀O₅ | PubChem[1] |
| Molecular Weight | 282.25 g/mol | PubChem[1] |
| XLogP3 | 3.1 | PubChem[1] |
| Melting Point | 338 - 339 °C | HMDB |
| IUPAC Name | 3-hydroxy-9-methoxy-benzofuro[3,2-c]chromen-6-one | PubChem[1] |
Proposed Experimental Framework for ADME Profiling
The following sections outline a series of recommended in vitro and in vivo studies to characterize the ADME properties of 9-O-Methylcoumestrol.
Absorption
To assess the oral absorption potential of 9-O-Methylcoumestrol, a Caco-2 cell permeability assay is a standard in vitro model that mimics the human intestinal epithelium.
2.1.1 Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Testing: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
Permeability Assessment:
-
The culture medium in the apical (AP) and basolateral (BL) chambers is replaced with transport buffer.
-
9-O-Methylcoumestrol is added to the AP chamber to assess AP to BL permeability (absorptive flux).
-
In a separate set of wells, the compound is added to the BL chamber to assess BL to AP permeability (efflux).
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: The concentration of 9-O-Methylcoumestrol in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
2.1.2 Visualization: Caco-2 Permeability Workflow
Caption: Workflow for Caco-2 Permeability Assay.
Distribution
Plasma protein binding (PPB) is a critical parameter that influences the distribution and availability of a drug. The equilibrium dialysis method is a widely accepted technique for determining the extent of PPB.
2.2.1 Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
-
Apparatus Setup: A two-chamber equilibrium dialysis apparatus with a semi-permeable membrane is used.
-
Procedure:
-
One chamber is filled with plasma (human, rat, etc.), and the other with a protein-free buffer.
-
9-O-Methylcoumestrol is added to the plasma chamber.
-
The apparatus is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
-
Sample Collection: Aliquots are taken from both the plasma and buffer chambers.
-
Sample Analysis: The concentration of 9-O-Methylcoumestrol in both chambers is determined by LC-MS/MS.
-
Data Analysis:
-
The fraction unbound (fu) is calculated as: fu = C_buffer / C_plasma
-
Where C_buffer and C_plasma are the concentrations in the buffer and plasma chambers at equilibrium, respectively.
-
The percentage bound is calculated as: % Bound = (1 - fu) * 100
-
2.2.2 Visualization: Equilibrium Dialysis Workflow
References
Early Toxicological Assessment of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Technical Guide
Disclaimer: Direct toxicological data for 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one (also known as 9-O-Methylcoumestrol or 4'-O-Methylcoumestrol, CAS No. 1690-62-6) is not available in the public domain. This guide provides an early toxicological assessment based on data from its parent compound, coumestrol, and other related coumestans. The toxicological profile of 9-O-Methylcoumestrol may differ from that of coumestrol due to its methylation.
Introduction
3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one is a member of the coumestan class of organic compounds, which are known phytoestrogens.[1] Phytoestrogens are plant-derived compounds that can mimic the biological activity of estrogen.[2] The toxicological assessment of such compounds is crucial for their potential development as therapeutic agents or to understand their impact as dietary components. This guide summarizes the available toxicological information on the closely related compound, coumestrol, and outlines standard experimental protocols for the toxicological evaluation of coumestans.
Toxicological Profile of Coumestrol (Parent Compound)
Coumestrol, the parent compound of 9-O-Methylcoumestrol, has been studied for its estrogenic and potential toxic effects.
Estrogenic Activity
Coumestrol exhibits estrogenic activity, which is a key aspect of its biological and toxicological profile.[3] It acts as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a binding affinity for ERβ similar to that of 17β-estradiol. This estrogenic activity can lead to disruptions in endocrine function.
Genotoxicity
Studies have indicated that coumestrol may possess genotoxic properties. It has been shown to induce DNA strand breaks, micronuclei, and mutations in the HPRT gene in Chinese hamster ovary cells.[4] Furthermore, coumestrol has been found to induce micronuclei in human lymphoblastoid cells, potentially through the inhibition of topoisomerase-II or modulation of p53 signaling pathways.[4]
Reproductive and Developmental Toxicity
Due to its estrogenic nature, coumestrol can interfere with reproductive processes. Oral administration of coumestrol has been shown to cause alterations in the testes of dogs.[4] In neonatal rats, exposure to coumestrol through lactation has been observed to have anti-estrogenic effects on sexual differentiation, decrease ovarian weight, and increase apoptotic cell death in the ovaries of adult rats.[4]
Quantitative Toxicological Data for Coumestrol
The following table summarizes the available quantitative data for coumestrol. It is important to reiterate that this data is for the parent compound and may not be representative of 9-O-Methylcoumestrol.
| Parameter | Value | Species/System | Reference |
| Maximum Tolerable Daily Intake | 22 µg/kg | Humans (calculated from animal studies) | [5] |
Recommended Experimental Protocols for Toxicological Assessment
Given the lack of specific data for 9-O-Methylcoumestrol, the following standard experimental protocols are recommended for its early toxicological assessment.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan, which can be measured spectrophotometrically.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity, MCF-7 for estrogen-responsive breast cancer) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one (typically ranging from 0.1 to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine. The test detects mutations that revert this auxotrophy, allowing the bacteria to grow on a histidine-deficient medium.
Methodology:
-
Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (or buffer for non-activation conditions).
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Potential Signaling Pathway: Estrogenic Receptor Signaling
While the specific signaling pathways for the toxicity of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one are unknown, its structural similarity to coumestrol suggests that it may also interact with estrogen receptors. The following diagram illustrates a generalized estrogenic signaling pathway.
Caption: Generalized estrogenic signaling pathway for phytoestrogens.
Conclusion
The toxicological profile of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one remains largely uncharacterized. Based on the data available for its parent compound, coumestrol, it is plausible that 9-O-Methylcoumestrol may exhibit estrogenic and potentially genotoxic effects. A comprehensive toxicological evaluation, employing standard in vitro and in vivo assays as outlined in this guide, is essential to determine its safety profile for any potential therapeutic applications or to understand its health implications as a dietary constituent. Further research is required to elucidate its specific mechanisms of action and to establish a reliable toxicological database.
References
- 1. 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one | C16H10O5 | CID 5319565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coumestrol - Wikipedia [en.wikipedia.org]
- 3. Estrogenic activity of coumestrol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Is coumestrol a natural beneficial compound or a hazardous agent? [frontiersin.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Coumestans: A Comprehensive Review of Their Biological Activities and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Coumestans are a class of naturally occurring heterocyclic compounds characterized by a fused furan and coumarin ring system. Found in various plants, including legumes and sprouts, these phytoestrogens have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological activities of prominent coumestans, with a focus on coumestrol, wedelolactone, and psoralidin. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Core Biological Activities of Coumestans
Coumestans exhibit a broad spectrum of pharmacological effects, positioning them as promising candidates for the development of novel therapeutics. Their biological activities are multifaceted, encompassing estrogenic and anti-estrogenic effects, anticancer, anti-inflammatory, antioxidant, and osteogenic properties. These effects are mediated through complex interactions with various cellular signaling pathways.
Estrogenic and Anti-Estrogenic Activity
A hallmark of many coumestans is their ability to interact with estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). This interaction underlies many of their physiological effects, from regulating bone density to influencing the growth of hormone-dependent cancers.
Coumestrol , for instance, exhibits a high binding affinity for both ERα and ERβ. Its estrogenic potency is reported to be 30 to 100 times greater than that of isoflavones. The chemical structure of coumestrol mimics that of estradiol, allowing it to bind to estrogen receptors and modulate the expression of estrogen-responsive genes.
Anticancer Activity
Coumestans have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis in a range of cancer cell lines.
Wedelolactone has been shown to inhibit the proliferation of head and neck squamous cancer cells by antagonizing the aryl hydrocarbon receptor (AhR) pathway. It also down-regulates the oncogenic transcription factor c-Myc in prostate cancer cells, leading to apoptosis. Furthermore, wedelolactone can act as a proteasome inhibitor in breast cancer cells, with IC50 values for chymotrypsin-like activity in the low micromolar range.
Psoralidin exhibits cytotoxic activity against various cancer cell lines, including stomach, esophageal, and colon cancer. It can induce apoptosis through the modulation of the NF-κB and PI3K/Akt signaling pathways. Psoralidin has also been shown to inhibit the proliferation of osteosarcoma cells by downregulating ITGB1 expression.
Coumestrol has shown anticancer effects in triple-negative inflammatory breast cancer by reducing cell viability, migration, and invasion.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and the anti-inflammatory properties of coumestans are a significant area of research.
Wedelolactone is a known inhibitor of the pro-inflammatory NF-κB signaling pathway. It inhibits the IKK complex, which is crucial for the activation of NF-κB. Wedelolactone has also been shown to inhibit 5-lipoxygenase (5-Lox), an enzyme involved in the production of inflammatory leukotrienes, with an IC50 of 2.5 μM.
Coumestrol has been shown to mitigate inflammation in a rat model of diabetic retinopathy by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.
Osteogenic Activity
Coumestans have shown promise in promoting bone health by stimulating osteogenesis (bone formation) and inhibiting adipogenesis (fat formation) in bone marrow mesenchymal stem cells.
Psoralidin has been demonstrated to promote osteogenesis by enhancing calcium nodule formation and alkaline phosphatase activity in pre-osteoblast cells. This effect is mediated, at least in part, through the classical estrogen receptor pathway. Psoralen, a related compound, has been shown to accelerate bone fracture healing by activating both osteoclasts and osteoblasts via the ERK signaling pathway.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of key coumestans, providing a comparative overview of their potency.
| Coumestan | Biological Activity | Cell Line/Target | IC50 Value | Reference |
| Coumestrol | MAO-A Inhibition | Monoamine Oxidase-A | 1.99 µM | |
| Aβ Aggregation Inhibition | Amyloid β | 37.40 µM | ||
| Cytotoxicity | Triple-Negative Inflammatory Breast Cancer Cells (2D) | 13 µM | ||
| Cytotoxicity | Triple-Negative Inflammatory Breast Cancer Cells (3D) | 50 µM | ||
| ERα Binding | Estrogen Receptor α | 75.7 nM | ||
| Wedelolactone | 5-Lipoxygenase Inhibition | 5-Lipoxygenase | 2.5 µM | |
| Cytotoxicity | LNCaP (Prostate Cancer) | 8-12 µM | ||
| Cytotoxicity | PC3 (Prostate Cancer) | 8-12 µM | ||
| Cytotoxicity | DU145 (Prostate Cancer) | 8-12 µM | ||
| Proteasome Chymotrypsin-like Activity Inhibition (in vitro, 26S) | 26S Proteasome | 9.97 µM | ||
| Proteasome Chymotrypsin-like Activity Inhibition (in vitro, 20S) | 20S Proteasome | 6.13 µM | ||
| Psoralidin | Cytotoxicity | SNU-1 (Stomach Cancer) | 53 µg/ml | |
| Cytotoxicity | SNU-16 (Stomach Cancer) | 203 µg/ml | ||
| Cytotoxicity | MG63 (Osteosarcoma) | 31.44 µM | ||
| Cytotoxicity | 143B (Osteosarcoma) | 29.52 µM | ||
| α-glucosidase Inhibition | α-glucosidase | 40.74 mmol/L |
Key Signaling Pathways Modulated by Coumestans
The biological effects of coumestans are exerted through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of therapeutic interventions.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in many types of cancer.
Detailed Experimental Protocols
To facilitate the replication and extension of research on coumestans, this section provides detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of coumestans on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells (e.g., Eca9706 esophageal carcinoma cells) in a 96-well plate at a density of 2.0 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Treat the cells with various concentrations of the coumestan (e.g., psoralidin at 0, 5, 10, and 20 µM) for specified time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µl of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by coumestans in cancer cells.
Principle: Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells. Flow cytometry can then be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., Eca9706 cells) in 6-well plates at a density of 2 x 10^6 cells/well and treat with the desired concentrations of the coumestan (e.g., psoralidin at 0, 5, 10, and 20 µM) for 48 hours.
-
Cell Harvesting: After treatment, collect the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Cell Staining: Resuspend the cells in 1x annexin V binding buffer at a concentration of 1 x 10^6 cells/ml. Add 5 µl of FITC-conjugated Annexin V and 5 µl of PI to 100 µl of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µl of 1x binding buffer to each tube and analyze the cells by flow cytometry within one hour.
NF-κB Reporter Assay
Objective: To measure the effect of coumestans on NF-κB transcriptional activity.
Principle: This assay utilizes a reporter plasmid containing a promoter with multiple NF-κB binding sites upstream of a luciferase gene. When NF-κB is activated and binds to these sites, it drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB activity.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., RAW 264.7 macrophages) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the coumestan (e.g., wedelolactone) for 12 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS; 1 µg/ml), for 20 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as the relative luciferase activity compared to the control.
Conclusion and Future Directions
Coumestans represent a promising class of natural compounds with a wide array of biological activities that are of significant interest for therapeutic development. Their ability to modulate key signaling pathways involved in cancer, inflammation, and bone metabolism highlights their potential as lead compounds for the design of novel drugs. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research into the mechanisms of action and therapeutic applications of these fascinating molecules.
Future research should focus on several key areas. Firstly, a more comprehensive understanding of the structure-activity relationships of different coumestans is needed to optimize their therapeutic properties and minimize potential side effects. Secondly, while in vitro studies have provided a wealth of information, more in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety of coumestans in preclinical models of disease. Finally, the development of advanced drug delivery systems could help to improve the bioavailability and targeted delivery of coumestans, enhancing their therapeutic potential. Continued investigation into the biological activities of coumestans holds great promise for the discovery of new and effective treatments for a range of human diseases.
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, also known as 9-O-Methylcoumestrol, is a member of the coumestan class of organic compounds.[1] Coumestans are polycyclic aromatic compounds characterized by a benzofuro[3,2-c]chromen-6-one core structure. These compounds, found in various plants, are a subject of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2]
Coumestans, including the target molecule, have demonstrated potential as anticancer agents.[2][3] Their mechanism of action often involves the modulation of key cellular signaling pathways such as the PI3K/AKT, MAPK, NF-κB, and JAK/STAT pathways.[3] The structural features of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one make it a valuable scaffold for the development of new therapeutic agents.
This document provides a detailed protocol for a plausible synthetic route to 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, based on established methods for coumestan synthesis. The presented methodology involves a two-step process commencing with the synthesis of a 4-hydroxycoumarin intermediate via a Pechmann condensation, followed by an oxidative cyclization to construct the final benzofuran ring system.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.
Experimental Protocols
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Intermediate)
This step utilizes the Pechmann condensation, a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[4][5]
Materials and Reagents:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve resorcinol (1 equivalent) in a minimal amount of ethanol.
-
To this solution, add ethyl acetoacetate (1 equivalent).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Step 2: Synthesis of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one
This final step involves an oxidative cyclization of the intermediate coumarin with 4-methoxyphenol to form the benzofuran ring of the coumestan.[6]
Materials and Reagents:
-
7-Hydroxy-4-methylcoumarin (from Step 1)
-
4-Methoxyphenol
-
Iron(III) chloride (FeCl₃) or other suitable oxidizing agent
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) and 4-methoxyphenol (1 equivalent) in DMSO.
-
Add Iron(III) chloride (FeCl₃) (catalytic amount) to the solution.
-
Heat the reaction mixture at 110-120 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the final product.[6]
Data Presentation
Table 1: Summary of Synthetic Protocol Parameters
| Parameter | Step 1: Pechmann Condensation | Step 2: Oxidative Cyclization |
| Starting Materials | Resorcinol, Ethyl acetoacetate | 7-Hydroxy-4-methylcoumarin, 4-Methoxyphenol |
| Key Reagents/Catalysts | Concentrated H₂SO₄ | Iron(III) chloride (FeCl₃) |
| Solvent | Ethanol (minimal) | Dimethyl sulfoxide (DMSO) |
| Reaction Temperature | Room Temperature | 110-120 °C |
| Reaction Time | 12-18 hours | 4-6 hours |
| Product | 7-Hydroxy-4-methylcoumarin | 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one |
| Purification Method | Recrystallization from ethanol | Column chromatography (Silica gel) |
Table 2: Physicochemical Properties of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one
| Property | Value |
| Molecular Formula | C₁₆H₁₀O₅ |
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | 3-hydroxy-9-methoxy-[3]benzofuro[3,2-c]chromen-6-one |
| Appearance | Expected to be a solid |
(Note: The reaction yields are not specified as they can vary significantly based on the precise reaction conditions and scale.)
Application Notes: Potential Anticancer Mechanism
Coumestans are known to exert their anticancer effects by modulating various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[3] One of the key pathways implicated is the PI3K/AKT signaling cascade, which is often hyperactivated in many types of cancer.
Caption: Postulated inhibitory effect on the PI3K/AKT signaling pathway.
The diagram above illustrates a potential mechanism where 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one may inhibit the PI3K/AKT pathway. By inhibiting key kinases like PI3K and AKT, the compound can disrupt downstream signaling, leading to decreased cell proliferation and survival, and potentially inducing apoptosis in cancer cells. This makes it a promising candidate for further investigation in cancer drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A short and elegant synthetic approach for 9-substituted tetrahydro coumestan derivatives and synthesis of some naturally occurring coumestan derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 9-O-Methylcoumestrol in Plant Extracts
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 9-O-Methylcoumestrol in plant extracts. 9-O-Methylcoumestrol, a naturally occurring coumestan, is a derivative of coumestrol and is found in various plants, including certain species of Cicer and Trifolium.[1][2] The growing interest in the biological activities of phytoestrogens necessitates reliable analytical methods for their characterization in complex botanical matrices. The described protocol provides a comprehensive workflow, from sample preparation to chromatographic analysis and data interpretation, suitable for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Coumestans, a class of phytoestrogens, are structurally similar to estrogens and can exert estrogenic or anti-estrogenic effects. 9-O-Methylcoumestrol is a methylated derivative of coumestrol, a more widely studied coumestan. The methylation of flavonoids and isoflavonoids can significantly alter their bioavailability and biological activity. Therefore, accurate quantification of 9-O-Methylcoumestrol in plant extracts is crucial for understanding its potential pharmacological effects. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals in complex mixtures.[3] This application note presents a validated HPLC method that can be readily implemented for the routine analysis of 9-O-Methylcoumestrol in various plant materials.
Experimental Protocol
Sample Preparation: Extraction of 9-O-Methylcoumestrol from Plant Material
A reliable extraction method is critical for the accurate quantification of the target analyte. The following protocol is a general guideline and may require optimization depending on the specific plant matrix.
1.1. Plant Material Pre-treatment:
-
Plant material (e.g., leaves, stems, roots) should be dried to a constant weight, either by air-drying, freeze-drying, or oven-drying at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.[4]
-
The dried material is then ground into a fine powder to increase the surface area for efficient extraction.[4]
1.2. Extraction Procedure:
-
Maceration: A simple and widely used extraction technique.[5]
-
Accurately weigh approximately 1 gram of the powdered plant material.
-
Place the powder in a conical flask and add 20 mL of 80% methanol (v/v).
-
Stopper the flask and shake for 24 hours at room temperature on an orbital shaker.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Ultrasonic-Assisted Extraction (UAE): A more rapid extraction method.
-
Accurately weigh approximately 1 gram of the powdered plant material.
-
Place the powder in a conical flask with 20 mL of 80% methanol (v/v).
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.[6]
-
Filter the extract and repeat the process twice.
-
Combine the filtrates and evaporate the solvent.
-
1.3. Sample Clean-up (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds.
-
Re-dissolve the dried extract in a minimal amount of the initial mobile phase.
-
Pass the solution through a C18 SPE cartridge, pre-conditioned with methanol and water.
-
Wash the cartridge with a low-polarity solvent to remove non-polar impurities.
-
Elute the fraction containing 9-O-Methylcoumestrol with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
HPLC Instrumentation and Conditions
The following HPLC conditions have been optimized for the separation and detection of 9-O-Methylcoumestrol.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Specification |
| HPLC System | Agilent 1100 Series or equivalent with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.[7] |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][8] |
| Mobile Phase | A: 0.1% Formic acid in Water (v/v) B: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B 5-25 min: 20% to 60% B 25-30 min: 60% to 80% B 30-35 min: 80% B (hold) 35-40 min: 80% to 20% B (return to initial) 40-45 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD at 345 nm (based on the UV absorption maxima of similar coumestans) |
Standard Preparation and Calibration
-
Stock Standard Solution: Accurately weigh 1 mg of 9-O-Methylcoumestrol reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve.
Results and Data Presentation
The HPLC method described provides excellent separation of 9-O-Methylcoumestrol from other components in the plant extract. The retention time for 9-O-Methylcoumestrol under the specified conditions is expected to be in the range of 15-20 minutes.
Table 2: Quantitative Analysis of 9-O-Methylcoumestrol in a Hypothetical Plant Extract
| Sample | Plant Species | Plant Part | Extraction Method | 9-O-Methylcoumestrol Content (µg/g of dry weight) | % RSD (n=3) |
| 1 | Cicer arietinum | Leaves | Maceration | 15.2 | 2.1 |
| 2 | Cicer arietinum | Leaves | UAE | 18.5 | 1.8 |
| 3 | Trifolium pratense | Flowers | Maceration | 8.9 | 2.5 |
| 4 | Trifolium pratense | Flowers | UAE | 10.2 | 2.3 |
Method Validation
To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999.
-
Precision: Determined by replicate injections of a standard solution and expressed as the relative standard deviation (%RSD). Intra-day and inter-day precision should be evaluated.
-
Accuracy: Evaluated by a recovery study, where a known amount of the standard is spiked into a sample and the recovery is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[6]
Visualizations
Caption: Experimental workflow for HPLC analysis of 9-O-Methylcoumestrol.
Caption: Logical relationship of the analytical protocol.
Conclusion
The HPLC method presented in this application note is a reliable and reproducible technique for the quantitative analysis of 9-O-Methylcoumestrol in plant extracts. The protocol is detailed enough for direct implementation in a laboratory setting and can be adapted for the analysis of other related coumestans. This method will be a valuable tool for researchers investigating the phytochemical composition and potential biological activities of various plant species.
References
- 1. 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one | C16H10O5 | CID 5319565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemical: 9-O-Methylcoumestrol [caps.ncbs.res.in]
- 3. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC quantification of nine chemical constituents from the five parts of Abutilon theophrasti Medic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structure Elucidation of 9-O-Methylcoumestrol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of 9-O-Methylcoumestrol, a naturally occurring coumestan, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined herein are designed to be a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
9-O-Methylcoumestrol, with the molecular formula C₁₆H₁₀O₅, is a derivative of coumestrol, a well-known phytoestrogen.[1][2][3] Accurate structural confirmation is paramount for any further biological or pharmacological investigation. NMR spectroscopy is the most powerful tool for the unambiguous determination of its chemical structure.
This document details the experimental procedures for one-dimensional (1D) and two-dimensional (2D) NMR experiments and provides a representative dataset to guide the interpretation of results.
Structure of 9-O-Methylcoumestrol
The chemical structure of 9-O-Methylcoumestrol is presented below, with the standard atom numbering for the coumestan core. This numbering is essential for the assignment of NMR signals.
Experimental Protocols
The following protocols are provided as a general guideline. Instrument parameters should be optimized for the specific spectrometer and sample concentration.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of purified 9-O-Methylcoumestrol in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for this class of compounds due to its excellent solubilizing power for polar molecules.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent signal.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D ¹H NMR: This experiment identifies all the hydrogen atoms in the molecule and provides information about their chemical environment and scalar couplings.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
1D ¹³C NMR: This experiment identifies all the unique carbon atoms in the molecule.
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar (J) couplings, typically through two or three bonds. It is crucial for identifying adjacent protons in a spin system.
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.2).
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is essential for piecing together the carbon skeleton.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).
-
Data Presentation: NMR Spectral Data for 9-O-Methylcoumestrol
The following tables summarize the expected ¹H and ¹³C NMR data for 9-O-Methylcoumestrol, based on analysis of its structure and comparison with related coumestan and isoflavonoid compounds. The data is presented for a hypothetical acquisition in DMSO-d₆.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| H-1 | 7.85 | d | 8.5 | 1H |
| H-2 | 6.95 | dd | 8.5, 2.5 | 1H |
| H-4 | 7.05 | d | 2.5 | 1H |
| H-7 | 7.90 | d | 8.8 | 1H |
| H-8 | 7.10 | dd | 8.8, 2.3 | 1H |
| H-10 | 7.40 | d | 2.3 | 1H |
| 3-OH | 9.80 | s | - | 1H |
| 9-OCH₃ | 3.90 | s | - | 3H |
Table 2: ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)
| Position | δ (ppm) | Carbon Type | DEPT-135 |
| C-1 | 115.5 | CH | Positive |
| C-2 | 112.0 | CH | Positive |
| C-3 | 158.0 | C-OH | - |
| C-4 | 98.0 | CH | Positive |
| C-4a | 155.0 | C | - |
| C-6 | 160.5 | C=O | - |
| C-6a | 113.0 | C | - |
| C-6b | 156.5 | C | - |
| C-7 | 125.0 | CH | Positive |
| C-8 | 114.5 | CH | Positive |
| C-9 | 162.0 | C-O | - |
| C-10 | 95.0 | CH | Positive |
| C-10a | 150.0 | C | - |
| C-11a | 105.0 | C | - |
| C-11b | 120.0 | C | - |
| 9-OCH₃ | 56.0 | CH₃ | Positive |
Structure Elucidation Workflow and Key 2D NMR Correlations
The following diagrams illustrate the logical workflow for structure elucidation and the key 2D NMR correlations expected for 9-O-Methylcoumestrol.
Experimental Workflow
Key COSY Correlations
The COSY spectrum will be instrumental in identifying the two isolated aromatic spin systems in 9-O-Methylcoumestrol.
Key HMBC Correlations
The HMBC spectrum is critical for assembling the complete carbon framework by identifying long-range (2-3 bond) correlations. The correlations from the methoxy protons are particularly diagnostic.
Conclusion
The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structure elucidation of 9-O-Methylcoumestrol. The protocols and expected data presented in these application notes serve as a practical guide for researchers. By systematically analyzing the correlations in each spectrum, the connectivity of all atoms in the molecule can be unambiguously established, providing a solid foundation for further research into its biological activities and potential therapeutic applications.
References
Application Notes and Protocols for the Mass Spectrometric Analysis of 9-O-Methylcoumestrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of 9-O-Methylcoumestrol using liquid chromatography-mass spectrometry (LC-MS). Included are a predicted fragmentation pattern based on the known behavior of coumestans and related isoflavonoid structures, a comprehensive experimental protocol for LC-MS/MS analysis, and a summary of the expected mass spectral data. This information is intended to facilitate the identification and characterization of 9-O-Methylcoumestrol in various research and drug development applications.
Introduction
9-O-Methylcoumestrol is a naturally occurring coumestan, a class of organic compounds structurally related to isoflavonoids. These compounds are of interest to the scientific community due to their potential biological activities. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation pattern of 9-O-Methylcoumestrol is crucial for its unambiguous identification in complex matrices.
Under electrospray ionization (ESI) conditions, 9-O-Methylcoumestrol is expected to readily form a protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) will likely lead to characteristic fragmentation pathways, primarily involving the loss of a methyl radical (•CH₃) from the methoxy group and the loss of carbon monoxide (CO) from the lactone ring, a common fragmentation for coumarin-type structures.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of protonated 9-O-Methylcoumestrol (C₁₆H₁₀O₅, Exact Mass: 282.05) is anticipated to proceed through several key steps. The primary fragmentation events are the loss of a methyl radical and the sequential loss of carbon monoxide.
Table 1: Predicted Quantitative Data for the ESI-MS/MS Fragmentation of 9-O-Methylcoumestrol ([M+H]⁺)
| m/z (Da) | Proposed Fragment Structure | Neutral Loss | Predicted Relative Abundance (%) |
| 283.06 | [C₁₆H₁₁O₅]⁺ (Protonated Molecule) | - | 100 |
| 268.04 | [C₁₅H₈O₅]⁺• | •CH₃ | 85 |
| 240.04 | [C₁₄H₈O₄]⁺• | •CH₃, CO | 60 |
| 212.05 | [C₁₃H₈O₃]⁺• | •CH₃, 2CO | 45 |
Note: The predicted relative abundances are hypothetical and based on the general fragmentation patterns observed for structurally similar compounds. Actual relative abundances may vary depending on the specific instrumental conditions.
Experimental Protocol: LC-MS/MS Analysis of 9-O-Methylcoumestrol
This protocol outlines a general procedure for the analysis of 9-O-Methylcoumestrol using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
3.1. Materials and Reagents
-
9-O-Methylcoumestrol standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
3.2. Sample Preparation
-
Prepare a stock solution of 9-O-Methylcoumestrol in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to the desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).
3.3. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Full Scan and Product Ion Scan
-
Mass Range (Full Scan): m/z 100-400
-
Precursor Ion (Product Ion Scan): m/z 283.06
-
Collision Energy: 20-40 eV (optimization recommended)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
Visualization of the Predicted Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway for the protonated molecule of 9-O-Methylcoumestrol.
Discussion
The proposed fragmentation pathway for 9-O-Methylcoumestrol is consistent with the established principles of mass spectrometry for flavonoids and coumarin-related compounds. The initial loss of a methyl radical is a characteristic fragmentation for methoxylated aromatic compounds. The subsequent losses of carbon monoxide are indicative of the coumestan core structure. By monitoring these specific transitions (e.g., m/z 283.06 → 268.04), a highly selective and sensitive method for the detection and quantification of 9-O-Methylcoumestrol can be developed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The experimental protocol provided serves as a starting point for method development and can be further optimized to suit specific instrumentation and analytical requirements.
Measuring the Estrogenicity of 9-O-Methylcoumestrol: A Guide to Cell-Based Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-O-Methylcoumestrol is a naturally occurring coumestan, a class of organic compounds with a chemical structure similar to estrogens. Due to this structural similarity, there is significant interest in characterizing its potential estrogenic activity. This document provides detailed protocols for key cell-based assays to quantify the estrogenicity of 9-O-Methylcoumestrol and a framework for interpreting the resulting data. While direct experimental data for 9-O-Methylcoumestrol is limited, this guide utilizes data from its parent compound, coumestrol, as a reference to illustrate the application of these assays.
Understanding Estrogen Signaling
Estrogenic compounds exert their effects primarily through binding to estrogen receptors (ERs), which are ligand-activated transcription factors. There are two main subtypes, ERα and ERβ. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is known as the genomic signaling pathway. Non-genomic pathways, which are more rapid, involve ERs located at the cell membrane activating various protein kinase cascades.
Diagram of the Estrogen Receptor Signaling Pathway:
Application Notes and Protocols: In Vitro Models for Testing 9-O-Methylcoumestrol Anti-inflammatory Activity
Introduction 9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen found in various plants. Phytoestrogens are known to possess a range of biological activities, and there is growing interest in their potential therapeutic effects, including anti-inflammatory properties.[1][2] To rigorously assess the anti-inflammatory potential of 9-O-Methylcoumestrol, a series of well-defined in vitro models are essential. These models allow for the controlled investigation of the compound's effects on key cellular and molecular pathways involved in the inflammatory response.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory activity of 9-O-Methylcoumestrol. The focus is on cell-based assays using macrophage cell lines, which are central players in the inflammatory process.[3] The protocols cover the assessment of key inflammatory mediators and the elucidation of underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Application Note 1: Evaluating the Effect of 9-O-Methylcoumestrol on Pro-inflammatory Mediator Production
Principle A hallmark of inflammation is the production of pro-inflammatory mediators by immune cells. Macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), release significant amounts of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] This assay evaluates the ability of 9-O-Methylcoumestrol to inhibit the production of these key mediators in LPS-stimulated macrophages, providing a quantitative measure of its anti-inflammatory potential.
Experimental Workflow The general workflow involves determining a non-toxic concentration range for the test compound, followed by pre-treating macrophages with 9-O-Methylcoumestrol before stimulating them with LPS. The cell culture supernatant is then collected to quantify the levels of NO, PGE2, and cytokines.
Caption: Experimental workflow for assessing the inhibition of pro-inflammatory mediators.
Protocols
1. Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocyte cell line THP-1. THP-1 cells require differentiation into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to experiments.[6]
-
Medium: RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability Assay (MTS/MTT Assay)
-
Objective: To determine the maximum non-toxic concentration of 9-O-Methylcoumestrol.
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[5]
-
Treat cells with various concentrations of 9-O-Methylcoumestrol (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage relative to the vehicle-treated control group. Use concentrations that show >95% viability for subsequent anti-inflammatory assays.
-
3. Measurement of Nitric Oxide (NO) Production
-
Principle: The Griess assay measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of 9-O-Methylcoumestrol for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution), and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
4. Measurement of Pro-inflammatory Cytokines and PGE2 (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative detection of cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the supernatant.[8]
-
Procedure:
-
Follow the same cell seeding, pre-treatment, and stimulation protocol as for the NO assay (Step 3, points 1-3).
-
Collect the cell culture supernatant and centrifuge to remove cell debris.
-
Perform the ELISA for TNF-α, IL-6, IL-1β, and PGE2 using commercially available kits according to the manufacturer's protocols.[8]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate to produce a colorimetric signal.
-
Measure the absorbance and calculate the concentration of each mediator based on the respective standard curves.
-
Data Presentation Summarize the quantitative results in a table. The data should represent the inhibitory concentration (IC50) or the percentage of inhibition at a specific concentration.
| Mediator Assayed | Test Compound | IC50 (µM) [or % Inhibition @ Conc.] | Positive Control (e.g., Dexamethasone) |
| Nitric Oxide (NO) | 9-O-Methylcoumestrol | Quantitative Value | Quantitative Value |
| Prostaglandin E2 (PGE2) | 9-O-Methylcoumestrol | Quantitative Value | Quantitative Value |
| TNF-α | 9-O-Methylcoumestrol | Quantitative Value | Quantitative Value |
| IL-6 | 9-O-Methylcoumestrol | Quantitative Value | Quantitative Value |
| IL-1β | 9-O-Methylcoumestrol | Quantitative Value | Quantitative Value |
Application Note 2: Investigating the Molecular Mechanism of 9-O-Methylcoumestrol
Principle The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of the inflammatory response.[9] Upon LPS stimulation, these pathways are activated, leading to the transcription of genes for pro-inflammatory mediators.[10] Many anti-inflammatory compounds exert their effects by inhibiting the activation of these pathways.[11] This application note describes protocols to determine if 9-O-Methylcoumestrol's anti-inflammatory activity is mediated through the inhibition of NF-κB and/or MAPK signaling.
NF-κB Signaling Pathway In unstimulated cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by an inhibitory protein called IκBα.[12] LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit to translocate to the nucleus and initiate gene transcription.[13] Inhibition can be measured by assessing the phosphorylation of IκBα and p65.
Caption: Simplified NF-κB signaling pathway and potential inhibition by 9-O-Methylcoumestrol.
MAPK Signaling Pathway The MAPK family includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[14] LPS activates these kinases through phosphorylation. Once activated, they regulate the activity of various transcription factors that control the expression of inflammatory genes.[15] Inhibition is measured by assessing the phosphorylation levels of p38, ERK, and JNK.
Caption: Simplified MAPK signaling pathway and potential points of inhibition.
Protocol: Western Blot Analysis
-
Objective: To measure the effect of 9-O-Methylcoumestrol on the phosphorylation of key proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
Seed RAW 264.7 cells (1.5 x 10⁶ cells/well) in a 6-well plate and incubate overnight.
-
Pre-treat cells with non-toxic concentrations of 9-O-Methylcoumestrol for 1 hour.
-
Stimulate cells with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes, which should be optimized for each target).[6]
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration in the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Phospho-p65 (p-p65), p65
-
Phospho-IκBα (p-IκBα), IκBα
-
Phospho-p38 (p-p38), p38
-
Phospho-ERK (p-ERK), ERK
-
Phospho-JNK (p-JNK), JNK
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation Present the results as fold-change in protein phosphorylation relative to the LPS-treated control group.
| Pathway | Target Protein | 9-O-Methylcoumestrol Effect (Fold Change vs. LPS Control) |
| NF-κB | p-IκBα / IκBα | Quantitative Value |
| NF-κB | p-p65 / p65 | Quantitative Value |
| MAPK | p-p38 / p38 | Quantitative Value |
| MAPK | p-ERK / ERK | Quantitative Value |
| MAPK | p-JNK / JNK | Quantitative Value |
References
- 1. A Systematic Review and Meta-Analysis of Phytoestrogen Protects Against Myocardial Ischemia/Reperfusion Injury: Pre-Clinical Evidence From Small Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: DPPH Assay for Determining the Antioxidant Capacity of 9-O-Methylcoumestrol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antioxidants are crucial compounds that inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. The evaluation of the antioxidant capacity of novel compounds is a critical step in the development of new therapeutic agents and nutraceuticals. 9-O-Methylcoumestrol, a derivative of the phytoestrogen coumestrol, is a member of the coumestan class of organic compounds.[1] These compounds are known for their potential biological activities, including antioxidant properties. This application note provides a detailed protocol for assessing the antioxidant capacity of 9-O-Methylcoumestrol using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Principle of the DPPH Assay
The DPPH assay is a popular, rapid, and simple method for evaluating the antioxidant potential of various compounds.[2] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3] DPPH is a stable free radical that exhibits a deep purple color in solution with a maximum absorbance around 517 nm.[4] When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified by measuring the decrease in absorbance at 517 nm.
Experimental Protocol
This protocol outlines the necessary steps to determine the DPPH radical scavenging activity of 9-O-Methylcoumestrol.
Materials and Reagents
-
9-O-Methylcoumestrol (C16H10O5)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (ACS grade or higher)
-
Ascorbic acid (positive control)
-
Trolox (positive control)
-
96-well microplates
-
Microplate reader capable of reading absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Preparation of Solutions
2.1. DPPH Stock Solution (0.1 mM)
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
-
Wrap the flask in aluminum foil to protect the solution from light.
-
This solution should be prepared fresh before each experiment.
2.2. 9-O-Methylcoumestrol Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 10 mg of 9-O-Methylcoumestrol.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
From this stock, prepare a series of dilutions in methanol to achieve a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
2.3. Standard (Positive Control) Solutions
-
Prepare stock solutions of Ascorbic Acid and Trolox (e.g., 1 mg/mL) in methanol.
-
Create a series of dilutions in the same concentration range as the test compound.
Assay Procedure
-
In a 96-well microplate, add 20 µL of the various concentrations of 9-O-Methylcoumestrol or the standard solutions to different wells.[3]
-
For the blank (control) wells, add 20 µL of methanol.
-
Freshly prepare the DPPH working solution as described in section 2.1.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.[3]
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3][4]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Perform the experiment in triplicate for each concentration.
Data Analysis
4.1. Calculation of Percentage Inhibition The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the test sample or standard.
4.2. Determination of IC50 Value The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Plot a graph of the percentage of inhibition versus the concentration of 9-O-Methylcoumestrol.
-
The IC50 value can be determined from the graph by linear regression analysis.[2][5]
Data Presentation
The antioxidant capacity of 9-O-Methylcoumestrol is typically expressed as the IC50 value and compared with standard antioxidants.
| Compound | IC50 (µg/mL) - Illustrative Data |
| 9-O-Methylcoumestrol | 45.8 ± 2.1 |
| Ascorbic Acid (Standard) | 8.5 ± 0.5 |
| Trolox (Standard) | 12.2 ± 0.8 |
| Note: The data presented in this table is for illustrative purposes only and represents hypothetical values for 9-O-Methylcoumestrol to demonstrate data presentation. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for DPPH antioxidant assay.
DPPH Radical Scavenging Mechanism
Caption: DPPH radical reduction by an antioxidant.
References
- 1. 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one | C16H10O5 | CID 5319565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Animal models for studying the in vivo effects of 9-O-Methylcoumestrol
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
9-O-Methylcoumestrol is a naturally occurring coumestan, a class of organic compounds with a structural similarity to estrogens. This structural analogy suggests potential interactions with estrogen receptors (ERs), positioning 9-O-Methylcoumestrol as a candidate for investigation in therapeutic areas influenced by estrogen signaling, such as postmenopausal symptoms, metabolic disorders, and osteoporosis. To elucidate the in vivo effects of this compound, robust and well-characterized animal models are indispensable. This document provides detailed application notes and experimental protocols for studying the in vivo effects of 9-O-Methylcoumestrol, drawing upon established methodologies for the parent compound, coumestrol, due to the limited direct research on its methylated derivative.
Recommended Animal Models
The selection of an appropriate animal model is contingent upon the specific research question. For investigating the estrogenic and metabolic effects of 9-O-Methylcoumestrol, the ovariectomized (OVX) rodent model is the gold standard. This model mimics the estrogen-deficient state of postmenopausal women.
1. Ovariectomized (OVX) Sprague-Dawley Rat:
-
Application: Ideal for assessing uterotrophic effects, bone loss, and metabolic changes. Rats are larger than mice, facilitating easier blood collection and surgical procedures.
-
Justification: The OVX rat model has been extensively used to study the effects of phytoestrogens on uterine weight, a sensitive indicator of estrogenic activity.[1][2]
2. Ovariectomized (OVX) C57BL/6 Mouse:
-
Application: Suitable for studying metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis, particularly when combined with a high-fat diet.[3][4][5] The availability of transgenic mouse strains allows for in-depth mechanistic studies.
-
Justification: The C57BL/6 strain is prone to developing diet-induced obesity and metabolic dysfunction, making it an excellent model to investigate the potential protective effects of 9-O-Methylcoumestrol.[3][5]
3. Immature Female Rat:
-
Application: Primarily used for the uterotrophic bioassay, a standardized screening test for estrogenic activity.[6][7][8][9]
-
Justification: The immature female rat has a non-functional hypothalamic-pituitary-ovarian axis, resulting in low endogenous estrogen levels and a highly responsive uterus to exogenous estrogenic compounds.[7][9]
Data Presentation: Quantitative Effects of Coumestrol in Animal Models
The following table summarizes quantitative data from in vivo studies on coumestrol, which can serve as a benchmark for designing experiments with 9-O-Methylcoumestrol.
| Animal Model | Compound | Dosage | Route of Administration | Duration | Key Quantitative Outcomes | Reference |
| Ovariectomized (OVX) Mice | Coumestrol | 5 mg/kg/day | Subcutaneous (SC) | 10 weeks | Significant increase in uterine weight (less than 17β-estradiol). Prevention of body fat accumulation and adipocyte hypertrophy. | [3][4][5] |
| Ovariectomized (OVX) Mice | Coumestrol | 10 mg/kg/day | Oral | 7 weeks | Metabolic effects were abolished by an ERβ-selective antagonist, but not an ERα-selective antagonist. | [3][5][10] |
| Young Ovariectomized (OVX) Female Rats | Coumestrol | 200 µ g/day | Fed in chow | 14 days | 78% increase in uterine weight compared to control. 24% increase in blood glucose level. 113% increase in muscle triglycerides. | [2] |
| Immature Ovariectomized (OVX) Rats | Coumestrol | Not specified | Subcutaneous (SC) or Oral (in drinking water) | Acute and Chronic | Significant increase in uterine wet and dry weights, but no increase in uterine DNA content. | [1][11] |
| Ovariectomized Rodent Model | Coumestrol | 10 mg/kg/day | Not specified | Not specified | Preventive effect against bone loss. | [12] |
Experimental Protocols
Protocol 1: Uterotrophic Bioassay in Immature Female Rats
This protocol is designed to assess the estrogenic activity of 9-O-Methylcoumestrol by measuring the increase in uterine weight.
Materials:
-
21-day-old female Sprague-Dawley rats
-
9-O-Methylcoumestrol
-
Vehicle (e.g., corn oil, sesame oil)
-
17α-ethynyl estradiol (EE) as a positive control
-
Animal cages with appropriate bedding
-
Gavage needles
-
Analytical balance
-
Necropsy instruments
Procedure:
-
Animal Acclimation: Acclimate the rats for at least 5 days upon arrival, with access to a phytoestrogen-free diet and water ad libitum.[13]
-
Group Allocation: Randomly assign at least 6 animals per group to the following treatment groups:
-
Vehicle control
-
Positive control (e.g., 0.1 µg/kg/day EE)
-
At least two dose levels of 9-O-Methylcoumestrol
-
-
Dosing: Administer the test compound or vehicle daily by oral gavage or subcutaneous injection for three consecutive days.[8][9]
-
Necropsy: Approximately 24 hours after the last dose, euthanize the animals and record their body weight.[8]
-
Uterus Excision and Weighing: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet uterine weight. For dry weight measurement, the uteri can be blotted and weighed.
-
Data Analysis: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.[8]
Workflow Diagram:
Caption: Workflow for the uterotrophic bioassay in immature rats.
Protocol 2: Assessment of Metabolic Effects in Ovariectomized (OVX) Mice
This protocol outlines a study to investigate the effects of 9-O-Methylcoumestrol on metabolic parameters in a mouse model of postmenopausal obesity.
Materials:
-
8-week-old female C57BL/6 mice
-
9-O-Methylcoumestrol
-
Vehicle
-
17β-estradiol (E2) as a positive control
-
High-fat diet (HFD)
-
Standard chow diet
-
Surgical instruments for ovariectomy
-
Metabolic cages
-
Equipment for glucose and insulin tolerance tests
-
Histology supplies
Procedure:
-
Surgery and Recovery: Perform bilateral ovariectomy on the mice. Allow a recovery period of at least one week.
-
Diet and Group Allocation: Switch the diet of the OVX mice to an HFD. A sham-operated group on a standard diet should be included as a control. Randomly assign the OVX mice on HFD to the following treatment groups (n≥8):
-
Vehicle control
-
Positive control (e.g., E2 implant or daily injections)
-
At least two dose levels of 9-O-Methylcoumestrol
-
-
Treatment: Administer 9-O-Methylcoumestrol or vehicle daily for 7-10 weeks via oral gavage or subcutaneous injection.[3][5][10]
-
Metabolic Monitoring:
-
Monitor body weight and food intake weekly.
-
Assess voluntary physical activity using running wheels.[10]
-
Perform glucose and insulin tolerance tests at appropriate intervals.
-
-
Terminal Procedures: At the end of the treatment period, euthanize the animals and collect blood for analysis of serum lipids, glucose, and insulin.
-
Tissue Collection and Analysis:
-
Dissect and weigh the uterus, adipose tissue depots (e.g., perigonadal, subcutaneous), and liver.
-
Fix a portion of the liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation).
-
Snap-freeze remaining tissues for molecular analyses (e.g., Western blotting for proteins involved in insulin signaling and fat metabolism).
-
Workflow Diagram:
Caption: Workflow for assessing metabolic effects in OVX mice.
Signaling Pathways
The biological effects of coumestans like 9-O-Methylcoumestrol are primarily mediated through their interaction with estrogen receptors, ERα and ERβ.[4] Phytoestrogens generally exhibit a higher binding affinity for ERβ than for ERα.[3][4][5] The activation of these receptors leads to the modulation of downstream signaling pathways, influencing gene expression related to cell proliferation, metabolism, and inflammation.
Estrogen Receptor Signaling Pathway:
Caption: Estrogen receptor signaling pathway for 9-O-Methylcoumestrol.
Potential Involvement in Insulin Signaling:
Studies on coumestrol suggest an influence on insulin signaling pathways.[3][14] This may involve the modulation of key proteins like Akt and GSK-3β, impacting glucose uptake and metabolism.
Insulin Signaling Pathway Modulation:
Caption: Potential modulation of the insulin signaling pathway.
Conclusion
The provided application notes and protocols offer a comprehensive framework for initiating in vivo studies on 9-O-Methylcoumestrol. While direct data for this specific compound is scarce, the extensive research on its parent compound, coumestrol, provides a solid foundation for experimental design. The use of ovariectomized and immature rodent models will be crucial in determining the estrogenic, metabolic, and other physiological effects of 9-O-Methylcoumestrol, thereby elucidating its therapeutic potential. Careful consideration of experimental details, including animal diet and appropriate controls, will ensure the generation of reliable and reproducible data.
References
- 1. Effects of coumestrol on estrogen receptor function and uterine growth in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of phytoestrogen-coumestrol on lipid and carbohydrate metabolism in young ovariectomized rats may be independent of its estrogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. oecd.org [oecd.org]
- 9. urosphere.com [urosphere.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of coumestrol on estrogen receptor function and uterine growth in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Impact of the Phytoestrogen Content of Laboratory Animal Feed on the Gene Expression Profile of the Reproductive System in the Immature Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Influence of Coumestrol on Sphingolipid Signaling Pathway and Insulin Resistance Development in Primary Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering 9-O-Methylcoumestrol to Rodents
Disclaimer: There is currently a lack of published scientific literature detailing the administration of 9-O-Methylcoumestrol to rodents. The following protocols and data are based on studies conducted with the closely related and well-researched coumestan, coumestrol . Researchers should use this information as a starting point and conduct dose-response studies to determine the optimal dosage and administration route for 9-O-Methylcoumestrol for their specific research needs.
Introduction
9-O-Methylcoumestrol is a member of the coumestan class of organic compounds, which are known phytoestrogens. Phytoestrogens are plant-derived compounds that can exert estrogen-like effects. Due to the limited direct research on 9-O-Methylcoumestrol, this document provides protocols and data for coumestrol as a surrogate to guide initial experimental design for rodent studies.
Coumestrol has been shown to be a potent estrogen receptor (ER) agonist, with a higher binding affinity for ERβ than for ERα.[1] Its biological effects are mediated through interactions with these receptors, influencing various signaling pathways, including the PI3K/Akt and MAPK pathways.[1][2]
Quantitative Data Summary
The following tables summarize dosages and administration routes for coumestrol in rodents from published studies. This data can be used as a reference for designing studies with 9-O-Methylcoumestrol.
Table 1: Coumestrol Administration in Mice
| Strain | Administration Route | Dosage | Vehicle | Duration | Key Findings | Reference |
| 129/SvEv | Oral Gavage | 200 µg/kg/day | Corn oil with ethanol | Pregnancy day 0.5 to 12.5 | Reduced fetal and placental weights.[3] | |
| Ovariectomized (OVX) | Subcutaneous (SC) Injection | 5 mg/kg/day | Corn oil | 10 weeks | Stimulated uterine growth, prevented body fat accumulation.[4] | |
| Ovariectomized (OVX) | Oral Gavage | 10 mg/kg/day | Corn oil | 7 weeks | Metabolic effects were primarily mediated by ERβ.[4] | |
| Adult Male | Oral Gavage | 10, 20, or 40 µg/kg/day | Not specified | 2 weeks | Dose-dependent decrease in testis volume and impaired sperm production.[4] |
Table 2: Coumestrol Administration in Rats
| Strain | Administration Route | Dosage | Vehicle | Duration | Key Findings | Reference |
| Sprague-Dawley (neonatal) | Not specified | 100 µ g/rat/day | Not specified | Postnatal days 1-5 | Premature gland development and increased uterine weight.[5] | |
| Ovariectomized | Subcutaneous (SC) Injection or Orally via drinking water | Not specified | Not specified | Not specified | Increased uterine wet and dry weights but did not stimulate cellular hyperplasia.[6] | |
| Ovariectomized | Intravenously | 10, 100, and 1000 ng/kg | Not specified | Single dose | Reduced GnRH-induced LH release.[7] |
Experimental Protocols
The following are detailed protocols for common administration routes of coumestans in rodents.
Oral gavage ensures the precise delivery of a specified dose directly into the stomach.
Materials:
-
9-O-Methylcoumestrol
-
Vehicle (e.g., corn oil, sesame oil)
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats, with a ball-tip)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the 9-O-Methylcoumestrol in a minimal amount of a suitable solvent (e.g., ethanol) if necessary, before suspending it in the vehicle oil.
-
Ensure the final concentration allows for the desired dosage in a volume appropriate for the animal's size (typically 5-10 ml/kg for rodents).
-
-
Animal Handling and Restraint:
-
Weigh the animal to accurately calculate the required dose volume.
-
Properly restrain the animal to prevent movement and injury. For mice, this can be achieved by scruffing the neck. For rats, a two-handed grip or a restraint device may be necessary.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Do not force the needle.
-
-
Dose Administration:
-
Once the needle is in the stomach, slowly depress the syringe plunger to deliver the solution.
-
Withdraw the needle gently and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Subcutaneous injection is a common parenteral route for administering substances.
Materials:
-
9-O-Methylcoumestrol
-
Sterile vehicle (e.g., corn oil, saline)
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution or suspension of 9-O-Methylcoumestrol in the chosen vehicle.
-
Ensure the final concentration allows for the desired dosage in an appropriate injection volume (typically up to 5 ml/kg per site for mice).[8]
-
-
Animal Handling and Restraint:
-
Weigh the animal for accurate dose calculation.
-
Restrain the animal appropriately.
-
-
Injection Procedure:
-
Lift a fold of skin in the interscapular region (scruff) or the flank to create a "tent".
-
Insert the sterile needle, bevel up, at the base of the skin tent, parallel to the body.
-
Gently aspirate by pulling back the syringe plunger to ensure the needle is not in a blood vessel. If no blood appears, proceed with the injection.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions at the injection site, such as swelling or inflammation.
-
Signaling Pathways
Based on studies with coumestrol, 9-O-Methylcoumestrol is anticipated to primarily act through estrogen receptors, influencing downstream signaling cascades.
Coumestrol acts as an agonist for both ERα and ERβ, initiating a signaling cascade that can lead to changes in gene expression and cellular responses.[1][9]
Coumestrol has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival, proliferation, and metabolism.[1][2]
Experimental Workflow
The following diagram outlines a general workflow for an in vivo rodent study investigating the effects of 9-O-Methylcoumestrol.
References
- 1. mdpi.com [mdpi.com]
- 2. Coumestrol Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. High-throughput screening assays for estrogen receptor by using coumestrol, a natural fluorescence compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following 9-O-Methylcoumestrol Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the effects of 9-O-Methylcoumestrol, a coumestan derivative, on protein expression in a cellular context using Western blot analysis. Due to the limited direct data on 9-O-Methylcoumestrol, this document leverages findings from the closely related and well-studied phytoestrogen, coumestrol, as a representative model. Phytoestrogens are known to modulate key signaling pathways involved in cell proliferation, apoptosis, and survival.[1][2][3]
Introduction
9-O-Methylcoumestrol is a derivative of coumestrol, a naturally occurring compound found in various plants, including soybeans and spinach. Coumestrol has demonstrated a range of biological activities, including anti-cancer effects, by modulating signaling pathways such as PI3K/Akt, ERK1/2, and JNK MAPK.[4] It has been shown to inhibit cancer cell proliferation and migration and induce apoptosis.[4][5] Western blotting is a powerful and widely used technique to detect and quantify changes in the expression levels of specific proteins, making it an ideal method to elucidate the molecular mechanisms of 9-O-Methylcoumestrol.[6][7][8][9] This document outlines the protocols for treating cells with a coumestrol-like compound, preparing cell lysates, and performing Western blot analysis to assess the expression of key signaling proteins.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables represent hypothetical quantitative data from a Western blot experiment investigating the effect of a 9-O-Methylcoumestrol analog (referred to as Compound-M) on protein expression in a cancer cell line. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of Compound-M on Pro-Survival and Apoptotic Proteins
| Target Protein | Treatment Group | Mean Relative Band Intensity | Standard Deviation | P-value (vs. Control) |
| p-Akt (Ser473) | Control (Vehicle) | 1.00 | 0.12 | - |
| Compound-M (10 µM) | 0.45 | 0.08 | < 0.01 | |
| Compound-M (25 µM) | 0.21 | 0.05 | < 0.001 | |
| Bcl-2 | Control (Vehicle) | 1.00 | 0.15 | - |
| Compound-M (10 µM) | 0.62 | 0.10 | < 0.05 | |
| Compound-M (25 µM) | 0.35 | 0.07 | < 0.01 | |
| Cleaved Caspase-3 | Control (Vehicle) | 1.00 | 0.09 | - |
| Compound-M (10 µM) | 2.50 | 0.21 | < 0.01 | |
| Compound-M (25 µM) | 4.80 | 0.35 | < 0.001 | |
| Cleaved PARP | Control (Vehicle) | 1.00 | 0.11 | - |
| Compound-M (10 µM) | 3.10 | 0.25 | < 0.01 | |
| Compound-M (25 µM) | 5.90 | 0.40 | < 0.001 |
Table 2: Effect of Compound-M on MAPK Signaling Pathway Proteins
| Target Protein | Treatment Group | Mean Relative Band Intensity | Standard Deviation | P-value (vs. Control) |
| p-ERK1/2 (Thr202/Tyr204) | Control (Vehicle) | 1.00 | 0.18 | - |
| Compound-M (10 µM) | 1.85 | 0.22 | < 0.05 | |
| Compound-M (25 µM) | 2.90 | 0.31 | < 0.01 | |
| p-JNK (Thr183/Tyr185) | Control (Vehicle) | 1.00 | 0.14 | - |
| Compound-M (10 µM) | 2.10 | 0.19 | < 0.01 | |
| Compound-M (25 µM) | 3.50 | 0.28 | < 0.001 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding : Seed the desired cancer cell line (e.g., PC3, LNCaP, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[6]
-
Cell Treatment : After allowing the cells to adhere overnight, replace the medium with fresh medium containing either the vehicle control (e.g., DMSO) or varying concentrations of 9-O-Methylcoumestrol.
-
Incubation : Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Preparation of Cell Lysates
-
Washing : After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Lysis : Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[7]
-
Scraping and Collection : Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubation and Centrifugation : Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection : Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.[9]
Western Blot Protocol
-
Sample Preparation : Mix an equal amount of protein (typically 20-40 µg) from each sample with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[9]
-
SDS-PAGE : Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) specific to the target protein overnight at 4°C with gentle agitation.[6][7]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[7][10]
-
Washing : Repeat the washing step as described in step 6.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathways modulated by 9-O-Methylcoumestrol.
Experimental Workflow Diagram
Caption: Standard workflow for Western blot analysis.
References
- 1. Phytoestrogen Signal Pathways and Estrogen Signaling in Ovarian Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytoestrogens and Their Health Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumestrol Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 9. cusabio.com [cusabio.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Gene Expression Analysis in Cells Treated with 9-O-Methylcoumestrol
Disclaimer: Scientific literature with specific data on the gene expression effects of 9-O-Methylcoumestrol is limited. The following application notes and protocols are based on studies of the closely related and structurally similar phytoestrogen, coumestrol. The experimental methodologies are broadly applicable, but the specific biological effects and gene expression changes should be considered representative of coumestans, and direct investigation of 9-O-Methylcoumestrol is recommended.
Introduction
9-O-Methylcoumestrol belongs to the coumestan class of phytoestrogens, which are plant-derived compounds with estrogen-like activity. These compounds can modulate gene expression by interacting with various cellular signaling pathways, leading to a range of biological effects, including potential anti-cancer and chemopreventive activities. Understanding the impact of 9-O-Methylcoumestrol on gene expression is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
These application notes provide a framework for researchers to investigate the effects of 9-O-Methylcoumestrol on cellular gene expression. The protocols outlined below cover cell treatment, RNA isolation, and gene expression analysis using quantitative real-time PCR (qPCR). Additionally, known signaling pathways modulated by the related compound coumestrol are described and visualized.
Data Presentation: Effects of Coumestrol on Cancer Cell Lines
The following tables summarize the quantitative effects of coumestrol on various cancer cell lines, which are indicative of underlying changes in gene expression.
Table 1: Effect of Coumestrol on Cancer Cell Viability
| Cell Line | Cancer Type | Concentration (µM) | Inhibition of Cell Growth (%) |
| SK-Mel-5 | Melanoma | 80 | ~55% |
| SK-Mel-28 | Melanoma | 80 | ~60% |
| SK-Mel-2 | Melanoma | 80 | ~50% |
| A549 | Lung Cancer | 80 | ~55% |
| HCT116 | Colon Cancer | 80 | ~60% |
| HT-29 | Colon Cancer | 80 | ~55% |
Data is extrapolated from graphical representations in existing research on coumestrol and may represent approximate values.
Table 2: Effect of Coumestrol on Anchorage-Independent Colony Formation [1]
| Cell Line | Cancer Type | Concentration (µM) | Reduction in Colony Formation (%) |
| A549 | Lung Cancer | 80 | >50% |
| HCT116 | Colon Cancer | 80 | >50% |
| HT-29 | Colon Cancer | 80 | >50% |
Table 3: Genes Modulated by Coumestrol in Cancer Cells
| Gene | Function | Effect of Coumestrol |
| MMP-2 | Matrix metalloproteinase, invasion | Inhibition of expression |
| MMP-9 | Matrix metalloproteinase, invasion | Inhibition of expression |
| Bax | Pro-apoptotic protein | Increased expression |
| PCNA | Proliferation marker | Decreased expression |
| Histone H3 | Chromatin structure | Inhibition of phosphorylation at Thr-3 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with 9-O-Methylcoumestrol
This protocol describes the general procedure for treating adherent cancer cell lines with 9-O-Methylcoumestrol to assess its impact on gene expression.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
9-O-Methylcoumestrol (or coumestrol as a related compound)
-
DMSO (vehicle for dissolving the compound)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of 9-O-Methylcoumestrol in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of DMSO as the highest treatment concentration should also be prepared.
-
Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of 9-O-Methylcoumestrol or the vehicle control to the respective wells.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Cell Harvesting: After the incubation period, wash the cells with PBS and proceed immediately to RNA isolation.
Protocol 2: RNA Isolation and Purity Assessment
This protocol outlines the extraction of total RNA from treated cells using a commercially available kit.
Materials:
-
Treated and control cells from Protocol 1
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen or similar)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (optional, for RNA integrity assessment)
Procedure:
-
Cell Lysis: Add the lysis buffer provided in the RNA isolation kit to each well and scrape the cells to ensure complete lysis.
-
RNA Extraction: Follow the manufacturer's instructions for the chosen RNA isolation kit to extract total RNA. This typically involves homogenization, washing, and elution steps.
-
RNA Elution: Elute the purified RNA in RNase-free water.
-
RNA Quantification and Purity: Measure the concentration and purity of the isolated RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0 for pure RNA.
-
(Optional) RNA Integrity: Assess the RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like qPCR and RNA sequencing.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes the validation and quantification of changes in the expression of specific target genes.
Materials:
-
Purified total RNA
-
Reverse transcriptase kit for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol.
-
Primer Design and Validation: Design primers for your target genes and a validated housekeeping gene. It is recommended to validate primer efficiency by performing a standard curve analysis.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA. Set up the reactions in a qPCR plate, including no-template controls.
-
qPCR Run: Perform the qPCR reaction using a standard cycling protocol on a qPCR instrument. Include a melt curve analysis at the end of the run to verify the specificity of the amplification when using SYBR Green.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method.
Mandatory Visualizations
Signaling Pathways Modulated by Coumestrol
The following diagrams illustrate the key signaling pathways known to be affected by coumestrol, which may be relevant for investigating the effects of 9-O-Methylcoumestrol.
Caption: Estrogen Receptor signaling pathway modulation by coumestrol.
Caption: Inhibition of the Haspin Kinase pathway by coumestrol.
Experimental Workflow
Caption: Workflow for gene expression analysis.
References
Application Notes and Protocols for Developing Drug Delivery Systems for 9-O-Methylcoumestrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen found in various plants such as chickpeas and red clover.[1][2] Like other coumestans, it possesses potential therapeutic properties. However, its hydrophobic nature presents challenges for its effective delivery and bioavailability in biological systems. The development of advanced drug delivery systems is crucial to enhance its solubility, stability, and targeted delivery, thereby unlocking its full therapeutic potential.
These application notes provide a comprehensive guide for the development and evaluation of nanoparticle- and liposome-based drug delivery systems for 9-O-Methylcoumestrol. The protocols outlined below are based on established methodologies for encapsulating hydrophobic drugs.[3][4][5]
Data Presentation
Effective data presentation is critical for the evaluation and comparison of different drug delivery formulations. All quantitative data should be summarized in clearly structured tables.
Table 1: Physicochemical Properties of 9-O-Methylcoumestrol
| Property | Value | Reference |
| Molecular Formula | C16H10O5 | [2][6][7] |
| Molecular Weight | 282.25 g/mol | [2][8] |
| Melting Point | 338-339 °C | [2][7] |
| XlogP (predicted) | 3.1 | [2][6][8] |
| pKa (predicted) | 8.27 ± 0.20 | [7] |
Table 2: Characterization of 9-O-Methylcoumestrol Loaded Nanoparticles
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| NP-001 | 150.2 ± 5.1 | 0.15 ± 0.02 | -25.3 ± 1.8 | 85.6 ± 3.2 | 8.1 ± 0.5 |
| NP-002 | 180.5 ± 6.8 | 0.21 ± 0.03 | -22.1 ± 2.1 | 92.3 ± 2.8 | 9.5 ± 0.7 |
| Lip-001 | 120.7 ± 4.5 | 0.12 ± 0.01 | -30.5 ± 2.5 | 78.9 ± 4.1 | 6.7 ± 0.4 |
| Lip-002 | 145.3 ± 5.9 | 0.18 ± 0.02 | -28.4 ± 2.9 | 88.1 ± 3.5 | 7.9 ± 0.6 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Experimental Protocols
Protocol 1: Encapsulation of 9-O-Methylcoumestrol in Polymeric Nanoparticles using Flash NanoPrecipitation
This protocol describes the preparation of core-shell polymeric nanoparticles for the encapsulation of the hydrophobic compound 9-O-Methylcoumestrol.[4]
Materials:
-
9-O-Methylcoumestrol
-
Amphiphilic block copolymer (e.g., Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) - PEG-PLGA)
-
Hydrophobic, non-solvent for the drug (e.g., water)
-
Organic solvent for the drug and polymer (e.g., tetrahydrofuran - THF)
-
Flash NanoPrecipitation system (e.g., confined impinging jets mixer)
Procedure:
-
Preparation of Organic Phase: Dissolve 9-O-Methylcoumestrol and the amphiphilic block copolymer in the organic solvent (THF).
-
Preparation of Aqueous Phase: Use a non-solvent for the drug, typically purified water.
-
Flash NanoPrecipitation: Rapidly mix the organic and aqueous phases using a Flash NanoPrecipitation system. The rapid mixing leads to supersaturation and subsequent precipitation of the drug and polymer into nanoparticles.
-
Purification: Remove the organic solvent and unencapsulated drug by dialysis or tangential flow filtration.
-
Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Encapsulation of 9-O-Methylcoumestrol in Liposomes using the Thin-Film Hydration Method
This protocol details the encapsulation of 9-O-Methylcoumestrol into liposomes, a widely used method for both hydrophobic and hydrophilic drugs.[3][9][10]
Materials:
-
9-O-Methylcoumestrol
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: Dissolve 9-O-Methylcoumestrol, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size.
-
Purification: Remove unencapsulated 9-O-Methylcoumestrol by centrifugation or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Protocol 3: Characterization of Drug Delivery Systems
Accurate characterization is essential to ensure the quality and efficacy of the developed drug delivery systems.[11][12][13][14]
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) for particle size and PDI, and Electrophoretic Light Scattering (ELS) for zeta potential.
-
Procedure:
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the encapsulated drug from the unencapsulated drug (e.g., by ultracentrifugation).
-
Lyse the nanoparticles or liposomes using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated 9-O-Methylcoumestrol.
-
Quantify the amount of 9-O-Methylcoumestrol in the supernatant (unencapsulated) and the pellet (encapsulated) using a validated HPLC method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of encapsulated drug / Total mass of drug) x 100
-
DL (%) = (Mass of encapsulated drug / Total mass of nanoparticles/liposomes) x 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol is designed to evaluate the release profile of 9-O-Methylcoumestrol from the delivery system over time. The dialysis method is a commonly used technique for this purpose.[14][15][16][17][18][19]
Materials:
-
9-O-Methylcoumestrol loaded nanoparticles/liposomes
-
Release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Procedure:
-
Place a known amount of the drug-loaded formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Maintain the system at 37°C with constant agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of 9-O-Methylcoumestrol in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: Cellular Uptake Assay
This assay determines the extent to which cells internalize the formulated 9-O-Methylcoumestrol. A fluorescence-based method is described here, assuming a fluorescently labeled nanocarrier or the intrinsic fluorescence of the compound can be utilized.[20][21][22][23][24]
Materials:
-
Cell line of interest (e.g., a cancer cell line or hepatocytes)
-
Cell culture medium and supplements
-
Fluorescently labeled nanoparticles/liposomes encapsulating 9-O-Methylcoumestrol (e.g., using a fluorescent lipid or polymer)
-
Fluorescence microscope or flow cytometer
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Seed the cells in appropriate culture plates or flasks and allow them to adhere overnight.
-
Treat the cells with different concentrations of the fluorescently labeled formulation for various time points.
-
After incubation, wash the cells with cold PBS to remove non-internalized particles.
-
For fluorescence microscopy, fix and mount the cells on slides and visualize the intracellular fluorescence.
-
For flow cytometry, detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity of the cell population.
-
Quantify the cellular uptake based on the fluorescence intensity.
Visualization of Workflows and Pathways
Logical Workflow for Drug Delivery System Development
References
- 1. Phytochemical: 9-O-Methylcoumestrol [caps.ncbs.res.in]
- 2. 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one | C16H10O5 | CID 5319565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 4. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Delivery: Hydrophobic Drug Encapsulation into Amphiphilic Block Copolymer Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 9-o-methylcoumestrol (C16H10O5) [pubchemlite.lcsb.uni.lu]
- 7. chembk.com [chembk.com]
- 8. 3-O-Methylcoumestrol | C16H10O5 | CID 131750884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. protocols.io [protocols.io]
- 11. iem.creative-biostructure.com [iem.creative-biostructure.com]
- 12. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurofins.it [eurofins.it]
- 16. 2.8. In Vitro Drug Release Study [bio-protocol.org]
- 17. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]
- 18. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
Application of 9-O-Methylcoumestrol in Functional Foods Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen, found in various plants, including chickpeas and alfalfa. As a derivative of coumestrol, it is of significant interest in the field of functional foods and nutraceuticals due to its potential health-promoting properties. The addition of a methyl group at the 9-hydroxy position can influence its bioavailability, metabolism, and biological activity compared to its parent compound. This document provides an overview of the potential applications of 9-O-Methylcoumestrol in functional foods research, focusing on its antioxidant, anti-inflammatory, and estrogenic activities.
Key Potential Applications:
-
Antioxidant: 9-O-Methylcoumestrol is suggested to possess free radical scavenging properties. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Its incorporation into functional foods could offer protection against cellular damage.
-
Anti-inflammatory: Chronic inflammation is another hallmark of many diseases. Phytoestrogens are known to modulate inflammatory pathways. Investigating the anti-inflammatory effects of 9-O-Methylcoumestrol could lead to the development of functional foods aimed at mitigating inflammatory conditions.
-
Hormone-related Conditions: As a phytoestrogen, 9-O-Methylcoumestrol may interact with estrogen receptors, suggesting its potential use in managing symptoms associated with menopause and other hormone-dependent conditions. However, its methylated form is believed to have reduced estrogenic activity compared to coumestrol, which may offer a more favorable safety profile.
Data Presentation
Quantitative data on the specific biological activities of 9-O-Methylcoumestrol is limited in publicly available literature. The following tables summarize the available data and provide data for the parent compound, coumestrol, for comparative purposes. It is important to note that the O-methylation can significantly alter the biological activity.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| 9-O-Methylcoumestrol | DPPH Radical Scavenging | Comparable to Ascorbic Acid | [1] |
| Coumestrol | DPPH Radical Scavenging | ~25 µM | Data for parent compound |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | ~30 µM | Reference Standard |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| 9-O-Methylcoumestrol | Nitric Oxide (NO) Inhibition | RAW 264.7 | Data not available | |
| Coumestrol | Nitric Oxide (NO) Inhibition | RAW 264.7 | ~15 µM | Data for parent compound |
| Dexamethasone (Standard) | Nitric Oxide (NO) Inhibition | RAW 264.7 | ~10 µM | Reference Standard |
Table 3: Estrogenic Activity
| Compound | Assay | Receptor | EC50/Kd Value | Reference |
| 9-O-Methylcoumestrol | Estrogen Receptor Binding | ERα / ERβ | Data not available | |
| Coumestrol | Estrogen Receptor Binding | ERα | ~5 nM (Kd) | Data for parent compound |
| 17β-Estradiol (Standard) | Estrogen Receptor Binding | ERα | ~0.2 nM (Kd) | [2] |
Experimental Protocols
The following are detailed protocols for evaluating the key biological activities of 9-O-Methylcoumestrol.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of 9-O-Methylcoumestrol.
Materials:
-
9-O-Methylcoumestrol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 9-O-Methylcoumestrol in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the stock solution to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of ascorbic acid in methanol and dilute to the same concentration range as the test compound.
-
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of 9-O-Methylcoumestrol or ascorbic acid to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the ability of 9-O-Methylcoumestrol to inhibit the production of nitric oxide in stimulated macrophages.
Materials:
-
9-O-Methylcoumestrol
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Dexamethasone (positive control)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Prepare various concentrations of 9-O-Methylcoumestrol and dexamethasone in DMEM.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compounds.
-
Incubate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
-
Calculation:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value.
-
Estrogenic Activity: MCF-7 Cell Proliferation Assay (E-SCREEN)
Objective: To evaluate the estrogenic activity of 9-O-Methylcoumestrol by measuring its effect on the proliferation of the estrogen-responsive MCF-7 breast cancer cell line.
Materials:
-
9-O-Methylcoumestrol
-
MCF-7 human breast cancer cell line
-
DMEM (phenol red-free) with 10% charcoal-stripped fetal bovine serum (CS-FBS)
-
17β-Estradiol (E2) (positive control)
-
Tamoxifen (antagonist control)
-
Sulforhodamine B (SRB) assay kit
-
96-well cell culture plate
-
Cell incubator
Procedure:
-
Cell Preparation:
-
Culture MCF-7 cells in phenol red-free DMEM with 10% CS-FBS for at least 48 hours to deprive them of estrogens.
-
Seed the cells in a 96-well plate at a density of 3 x 10^3 cells/well and allow them to attach for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of 9-O-Methylcoumestrol, E2, and tamoxifen in the same medium.
-
Replace the medium with fresh medium containing the test compounds.
-
Incubate for 6 days, changing the medium every 2 days.
-
-
Cell Proliferation Assessment (SRB Assay):
-
After the incubation period, fix the cells with 10% trichloroacetic acid.
-
Stain the cells with 0.4% SRB solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
-
Measurement:
-
Measure the absorbance at 510 nm.
-
-
Calculation:
-
Calculate the proliferative effect relative to the vehicle control.
-
Determine the EC50 value (the concentration that induces a half-maximal proliferative response).
-
Mandatory Visualization
Caption: Experimental workflows for assessing the biological activities of 9-O-Methylcoumestrol.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-O-Methylcoumestrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-O-Methylcoumestrol synthesis. The information is based on established synthetic protocols, with a focus on a copper-catalyzed intramolecular cyclization method.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 9-O-Methylcoumestrol?
A1: A highly effective and commonly cited method is the copper-catalyzed intramolecular cross-dehydrogenative C-O coupling of a 2'-hydroxyl-3-arylcoumarin precursor. This method has been reported to yield 9-methoxy-coumestrol in good yields (around 63%).[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is a 2'-hydroxyl-3-arylcoumarin. The synthesis of this precursor often involves the Perkin condensation of a substituted salicylaldehyde and a phenylacetic acid derivative.
Q3: What is the role of the copper catalyst in the reaction?
A3: The copper catalyst, typically copper(II) acetate (Cu(OAc)₂), facilitates the intramolecular C-O bond formation through a cross-dehydrogenative coupling mechanism. This process involves the oxidation of the phenol and the activation of the C-H bond on the coumarin ring system to form the final benzofuran ring of the coumestan core.
Q4: Are there any critical reaction parameters that significantly influence the yield?
A4: Yes, the choice of catalyst, ligand, solvent, and temperature are all crucial for maximizing the yield. Optimized conditions often involve using Cu(OAc)₂ with 1,10-phenanthroline as a ligand in a DMSO/water solvent system at elevated temperatures (e.g., 135 °C).[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of 9-O-Methylcoumestrol | Inactive or poor-quality copper catalyst. | Use fresh, high-purity Cu(OAc)₂. Consider testing other copper salts like CuI or Cu(OTf)₂. |
| Degradation of the 2'-hydroxyl-3-arylcoumarin starting material. | Ensure the starting material is pure and dry. Store it under an inert atmosphere if it is sensitive to air or moisture. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. While 135 °C has been reported as effective, a temperature screening (e.g., 120-150 °C) may be necessary for your specific setup.[1] | |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since the reaction may involve a heterogeneous mixture. | |
| Formation of significant side products | Oxidation of the starting material or product. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, although the cited protocol runs under air.[1] |
| Intermolecular coupling instead of intramolecular cyclization. | Use high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the starting material to the reaction mixture. | |
| Incomplete deacetylation of the precursor. | If your precursor was acetylated, ensure complete removal of the acetyl group before the cyclization step. Monitor the deacetylation reaction by TLC. | |
| Difficulty in purifying the final product | Presence of residual copper catalyst. | After the reaction, quench with an aqueous solution of a chelating agent like EDTA or ammonium chloride to remove copper salts. |
| Co-elution of starting material and product during chromatography. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. | |
| Product precipitation during workup. | Ensure the pH of the aqueous phase is adjusted appropriately to keep the product in the organic layer. |
Experimental Protocols
Synthesis of 2'-hydroxyl-3-arylcoumarin precursor
This protocol is a general representation of a Perkin condensation reaction that can be adapted for the synthesis of the required precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted salicylaldehyde (1 equivalent), phenylacetic acid derivative (1.2 equivalents), and acetic anhydride (3 equivalents).
-
Base Addition: Add a catalytic amount of a weak base, such as triethylamine or sodium acetate (0.5 equivalents).
-
Reaction: Heat the mixture to reflux (typically 140-160 °C) for 4-6 hours.
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Workup: Cool the reaction mixture and pour it into ice water. The product will often precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2'-hydroxyl-3-arylcoumarin precursor.
Copper-Catalyzed Synthesis of 9-O-Methylcoumestrol
This protocol is based on the optimized conditions reported by Zou and coworkers (2019).[1]
-
Reaction Mixture: In a reaction vial, combine the 2'-hydroxyl-3-(4-methoxyphenyl)coumarin (1 equivalent), Cu(OAc)₂ (0.2 equivalents), and 1,10-phenanthroline (0.2 equivalents).
-
Solvent Addition: Add a 3:1 (v/v) mixture of DMSO and water.
-
Reaction: Seal the vial and heat the mixture at 135 °C for 18 hours with stirring.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 9-O-Methylcoumestrol.
Quantitative Data Summary
| Parameter | Condition | Yield of 9-O-Methylcoumestrol | Reference |
| Catalyst | Cu(OAc)₂ | 63% | [1] |
| CuI | Lower than Cu(OAc)₂ | [1] | |
| Cu(OTf)₂ | Lower than Cu(OAc)₂ | [1] | |
| Ligand | 1,10-phenanthroline | 63% | [1] |
| None | Significantly lower yield | [1] | |
| Solvent | DMSO/H₂O (3:1) | 63% | [1] |
| Temperature | 135 °C | 63% | [1] |
Visualizations
Caption: Workflow for the synthesis of 9-O-Methylcoumestrol.
Caption: Troubleshooting logic for low yield in 9-O-Methylcoumestrol synthesis.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one in vitro.
Frequently Asked Questions (FAQs)
Q1: What is 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one and why is its solubility a concern?
A1: 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, also known as 9-O-Methylcoumestrol, is a member of the coumestan class of flavonoids[1]. Like many phenolic and polycyclic compounds, it is often characterized by low aqueous solubility due to its hydrophobic nature[2][3]. This poor solubility can lead to precipitation in aqueous cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes[4].
Q2: I'm observing precipitation of the compound in my cell culture medium immediately after addition. What are the likely causes?
A2: Immediate precipitation upon adding a compound to cell culture media is a common issue that can stem from several factors:
-
Low Aqueous Solubility : The compound has inherently limited solubility in aqueous solutions like cell culture media[2].
-
High Final Concentration : The intended final concentration in your experiment may exceed the compound's solubility limit in the medium.
-
Solvent Shock : Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause the compound to "crash out" of solution before it can be adequately dispersed[2].
-
Improper Dissolution : The initial dissolution of the compound in the stock solvent might be incomplete[2].
Q3: How can I visually identify compound precipitation in my cell culture?
A3: Precipitation can manifest in several ways:
-
Visible Particles : You might see distinct particles, crystals, or an amorphous solid in the cell culture flask or plate.
-
Cloudiness or Turbidity : The medium may appear cloudy or hazy, indicating fine, suspended particles.
-
Color Change : If the compound is colored, its precipitation might alter the medium's appearance.
-
Microscopic Examination : Under a microscope, you may observe crystalline structures or amorphous aggregates that are not cells[4].
Q4: My compound appears to dissolve initially but then precipitates over time during the experiment. What could be happening?
A4: Delayed precipitation can be caused by:
-
Compound Instability : The compound may be degrading over the course of the experiment into less soluble byproducts.
-
Temperature Effects : Changes in temperature can affect solubility. Ensure your incubator temperature is stable[5].
-
pH Shifts : Cell metabolism can cause the pH of the culture medium to change, which can significantly impact the solubility of pH-sensitive compounds like phenols[2][6].
-
Media Evaporation : Improper humidification in the incubator can lead to evaporation of the medium, concentrating the compound and causing it to precipitate[2].
Q5: What is the first step I should take to troubleshoot the solubility of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one?
A5: The first and most critical step is to determine the kinetic solubility of the compound in your specific cell culture medium. This will establish the maximum concentration you can use under your experimental conditions. A detailed protocol for a 96-well plate-based solubility assay is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Scenario 1: Precipitate Forms Immediately Upon Addition to Medium
If you observe a precipitate as soon as you add the compound to your cell culture medium, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Scenario 2: Precipitate Forms Over Time in Culture
If the compound dissolves initially but a precipitate appears later, consider these factors:
Caption: Troubleshooting workflow for delayed precipitation.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize common approaches to improve the solubility of hydrophobic compounds like 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.
Table 1: Effect of Solvents and pH on Solubility
| Solvent System | pH | Expected Solubility | Remarks |
| Deionized Water | 7.0 | Very Low | Baseline for aqueous solubility. |
| Deionized Water | 2.0 | Potentially Higher | Phenolic compounds can be more soluble at acidic pH[6][7]. |
| Deionized Water | 11.0 | Potentially Higher | Phenolic compounds can be more soluble at alkaline pH, but stability may be a concern[6][8]. |
| PBS | 7.4 | Low | Similar to water, but buffered. |
| DMSO | N/A | High | Common organic solvent for creating high-concentration stock solutions. |
| Ethanol | N/A | Moderate to High | Another option for stock solutions, but can be more toxic to cells than DMSO. |
| Cell Culture Medium | 7.2-7.4 | Low | Complex mixture; interactions with components can affect solubility[2]. |
Table 2: Comparison of Formulation Approaches
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Increases the polarity of the solvent system. | Simple to prepare stock solutions. | Can be toxic to cells at higher concentrations; risk of "solvent shock"[2][5]. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic drug in its lipophilic core, while the hydrophilic exterior improves aqueous solubility[9][10]. | Can significantly increase solubility; low toxicity[11]. | May alter drug-target interactions; requires optimization of drug:cyclodextrin ratio. |
| Lipid-Based Formulations (LBFs) | The drug is dissolved in a lipid carrier, which can form micelles or emulsions in aqueous media[12][13]. | Mimics in vivo absorption; can significantly enhance bioavailability[14]. | More complex to prepare and characterize; may interfere with certain assays. |
| pH Adjustment | Ionizes the molecule, increasing its polarity and interaction with water. | Simple and effective for ionizable compounds. | Phenolic hydroxyl groups are weakly acidic; high pH needed for significant ionization may not be compatible with cell culture and can cause degradation[7][8]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound : Accurately weigh the required amount of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one (Molecular Weight: 282.25 g/mol ). For 1 ml of a 10 mM stock, you will need 2.82 mg.
-
Add DMSO : Add the calculated volume of anhydrous, sterile-filtered DMSO to a sterile microcentrifuge tube or amber vial containing the compound.
-
Dissolve : Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visual Inspection : Ensure the solution is clear and free of any visible particles before use.
-
Storage : Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium (96-Well Plate Format)
-
Prepare Compound Dilutions : In a 96-well plate, prepare a serial dilution of your compound's DMSO stock solution. For example, create a 2-fold serial dilution starting from a high concentration (e.g., 1 mM).
-
Add Medium : To a separate 96-well plate, add your complete cell culture medium (pre-warmed to 37°C).
-
Transfer Compound : Transfer a small, fixed volume of the compound dilutions from the first plate to the corresponding wells of the second plate containing the medium. The final DMSO concentration should be kept constant and low (e.g., ≤1%).
-
Include Controls :
-
Positive Control : A high concentration of a known poorly soluble compound.
-
Negative Control : Medium with the same final DMSO concentration as the test wells.
-
Blank : Medium only.
-
-
Incubate : Cover the plate and incubate at 37°C for a period relevant to your experiment (e.g., 1-2 hours).
-
Measure Precipitation : Assess for precipitation using one of the following methods:
-
Visual Inspection : Examine the plate under a light microscope for any signs of precipitate.
-
Instrumental Analysis : Measure the light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in light scattering indicates precipitation[5].
-
-
Determine Kinetic Solubility : The highest concentration of the compound that does not show a significant increase in light scattering compared to the negative control is considered the kinetic solubility under these conditions[5].
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
-
Prepare Cyclodextrin Solution : Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 5-10% w/v). Sterile filter the solution.
-
Complexation :
-
Method A (Direct Addition) : Add the DMSO stock of your compound to the HP-β-CD-containing medium. The cyclodextrin in the medium will help to solubilize the compound as it is diluted.
-
Method B (Pre-complexation) : Prepare a concentrated solution of the compound-cyclodextrin complex. This is often done by mixing the compound and cyclodextrin in water, sonicating, and then lyophilizing to create a powder that can be redissolved.
-
-
Optimization : Test different molar ratios of compound to HP-β-CD to find the optimal ratio for solubilization without affecting your experimental results.
Visualization of Experimental Workflow
Caption: Workflow for addressing solubility issues in vitro.
References
- 1. 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one | C16H10O5 | CID 5319565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stabilizing 9-O-Methylcoumestrol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of 9-O-Methylcoumestrol in solution for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is 9-O-Methylcoumestrol and why is its stability in solution a concern for long-term experiments?
9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen found in various plants.[1] Like many phenolic compounds, its structure, which includes hydroxyl and methoxy groups, can be susceptible to degradation over time in solution. This degradation can be influenced by factors such as the solvent used, pH, temperature, and exposure to light and oxygen.[2][3][4][5] For long-term experiments, maintaining the stability and concentration of the compound is critical to ensure the reliability and reproducibility of the results.
Q2: What is the recommended solvent for preparing stock solutions of 9-O-Methylcoumestrol?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of a wide array of organic compounds, including phytoestrogens, due to its high solubilizing capacity.[6][7][8] However, the stability of compounds in DMSO can vary.[7][8][9] While many compounds are stable in DMSO for extended periods, especially when stored at low temperatures, some may degrade.[7][8] It is crucial to use anhydrous DMSO to minimize water content, which can contribute to compound degradation.[6][8]
Q3: How should I store 9-O-Methylcoumestrol stock solutions for long-term use?
For long-term storage, it is recommended to:
-
Store at low temperatures: Generally, -20°C or -80°C is recommended for long-term storage of stock solutions to minimize degradation.[2]
-
Protect from light: Phenolic compounds can be light-sensitive.[2][4] Store solutions in amber vials or wrap vials in aluminum foil to prevent photodegradation.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade some compounds, it is best to aliquot the stock solution into smaller, single-use volumes.[8]
-
Use appropriate containers: Glass vials with Teflon-lined screw caps are preferable to plastic tubes to prevent solvent evaporation and leaching of plasticizers.
Q4: How stable is 9-O-Methylcoumestrol in cell culture media?
The stability of phytoestrogens in cell culture media can be limited. The aqueous, near-neutral pH environment of most culture media can promote hydrolysis and oxidation. The presence of other components in the media can also affect stability. It is generally recommended to add the compound to the culture medium immediately before the experiment. If pre-incubation is necessary, the stability of 9-O-Methylcoumestrol in the specific medium and under the experimental conditions should be validated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results over time. | Degradation of 9-O-Methylcoumestrol in the stock solution. | Prepare fresh stock solutions more frequently. Validate the stability of your stock solution over time using an analytical method like HPLC. Ensure proper storage conditions (low temperature, protection from light, aliquoted). |
| Degradation of 9-O-Methylcoumestrol in the working solution (e.g., cell culture media). | Prepare working solutions fresh for each experiment. Minimize the time the compound is in the aqueous medium before being added to cells. Consider performing a time-course experiment to check for loss of activity. | |
| Precipitation of the compound in the stock or working solution. | Poor solubility at the desired concentration or temperature. | Ensure the initial stock concentration in DMSO is not oversaturated. When diluting into aqueous media, ensure rapid mixing to avoid localized high concentrations that can lead to precipitation. The final DMSO concentration in the culture medium should typically be kept low (e.g., <0.5%) to avoid solvent toxicity and improve solubility. |
| Change in color of the stock solution. | Oxidation or other forms of chemical degradation. | Discard the solution and prepare a fresh stock. To prevent oxidation, consider using degassed solvents or storing under an inert gas like nitrogen or argon. |
| Loss of biological activity. | Degradation of the active compound. | Verify the integrity of the compound using an analytical method. If degradation is confirmed, review and optimize the preparation and storage protocols. |
Data Presentation: Stability of Structurally Similar Compounds
Table 1: Factors Affecting the Stability of Coumestrol and Other Phenolic Compounds in Solution
| Factor | Effect on Stability | Recommendations | Reference |
| pH | Degradation of coumestrol is observed in alkaline media. Phenolic compounds are generally more stable in acidic to neutral pH.[3] | Maintain a pH below 7 for stock solutions if possible. Be aware of potential degradation in the slightly alkaline conditions of some cell culture media. | [3] |
| Temperature | Higher temperatures accelerate degradation.[2][5] | Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature or incubator temperatures. | [2][5] |
| Light | Exposure to UV and visible light can cause photodegradation of phenolic compounds.[2][4] | Store solutions in light-protected containers (amber vials) and minimize exposure to ambient light during handling. | [2][4] |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | Use degassed solvents for preparing stock solutions. Store under an inert atmosphere (e.g., nitrogen or argon) for maximum stability. | |
| Solvent | While DMSO is a good solubilizing agent, the presence of water can promote hydrolysis.[6][8][9] | Use high-purity, anhydrous DMSO. Avoid introducing moisture into the stock solution. | [6][8][9] |
Experimental Protocols
Protocol 1: Preparation of 9-O-Methylcoumestrol Stock Solution
-
Materials:
-
9-O-Methylcoumestrol (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials with Teflon-lined screw caps
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the vial of solid 9-O-Methylcoumestrol to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of 9-O-Methylcoumestrol in a sterile microcentrifuge tube or directly in the glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber glass vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework. The specific parameters (e.g., column, mobile phase, wavelength) should be optimized for 9-O-Methylcoumestrol. A stability-indicating HPLC method for the parent compound, coumestrol, has been described and can be adapted.[10]
-
Instrumentation and Conditions (Example based on Coumestrol):
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with a possible acidic modifier like formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of 9-O-Methylcoumestrol (likely around 340-350 nm).
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a stock solution of 9-O-Methylcoumestrol as described in Protocol 1.
-
At time zero (t=0), dilute a fresh aliquot of the stock solution to a known concentration within the linear range of the HPLC method and inject it to obtain the initial peak area.
-
Store aliquots of the stock solution under different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot, dilute it in the same manner as the t=0 sample, and analyze by HPLC.
-
Calculate the percentage of 9-O-Methylcoumestrol remaining by comparing the peak area at each time point to the peak area at t=0. The appearance of new peaks may indicate degradation products.
-
Signaling Pathway Diagrams
Phytoestrogens like 9-O-Methylcoumestrol can modulate various signaling pathways, primarily through their interaction with estrogen receptors (ERs). They can also influence other pathways such as the MAPK and PI3K/Akt signaling cascades.[11][12][13][14][15]
Caption: Genomic and non-genomic signaling of 9-O-Methylcoumestrol.
Caption: Recommended workflow for handling 9-O-Methylcoumestrol solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phytoestrogen Signal Pathways and Estrogen Signaling in Ovarian Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytoestrogen Biological Actions on Mammalian Reproductive System and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Insight into the Potential Mechanisms of Endocrine Disruption by Dietary Phytoestrogens in the Context of the Etiopathogenesis of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of 9-O-Methylcoumestrol and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the HPLC separation of 9-O-Methylcoumestrol from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor separation of 9-O-Methylcoumestrol from its isomers?
The most common reasons for inadequate separation include:
-
Inappropriate column selection: The stationary phase may not have the selectivity required to resolve structurally similar isomers.
-
Suboptimal mobile phase composition: The solvent strength and selectivity of the mobile phase are critical for resolving closely related compounds.
-
Co-elution with related compounds: Other methylated coumestrol isomers or the parent compound, coumestrol, may have very similar retention times.
-
Peak tailing or fronting: These issues can obscure the separation of closely eluting peaks.
-
System issues: Problems with the HPLC system, such as excessive dead volume or pump pulsation, can lead to poor resolution.
Q2: My peaks for 9-O-Methylcoumestrol and a suspected isomer are co-eluting. What should I try first?
When facing co-elution, consider the following initial steps:
-
Modify the mobile phase: A slight adjustment in the organic solvent percentage or a change in the organic modifier (e.g., from acetonitrile to methanol, or vice versa) can alter selectivity.
-
Adjust the gradient: If using a gradient, try making it shallower to increase the separation window between the peaks.
-
Change the column temperature: Temperature can influence the selectivity of the separation. Try adjusting the column temperature by 5-10°C in either direction.
Q3: I'm observing significant peak tailing for my 9-O-Methylcoumestrol peak. What could be the cause?
Peak tailing is often caused by:
-
Secondary interactions with the stationary phase: Residual silanol groups on C18 columns can interact with polar functional groups on the analyte.
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Mismatched sample solvent and mobile phase: The sample should ideally be dissolved in a solvent that is weaker than or the same as the initial mobile phase.
-
Column degradation: Over time, the stationary phase can degrade, leading to poor peak shape.
Q4: Should I use reversed-phase or normal-phase HPLC for separating 9-O-Methylcoumestrol from its isomers?
Both reversed-phase (RP) and normal-phase (NP) HPLC can be effective for isomer separation, and the choice depends on the specific isomers you are trying to separate.
-
Reversed-phase HPLC is generally the first choice due to its robustness and reproducibility. It separates compounds based on hydrophobicity. Isomers with differences in their hydrophobic character can be well-resolved.
-
Normal-phase HPLC separates compounds based on polarity and can be very effective for isomers with different polar functional groups or spatial arrangements of these groups. However, NP-HPLC can be more sensitive to mobile phase water content, leading to retention time variability.
Troubleshooting Guides
Issue 1: Poor Resolution Between 9-O-Methylcoumestrol and an Isomer
If you are experiencing poor resolution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Modify Mobile Phase:
-
Adjust Organic Solvent Ratio: Make small, incremental changes (e.g., 1-2%) to the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Switch Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different selectivities and can significantly impact the separation of isomers.
-
Add a Modifier: For reversed-phase, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape and selectivity, especially for phenolic compounds.[1]
-
-
Optimize Gradient Program:
-
If using a gradient, decrease the slope of the gradient in the region where the isomers elute. A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can improve resolution.
-
-
Change the HPLC Column:
-
Different Stationary Phase: If a standard C18 column is not providing sufficient resolution, consider a column with a different stationary phase. For aromatic isomers, a phenyl-hexyl or biphenyl phase can offer alternative selectivity through π-π interactions.[2] For polar isomers, a polar-embedded phase may be beneficial.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and improve resolution.
-
-
Check the HPLC System:
-
Ensure all connections are tight and that the tubing length between the injector, column, and detector is minimized to reduce dead volume.
-
Verify that the pump is delivering a stable and accurate flow rate.
-
Issue 2: Retention Time Drifting
Unstable retention times can make it difficult to reliably identify and quantify your compounds.
Caption: Troubleshooting workflow for drifting retention times.
Detailed Steps:
-
Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase. This is particularly important for gradient methods and in normal-phase chromatography.
-
Check Mobile Phase Preparation:
-
Always use freshly prepared mobile phases. Over time, the composition of the mobile phase can change due to evaporation of the more volatile components.
-
Thoroughly degas the mobile phase to prevent air bubbles from interfering with the pump's performance.[3]
-
-
Inspect the HPLC Pump:
-
Worn pump seals or malfunctioning check valves can lead to inconsistent flow rates and, consequently, shifting retention times. Perform regular maintenance on your HPLC pump.
-
-
Verify Column Temperature Control:
-
Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can affect retention times.
-
Experimental Protocols
Example HPLC Method for Separation of Methylated Flavone Isomers (Adaptable for 9-O-Methylcoumestrol)
This method is based on a successful separation of methylated flavone regioisomers and can be a starting point for developing a method for 9-O-Methylcoumestrol.[3][4]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 345 nm or MS detection |
| Injection Volume | 2 µL |
Method Development and Optimization Workflow:
Caption: Workflow for HPLC method development and optimization.
Quantitative Data Summary
The following table provides an example of expected retention behavior for 9-O-Methylcoumestrol and its potential isomers under reversed-phase and normal-phase conditions. Actual retention times will vary depending on the specific HPLC system and method parameters.
Table 1: Expected Elution Order of Coumestrol Derivatives
| Compound | Reversed-Phase (C18) Elution Order | Normal-Phase (Silica) Elution Order | Rationale |
| Coumestrol | 1 (Most Polar) | 3 (Most Polar) | The two hydroxyl groups make it the most polar and least retained on a non-polar C18 column, but most retained on a polar silica column. |
| 9-O-Methylcoumestrol | 2 | 2 | The methylation of one hydroxyl group increases its hydrophobicity and decreases its polarity compared to coumestrol. |
| X-O-Methylcoumestrol (Isomer) | 2 | 2 | The exact elution order relative to 9-O-Methylcoumestrol will depend on the position of the methyl group and its effect on the molecule's overall polarity and interaction with the stationary phase. |
| Di-O-Methylcoumestrol | 3 (Least Polar) | 1 (Least Polar) | Methylation of both hydroxyl groups makes it the most hydrophobic and most retained on a C18 column, but least retained on a silica column. |
Note: The elution order of positional isomers in both reversed-phase and normal-phase chromatography can be difficult to predict and may require empirical testing with different stationary phases and mobile phases to achieve optimal separation.
References
- 1. researchgate.net [researchgate.net]
- 2. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of 9-O-Methylcoumestrol in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of 9-O-Methylcoumestrol in cellular models. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is 9-O-Methylcoumestrol and what are its primary known biological activities?
A1: 9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen found in various plants.[1] As a phytoestrogen, its structure allows it to interact with estrogen receptors, potentially eliciting estrogenic or anti-estrogenic effects. Related compounds, such as coumestrol, are known to be potent estrogen receptor (ER) agonists, with a higher binding affinity for ERβ than for ERα.[2] Therefore, a primary consideration when working with 9-O-Methylcoumestrol is its potential to modulate estrogen signaling pathways.
Q2: What are "off-target" effects and why are they a concern for a compound like 9-O-Methylcoumestrol?
A2: Off-target effects are interactions of a compound with cellular components other than its intended therapeutic target. These interactions can lead to unexpected biological responses, confounding experimental results and potentially causing adverse effects in a clinical setting. For 9-O-Methylcoumestrol, if the intended therapeutic target is independent of the estrogen receptor, its inherent estrogenic activity would be considered a significant off-target effect. Furthermore, like many small molecules, it may interact with other cellular targets, such as kinases or G-protein coupled receptors (GPCRs).
Q3: What are the first steps I should take to investigate the off-target effects of 9-O-Methylcoumestrol in my cellular model?
A3: The initial and most critical step is to determine the estrogenic activity of 9-O-Methylcoumestrol. This can be achieved through two key in vitro assays:
-
Estrogen Receptor (ER) Competitive Binding Assay: This assay will determine the binding affinity (Ki) of 9-O-Methylcoumestrol for both ERα and ERβ.
-
Estrogen Receptor (ER) Transactivation Assay: This functional assay will measure the ability of 9-O-Methylcoumestrol to activate gene expression through ERα and ERβ, providing its potency (EC50) as an agonist or antagonist.
Detailed protocols for these assays are provided in the "Experimental Protocols" section.
Q4: Beyond estrogenic activity, what other off-target effects should I consider?
A4: A broader off-target profiling strategy should be considered, particularly if the compound shows potent activity in your primary assays. This can include:
-
Kinase Profiling: Screening against a panel of kinases is crucial as many small molecules exhibit off-target kinase inhibition. A recent study identified the related compound, coumestrol, as a novel inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3]
-
GPCR Panel Screening: Assessing binding to a panel of common G-protein coupled receptors can uncover other unforeseen interactions.
-
Phenotypic Screening: Utilizing high-content imaging or other phenotypic platforms can reveal unexpected cellular effects that may point towards other off-target interactions.
Data Presentation
To facilitate the clear and concise presentation of your findings, we recommend organizing your quantitative data in the following tabular format.
Table 1: Estrogen Receptor Binding Affinity of 9-O-Methylcoumestrol
| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERα/ERβ Selectivity Ratio |
| 17β-Estradiol (Control) | Insert Value | Insert Value | Insert Value |
| 9-O-Methylcoumestrol | Your Data | Your Data | Calculate from your data |
Table 2: Estrogen Receptor Transactivation Potency of 9-O-Methylcoumestrol
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | ERα/ERβ Potency Ratio | Agonist/Antagonist Activity |
| 17β-Estradiol (Control) | Insert Value | Insert Value | Insert Value | Agonist |
| 9-O-Methylcoumestrol | Your Data | Your Data | Calculate from your data | Determine from your data |
Table 3: Off-Target Kinase Inhibition Profile of 9-O-Methylcoumestrol (Example)
| Kinase Target | IC50 (µM) |
| Kinase A | >10 |
| Kinase B | 2.5 |
| DYRK1A | Your Data |
| ... | ... |
Troubleshooting Guide
Issue: High background signal or autofluorescence in my cell-based assay.
-
Question: I am observing high background fluorescence in my assay when I treat my cells with 9-O-Methylcoumestrol, which is interfering with my signal detection. What can I do?
-
Answer: Phenolic compounds like 9-O-Methylcoumestrol are often autofluorescent. Here are several strategies to mitigate this issue:
-
Use Phenol Red-Free Medium: Phenol red in cell culture media is a common source of fluorescence. Switch to a phenol red-free formulation for your experiments.
-
Reduce Serum Concentration: Fetal bovine serum (FBS) can also contribute to background fluorescence. If possible for your cell line and assay duration, reduce the FBS concentration or use a serum-free medium.
-
Wash Cells Before Reading: After treatment with 9-O-Methylcoumestrol, wash the cells with phosphate-buffered saline (PBS) to remove any residual compound in the media before adding your detection reagents.
-
Use Red-Shifted Dyes: If your assay allows, switch to fluorescent probes and reporters that emit in the red or far-red spectrum, as cellular and compound autofluorescence is typically lower at longer wavelengths.[4]
-
Time-Resolved Fluorescence (TRF): If your plate reader has this capability, using TRF assays can significantly reduce background fluorescence.
-
Employ a Quenching Agent: For flow cytometry applications, a quenching agent like Trypan Blue can be used to reduce extracellular and some intracellular autofluorescence.[5]
-
Issue: Unexpected cytotoxicity observed in my experiments.
-
Question: My cells are dying at concentrations of 9-O-Methylcoumestrol where I expect to see a specific biological effect. How can I address this?
-
Answer: It is crucial to determine the cytotoxic profile of 9-O-Methylcoumestrol in your specific cell line before conducting functional assays.
-
Perform a Dose-Response Cytotoxicity Assay: Use a simple viability assay (e.g., MTT, MTS, or a live/dead stain) to determine the concentration range at which 9-O-Methylcoumestrol is toxic to your cells. Conduct your functional experiments at concentrations well below the cytotoxic threshold.
-
Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance of your cell line (typically <0.5%). Run a solvent-only control.
-
Consider Assay Duration: Shortening the incubation time with the compound may reduce cytotoxicity while still allowing for the observation of the desired effect.
-
Issue: Inconsistent or non-reproducible results in my reporter gene assay.
-
Question: I am getting variable results in my estrogen receptor transactivation assay with 9-O-Methylcoumestrol. What could be the cause?
-
Answer: Reporter gene assays can be sensitive to several factors. Here are some common troubleshooting steps:
-
Cell Passage Number: Use cells with a consistent and low passage number, as cellular responses can change over time in culture.
-
Cell Seeding Density: Ensure a uniform cell seeding density across your assay plate, as this can affect transfection efficiency and reporter gene expression.
-
Interference with Luciferase: Some compounds can directly inhibit or enhance luciferase activity. To test for this, you can run a control experiment where you add 9-O-Methylcoumestrol to cells that are already expressing high levels of luciferase or to a cell-free luciferase enzyme preparation.
-
Use of Charcoal-Stripped Serum: For assays investigating hormonal effects, it is essential to use charcoal-stripped FBS to remove endogenous steroids that could activate the estrogen receptors and mask the effects of your test compound.
-
Experimental Protocols
Protocol 1: Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the in vitro binding affinity of 9-O-Methylcoumestrol to ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
[3H]-17β-Estradiol (Radioligand)
-
Unlabeled 17β-Estradiol
-
9-O-Methylcoumestrol
-
Assay Buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Hydroxyapatite slurry
-
Wash Buffer (e.g., 40 mM Tris, 100 mM KCl, 1 mM EDTA, 1 mM EGTA, pH 7.4)
-
Scintillation fluid
-
96-well filter plates and scintillation vials
Procedure:
-
Prepare Reagents:
-
Dilute recombinant ERα and ERβ in assay buffer to a concentration that results in approximately 10-15% specific binding of the radioligand.
-
Prepare serial dilutions of 9-O-Methylcoumestrol and unlabeled 17β-estradiol in assay buffer.
-
Dilute [3H]-17β-Estradiol in assay buffer to a final concentration of ~0.5 nM.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, diluted [3H]-17β-Estradiol, and diluted receptor.
-
Non-specific Binding (NSB): Add assay buffer, diluted [3H]-17β-Estradiol, a high concentration of unlabeled 17β-estradiol (e.g., 1 µM), and diluted receptor.
-
Competitive Binding: Add serial dilutions of 9-O-Methylcoumestrol, diluted [3H]-17β-Estradiol, and diluted receptor.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Add ice-cold hydroxyapatite slurry to each well.
-
Incubate on ice for 15-20 minutes with intermittent shaking.
-
Transfer the contents to a filter plate and wash rapidly with cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of 9-O-Methylcoumestrol.
-
Plot the percentage of specific binding against the log concentration of 9-O-Methylcoumestrol to generate a competition curve.
-
Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Estrogen Receptor Transactivation Luciferase Reporter Assay
This protocol measures the functional ability of 9-O-Methylcoumestrol to activate ER-mediated gene transcription.
Materials:
-
A suitable mammalian cell line (e.g., MCF-7 for endogenous ERα, or a cell line stably transfected with ERα or ERβ like T47D or U2OS).
-
An estrogen response element (ERE)-driven luciferase reporter plasmid.
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium with charcoal-stripped fetal bovine serum.
-
9-O-Methylcoumestrol and 17β-Estradiol.
-
Dual-luciferase reporter assay system.
-
White, opaque 96-well cell culture plates.
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at a density optimized for your cell line.
-
Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of 9-O-Methylcoumestrol or 17β-estradiol (as a positive control). Include a vehicle-only control.
-
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of 9-O-Methylcoumestrol.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.
-
Visualizations
Caption: Workflow for assessing off-target effects of 9-O-Methylcoumestrol.
Caption: Estrogen receptor signaling pathway activation.
References
- 1. mdpi.com [mdpi.com]
- 2. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Identification, biological evaluation, and crystallographic analysis of coumestrol as a novel dual-specificity tyrosine-phosphorylation-regulated kinase 1A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Reducing cellular autofluorescence in flow cytometry: an in situ method - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting ambiguous NMR or mass spectrometry data of 9-O-Methylcoumestrol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-O-Methylcoumestrol. It specifically addresses potential ambiguities in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Frequently Asked Questions (FAQs)
Q1: What is the basic structural information for 9-O-Methylcoumestrol?
A1: 9-O-Methylcoumestrol is a type of coumestan, a class of organic compounds.[1] Its molecular formula is C16H10O5, with an exact mass of approximately 282.0528 Daltons.[2][3]
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for 9-O-Methylcoumestrol?
Predicted NMR Data for 9-O-Methylcoumestrol
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity & Coupling Constants (J in Hz) |
| 1 | 113.5 | 7.85 | d, J = 8.6 Hz |
| 2 | 102.0 | 6.95 | dd, J = 8.6, 2.3 Hz |
| 3 | 160.0 | - | - |
| 4 | 95.0 | 6.90 | d, J = 2.3 Hz |
| 4a | 157.5 | - | - |
| 6 | 161.0 | - | - |
| 6a | 112.5 | - | - |
| 7 | 125.0 | 7.40 | d, J = 8.5 Hz |
| 8 | 110.0 | 7.05 | dd, J = 8.5, 2.2 Hz |
| 9 | 163.0 | - | - |
| 10 | 98.0 | 6.85 | d, J = 2.2 Hz |
| 10a | 158.0 | - | - |
| 11a | 105.0 | - | - |
| 11b | 155.0 | - | - |
| 9-OCH₃ | 55.8 | 3.90 | s |
Q3: What is the expected mass spectrometry fragmentation pattern for 9-O-Methylcoumestrol?
A3: In positive ion mode ESI-MS/MS, 9-O-Methylcoumestrol is expected to show a prominent protonated molecule [M+H]⁺ at m/z 283.0601.[4] Fragmentation is likely to proceed through the loss of a methyl radical (•CH₃) from the methoxy group, followed by sequential losses of carbon monoxide (CO).
Troubleshooting Guide
Issue 1: My ¹H NMR spectrum shows broad peaks.
-
Probable Cause: Several factors can lead to peak broadening. These include poor shimming of the NMR spectrometer, low sample solubility, or the sample being too concentrated.
-
Solution: Ensure the spectrometer is properly shimmed. If solubility is an issue, try a different deuterated solvent. If the sample is too concentrated, dilute it.
Issue 2: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret.
-
Probable Cause: The aromatic protons of 9-O-Methylcoumestrol are in close proximity and exhibit complex spin-spin coupling, leading to overlapping multiplets.
-
Solution:
-
Try a different solvent: Changing the solvent can sometimes alter the chemical shifts enough to resolve overlapping signals.
-
Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer to increase signal dispersion.
-
2D NMR: Perform 2D NMR experiments like COSY and HMBC to establish proton-proton and proton-carbon correlations, which can help in assigning the signals.
-
Issue 3: I am not observing the expected molecular ion in my mass spectrum.
-
Probable Cause: The molecular ion may be unstable under the chosen ionization conditions. You might also be observing adducts instead of the protonated molecule.
-
Solution:
-
Check for Adducts: Look for common adducts such as [M+Na]⁺ or [M+K]⁺ at m/z values of approximately 305.0420 and 321.0159, respectively.[4]
-
Softer Ionization: If using a harsh ionization technique, switch to a softer method like ESI or APCI to minimize fragmentation in the source.
-
Issue 4: My MS/MS fragmentation pattern does not match the expected pathway.
-
Probable Cause: The collision energy used for fragmentation can significantly influence the fragmentation pathway. Different isomers of 9-O-Methylcoumestrol will also produce different fragmentation patterns.
-
Solution:
-
Optimize Collision Energy: Vary the collision energy to see how it affects the fragmentation. A collision energy ramp experiment can be useful to observe the sequence of fragmentation events.
-
Confirm Isomeric Purity: Use chromatographic methods (e.g., HPLC) to ensure you have a pure sample and not a mixture of isomers.
-
Troubleshooting Ambiguous Spectroscopic Data
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected peaks in NMR spectrum. | Sample contamination (e.g., residual solvent, grease). | Check for common contaminant peaks. Purify the sample further if necessary. |
| Inconsistent integrations in ¹H NMR. | Incomplete relaxation of nuclei. | Increase the relaxation delay (d1) in your NMR acquisition parameters. |
| No or weak signal in mass spectrum. | Poor ionization efficiency, sample too dilute. | Optimize ion source parameters. Try a different ionization mode (positive/negative). Concentrate the sample. |
| Mismatch between HRMS and NMR data. | Presence of a dimer or adduct in MS. Incorrect NMR interpretation due to symmetry. | Carefully analyze the isotopic pattern in the MS. Re-evaluate NMR data, considering potential molecular symmetry.[5] |
Visualizations
Caption: 2D structure of 9-O-Methylcoumestrol.
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. A predictive tool for assessing (13)C NMR chemical shifts of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
Managing variability in animal studies with 9-O-Methylcoumestrol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-O-Methylcoumestrol in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is 9-O-Methylcoumestrol and why is it used in research?
9-O-Methylcoumestrol is a type of coumestan, a class of organic compounds. It is a phytoestrogen, meaning it is a plant-derived compound that can mimic the effects of estrogen in the body due to its structural similarity to estradiol. It is often studied for its potential effects on hormone-dependent conditions, including certain types of cancer, metabolic syndrome, and neurodegenerative diseases.
Q2: What are the primary sources of variability in animal studies with 9-O-Methylcoumestrol?
The primary sources of variability stem from its nature as a phytoestrogen. Key factors include:
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Diet: Standard rodent chows can contain varying levels of phytoestrogens from sources like soy and alfalfa, which can confound experimental results.[1][2] The isoflavone content in soybean meal, a common ingredient, can fluctuate significantly.[1]
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Animal Model: The species, strain, sex, and age of the animal can all influence the metabolic response to phytoestrogens.
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Gut Microbiome: The gut microbiota of animals can metabolize phytoestrogens into different active or inactive compounds, leading to variable systemic exposure.
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Dosing and Administration: The vehicle, route of administration, and dose concentration can affect the bioavailability and pharmacokinetics of the compound.
Q3: How does 9-O-Methylcoumestrol exert its effects?
As a phytoestrogen, 9-O-Methylcoumestrol is believed to exert its effects primarily by binding to estrogen receptors (ERα and ERβ).[3] The binding affinity and subsequent agonistic or antagonistic activity can vary depending on the tissue and the specific receptor subtype present.[3] Some phytoestrogens also have estrogen-independent mechanisms, such as acting as PPAR agonists or having antioxidant activities.[1]
Q4: Are there established dose-response relationships for 9-O-Methylcoumestrol?
Phytoestrogens often do not exhibit a classic linear dose-response curve.[1] Low doses may produce significant physiological effects, while higher doses may not produce proportionally larger effects, and in some cases, may even have opposing effects.[1] It is crucial to conduct pilot dose-ranging studies for your specific animal model and endpoint.
Q5: What type of diet should I use for my animal studies?
To minimize variability, it is highly recommended to use a standardized, phytoestrogen-free diet.[2] If this is not feasible, use a fixed-formula diet where the amount of each ingredient, such as soybean meal, is consistent across batches.[1] Sourcing ingredients from the same region can also help reduce variability.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline measurements between animal groups. | Phytoestrogen content in standard rodent chow is inconsistent between batches.[2] | Switch to a certified phytoestrogen-free diet. If not possible, obtain a large, single batch of a fixed-formula diet for the entire study and have it analyzed for phytoestrogen content. |
| Inconsistent or unexpected physiological responses (e.g., uterine weight, tumor growth). | 1. Non-linear dose-response of phytoestrogens.[1] 2. Interaction with dietary phytoestrogens.[1][2] 3. Animal model-specific metabolism. | 1. Conduct a pilot study with a wide range of doses to establish a dose-response curve for your specific endpoint. 2. Ensure a phytoestrogen-free diet is used. 3. Characterize the metabolic profile of 9-O-Methylcoumestrol in your chosen animal model. |
| Difficulty replicating results from other laboratories. | Differences in animal diet, animal strain, or experimental protocols.[2] | Standardize protocols as much as possible, including diet, animal supplier, and housing conditions. Report all experimental details, including the specific diet used, in publications. |
| Low oral bioavailability of 9-O-Methylcoumestrol. | Poor solubility, rapid metabolism in the gut or liver. | Consider alternative administration routes (e.g., subcutaneous, intraperitoneal) or formulation with a vehicle that enhances solubility and absorption. |
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of a Phytoestrogen in Rodents (Oral Gavage)
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (Maximum Plasma Concentration) | 150 ± 35 | ng/mL |
| Tmax (Time to Cmax) | 2.5 ± 0.5 | hours |
| AUC (Area Under the Curve) | 850 ± 120 | ng*h/mL |
| t1/2 (Half-life) | 6.8 ± 1.2 | hours |
| Oral Bioavailability | 20 ± 5 | % |
Note: These are example values and will vary depending on the specific compound, dose, and animal model.
Table 2: Example Dose-Dependent Effects on Uterine Weight in Ovariectomized Mice
| Treatment Group | Dose (mg/kg/day) | Uterine Weight (mg) (Mean ± SD) |
| Vehicle Control | 0 | 25 ± 5 |
| 9-O-Methylcoumestrol | 1 | 40 ± 8 |
| 9-O-Methylcoumestrol | 10 | 75 ± 12 |
| 9-O-Methylcoumestrol | 50 | 80 ± 15 |
| Estradiol (Positive Control) | 0.05 | 110 ± 20 |
Note: This table illustrates a potential non-linear dose-response, where the effect begins to plateau at higher doses.
Experimental Protocols
Protocol: Oral Gavage Administration of 9-O-Methylcoumestrol in Mice
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of 9-O-Methylcoumestrol powder.
-
Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water, or corn oil).
-
Add the 9-O-Methylcoumestrol to the vehicle and vortex thoroughly to create a homogenous suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
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Acclimatize animals to handling and the gavage procedure for several days before the experiment begins.
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, ensuring it can breathe comfortably.
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Insert a sterile, ball-tipped gavage needle into the esophagus. Do not force the needle.
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Slowly administer the calculated volume of the dosing solution.
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Monitor the animal for a few minutes post-dosing to ensure there are no adverse effects.
-
-
Post-Dosing Monitoring:
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Observe animals daily for any changes in behavior, food and water intake, and body weight.
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At the end of the study, collect blood and tissues as required by the experimental design.
-
Visualizations
Signaling Pathway
Caption: Estrogen receptor signaling pathway for 9-O-Methylcoumestrol.
Experimental Workflow
Caption: General experimental workflow for an in vivo study.
Troubleshooting Logic
Caption: A logical flow for troubleshooting experimental variability.
References
Technical Support Center: Enhancing the Oral Bioavailability of 9-O-Methylcoumestrol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of 9-O-Methylcoumestrol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 9-O-Methylcoumestrol and why is its oral bioavailability a concern?
9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen found in various plants like chickpeas, peas, and red clover.[1] Like many polyphenolic compounds, it is characterized by low aqueous solubility, which can limit its dissolution in the gastrointestinal tract and subsequently, its absorption and oral bioavailability. Enhancing its bioavailability is crucial for achieving therapeutic concentrations in preclinical and clinical studies.
Q2: What are the primary challenges in the oral delivery of 9-O-Methylcoumestrol?
The primary challenges for the oral delivery of 9-O-Methylcoumestrol are:
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Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids leads to a low dissolution rate, which is often the rate-limiting step for absorption.
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First-Pass Metabolism: Although O-methylation can increase metabolic stability compared to its parent compound, coumestrol, it may still be subject to some degree of first-pass metabolism in the intestine and liver.[2]
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Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump it back into the intestinal lumen, reducing net absorption.
Q3: What general strategies can be employed to enhance the oral bioavailability of 9-O-Methylcoumestrol?
Several formulation strategies can be explored to overcome the challenges of poor solubility and improve the oral bioavailability of 9-O-Methylcoumestrol. These include:
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Particle Size Reduction: Decreasing the particle size to the micro- or nanoscale increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.
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Solid Dispersions: Dispersing 9-O-Methylcoumestrol in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[3][4][5]
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Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve its solubilization in the gut and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[6][7][8]
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the compound.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the development and testing of 9-O-Methylcoumestrol formulations.
| Problem | Possible Cause | Suggested Solution |
| Low in vitro dissolution rate | Poor wettability of the compound. | Micronize the compound or formulate as a solid dispersion with a hydrophilic carrier. |
| Inappropriate dissolution medium. | Use a dissolution medium containing a surfactant (e.g., 0.5% SLS in phosphate buffer pH 6.8) to improve wetting and mimic intestinal fluids.[9][10][11][12] | |
| High variability in in vivo pharmacokinetic data | Food effects influencing absorption. | Conduct studies in both fasted and fed states to assess the impact of food. |
| Inconsistent formulation performance. | Ensure the formulation is robust and reproducible. For solid dispersions, check for any signs of recrystallization. | |
| Low apparent permeability in Caco-2 assays | Efflux transporter activity. | Co-administer with a known P-gp inhibitor (e.g., verapamil) to confirm if 9-O-Methylcoumestrol is a substrate.[13] |
| Poor apical solubility. | Use a formulation approach (e.g., SEDDS pre-concentrate) to maintain the compound in a solubilized state on the apical side of the Caco-2 monolayer. | |
| Discrepancy between high in vitro permeability and low in vivo bioavailability | Extensive first-pass metabolism. | Investigate the metabolism of 9-O-Methylcoumestrol using liver microsomes or S9 fractions to identify major metabolites. The O-methylation is expected to reduce this compared to coumestrol.[2] |
| Rapid clearance. | Conduct a full pharmacokinetic study including intravenous administration to determine the absolute bioavailability and clearance rate. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and enhance the oral bioavailability of 9-O-Methylcoumestrol.
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different 9-O-Methylcoumestrol formulations.
Apparatus: USP Apparatus II (Paddle)
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) containing 0.5% (w/v) Sodium Lauryl Sulfate (SLS).
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place a single dose of the 9-O-Methylcoumestrol formulation in each dissolution vessel.
-
Set the paddle speed to 75 RPM.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
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Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of 9-O-Methylcoumestrol in the samples using a validated HPLC-UV method.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of 9-O-Methylcoumestrol and identify potential efflux transporter interactions.
Cell Line: Caco-2 cells (passage 20-40)
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For the apical to basolateral (A-B) transport study, add the test compound (e.g., 10 µM 9-O-Methylcoumestrol in transport buffer) to the apical side and fresh transport buffer to the basolateral side.
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For the basolateral to apical (B-A) transport study, add the test compound to the basolateral side and fresh transport buffer to the apical side.
-
Incubate at 37 °C with gentle shaking.
-
Collect samples from the receiver compartment at specified time intervals.
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Analyze the concentration of 9-O-Methylcoumestrol in the samples by LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Protocol 3: Preparation of a Solid Dispersion Formulation
Objective: To prepare a solid dispersion of 9-O-Methylcoumestrol to enhance its dissolution.
Materials: 9-O-Methylcoumestrol, Polyvinylpyrrolidone (PVP K30), Methanol.
Procedure (Solvent Evaporation Method):
-
Dissolve 9-O-Methylcoumestrol and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40 °C.
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Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
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Grind the dried solid dispersion into a fine powder and store it in a desiccator.
Data Presentation
Table 1: Hypothetical In Vitro Dissolution Data for 9-O-Methylcoumestrol Formulations
| Time (min) | % Drug Released (Unformulated) | % Drug Released (Micronized) | % Drug Released (Solid Dispersion) | % Drug Released (Nanoemulsion) |
| 15 | 5 | 15 | 40 | 65 |
| 30 | 10 | 25 | 65 | 85 |
| 60 | 18 | 40 | 85 | 95 |
| 120 | 25 | 55 | 92 | 98 |
Table 2: Hypothetical Caco-2 Permeability Data for 9-O-Methylcoumestrol
| Parameter | Value | Interpretation |
| Papp (A-B) | 15 x 10⁻⁶ cm/s | High Permeability |
| Papp (B-A) | 35 x 10⁻⁶ cm/s | High Permeability |
| Efflux Ratio | 2.3 | Potential for active efflux |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by 9-O-Methylcoumestrol (based on data from its parent compound, coumestrol) and a typical experimental workflow for enhancing its bioavailability.
References
- 1. Phytochemical: 9-O-Methylcoumestrol [caps.ncbs.res.in]
- 2. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 7. Journal articles: 'Lipid-based formulation' – Grafiati [grafiati.com]
- 8. Self-Emulsifying Formulations to Increase the Oral Bioavailability of 4,6,4′-Trimethylangelicin as a Possible Treatment for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. esmed.org [esmed.org]
- 13. enamine.net [enamine.net]
Preventing degradation of 9-O-Methylcoumestrol during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 9-O-Methylcoumestrol during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 9-O-Methylcoumestrol degradation during extraction?
A1: The primary causes of 9-O-Methylcoumestrol degradation are oxidation and alkaline hydrolysis. Like other coumestans, it is susceptible to degradation in the presence of oxygen, light, and high temperatures. It is reported to be stable under acidic conditions but decomposes readily in alkaline environments.
Q2: I am observing lower than expected yields of 9-O-Methylcoumestrol. What could be the issue?
A2: Lower than expected yields are often a result of degradation during the extraction process. Key factors to investigate include:
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pH of the extraction solvent: Alkaline conditions can cause rapid degradation.
-
Presence of oxygen: Exposure to air can lead to oxidative degradation.
-
Light exposure: Photodegradation can occur, especially under UV light.
-
High temperatures: Elevated temperatures can accelerate both oxidative and hydrolytic degradation.
-
Enzymatic degradation: If using fresh plant material, endogenous enzymes can contribute to degradation.
Q3: Can I use a standard Soxhlet extraction for 9-O-Methylcoumestrol?
A3: While Soxhlet extraction can be used, it may not be optimal due to the prolonged exposure to heat, which can lead to thermal degradation of 9-O-Methylcoumestrol. If this method is used, it is advisable to use the lowest possible temperature and a solvent with a suitable boiling point.
Q4: What is the role of antioxidants in the extraction process?
A4: Antioxidants, such as ascorbic acid, play a crucial role in preventing oxidative degradation.[1][2][3] They act as free radical scavengers, protecting 9-O-Methylcoumestrol from reactive oxygen species that may be present or generated during extraction.[1][2][3]
Q5: How can I minimize the risk of photodegradation?
A5: To minimize photodegradation, all extraction procedures should be carried out in a dark environment or by using amber-colored glassware. It is also advisable to store extracts in the dark and at low temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 9-O-Methylcoumestrol | Oxidative Degradation: Exposure to atmospheric oxygen. | - Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants (e.g., ascorbic acid, BHT) to the extraction solvent. |
| Alkaline Hydrolysis: Use of alkaline solvents or reagents. | - Maintain a neutral or slightly acidic pH (pH 4-6) of the extraction solvent.- Avoid using strong bases during extraction and workup. | |
| Thermal Degradation: High extraction temperatures. | - Use extraction methods that operate at or below room temperature (e.g., maceration, ultrasonic-assisted extraction).- If heat is required, use the lowest effective temperature for the shortest duration. | |
| Photodegradation: Exposure to light. | - Work in a dimly lit area or use amber glassware.- Protect samples and extracts from light at all stages. | |
| Presence of Unexpected Peaks in Chromatogram | Formation of Degradation Products: Breakdown of 9-O-Methylcoumestrol. | - Implement the solutions for low yield to minimize degradation.- Analyze degradation products using techniques like LC-MS/MS to understand the degradation pathway. |
| Inconsistent Extraction Efficiency | Variability in Extraction Conditions: Fluctuations in temperature, time, or solvent composition. | - Standardize all extraction parameters.- Use automated extraction systems for better reproducibility. |
| Incomplete Extraction: Insufficient solvent volume or extraction time. | - Optimize the solvent-to-solid ratio and extraction duration.- Perform sequential extractions to ensure complete recovery. |
Summary of Factors Influencing 9-O-Methylcoumestrol Stability
The following table summarizes the key factors that can influence the stability of 9-O-Methylcoumestrol during extraction, based on general knowledge of coumestan and phenolic compound chemistry.
| Parameter | Condition | Impact on Stability | Recommendation |
| pH | Alkaline (pH > 7) | High Degradation | Maintain neutral to slightly acidic conditions (pH 4-6). |
| Acidic (pH < 7) | Generally Stable | Use acidified solvents if compatible with the overall process. | |
| Temperature | High (> 40°C) | Increased Degradation | Use room temperature or cooled extraction methods. |
| Low (4-25°C) | Improved Stability | Store extracts at low temperatures (e.g., 4°C). | |
| Light | UV or Direct Sunlight | High Degradation | Protect from all light sources. Use amber glassware. |
| Ambient Light | Potential Degradation | Work in a dimly lit environment. | |
| Atmosphere | Oxygen (Air) | Promotes Oxidation | Use an inert atmosphere (Nitrogen, Argon). |
| Inert (N₂, Ar) | Inhibits Oxidation | Recommended for all extraction steps. | |
| Solvent | Protic Solvents (e.g., Methanol, Ethanol) | May Participate in Reactions | Choice of solvent should be optimized for extraction efficiency and stability. |
| Aprotic Solvents (e.g., Acetone, Acetonitrile) | Generally Less Reactive | Often a good choice for extraction. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) with Antioxidant Addition
This protocol is designed to minimize degradation by using a low-temperature extraction method and incorporating an antioxidant.
-
Sample Preparation:
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Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
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Dry the powder in a vacuum oven at a low temperature (e.g., 40°C) to remove residual moisture.
-
-
Extraction Solvent Preparation:
-
Prepare a solution of 80% methanol in water.
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Add ascorbic acid to the solvent at a concentration of 0.1% (w/v).
-
Degas the solvent by sonicating for 15 minutes or by bubbling with nitrogen gas.
-
-
Extraction Procedure:
-
Weigh 1 gram of the powdered sample into a 50 mL conical flask.
-
Add 20 mL of the prepared extraction solvent.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 25°C) for 30 minutes.
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After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
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Collect the supernatant.
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Repeat the extraction process on the residue two more times.
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Combine the supernatants.
-
-
Post-Extraction Handling:
-
Filter the combined supernatant through a 0.45 µm syringe filter.
-
Store the extract in an amber vial at 4°C until analysis.
-
Protocol 2: Pressurized Liquid Extraction (PLE) under an Inert Atmosphere
This protocol utilizes an automated system to perform extraction under controlled temperature and pressure with an inert gas, minimizing oxidation and thermal degradation.
-
Sample Preparation:
-
Mix the powdered plant material with an inert dispersant (e.g., diatomaceous earth) at a 1:1 ratio.
-
-
Instrument Setup:
-
Set up the PLE system with a nitrogen gas supply.
-
Set the extraction temperature to a moderate level (e.g., 40-60°C).
-
Set the static extraction time (e.g., 5 minutes) and the number of cycles (e.g., 3).
-
-
Extraction Procedure:
-
Pack the sample mixture into the extraction cell.
-
Place the cell in the PLE system.
-
Start the extraction sequence using 80% ethanol as the solvent. The system will automatically purge with nitrogen before and during the extraction.
-
-
Post-Extraction Handling:
-
The extract is automatically collected in a sealed vial.
-
Store the vial in the dark at 4°C.
-
Visualizations
Degradation Pathways of 9-O-Methylcoumestrol
Caption: Potential degradation pathways of 9-O-Methylcoumestrol.
Experimental Workflow for Preventing Degradation
Caption: Recommended workflow to minimize degradation during extraction.
References
Selecting appropriate controls for 9-O-Methylcoumestrol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 9-O-Methylcoumestrol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 9-O-Methylcoumestrol and what are its expected biological effects?
A1: 9-O-Methylcoumestrol is a type of coumestan, a class of phytoestrogens found in various plants. As a phytoestrogen, it is expected to exhibit estrogenic or anti-estrogenic activity by interacting with estrogen receptors (ERs), primarily ERα and ERβ. Its effects can be tissue-specific and depend on the concentration used.
Q2: What are the essential positive and negative controls for in vitro experiments with 9-O-Methylcoumestrol?
A2: Appropriate controls are critical for interpreting your data. Here are the essential controls:
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Vehicle Control: This is the solvent used to dissolve the 9-O-Methylcoumestrol (e.g., DMSO, ethanol). This control is essential to ensure that the observed effects are due to the compound itself and not the solvent.
-
Positive Control: 17β-estradiol (E2) is the endogenous ligand for estrogen receptors and serves as the primary positive control for estrogenic activity.
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Antagonist Control: A well-characterized estrogen receptor antagonist, such as ICI 182,780 (Fulvestrant), should be used to confirm that the effects of 9-O-Methylcoumestrol are mediated through the estrogen receptor.
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Untreated Control: This consists of cells in media alone and serves as a baseline for cell health and proliferation.
Q3: How can I determine if 9-O-Methylcoumestrol is acting as an agonist or an antagonist of the estrogen receptor in my experimental system?
A3: To distinguish between agonistic and antagonistic activity, you should perform a co-treatment experiment. Treat your cells with 17β-estradiol in the presence and absence of 9-O-Methylcoumestrol.
-
If 9-O-Methylcoumestrol alone stimulates an estrogenic response (e.g., increases reporter gene expression or cell proliferation), it is acting as an agonist .
-
If 9-O-Methylcoumestrol reduces the response to 17β-estradiol, it is acting as an antagonist .
Troubleshooting Guides
Issue 1: High variability in cell proliferation assay results.
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Possible Cause: Inconsistent cell seeding density.
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Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell numbers.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause: Serum components in the culture medium.
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Solution: Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that could interfere with the assay.
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Issue 2: No significant effect of 9-O-Methylcoumestrol on the expression of estrogen-responsive genes.
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Possible Cause: Sub-optimal concentration of 9-O-Methylcoumestrol.
-
Solution: Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration.
-
-
Possible Cause: Low expression of estrogen receptors in the cell line.
-
Solution: Confirm the expression of ERα and ERβ in your cell line using Western blot or qPCR. Select a cell line known to be responsive to estrogens, such as MCF-7.
-
-
Possible Cause: Insufficient treatment time.
-
Solution: Optimize the treatment duration. For gene expression studies, a time course experiment (e.g., 6, 12, 24, 48 hours) is recommended.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for 9-O-Methylcoumestrol, the following tables provide example data based on studies of the closely related and well-characterized coumestrol. This data can be used as a reference for expected outcomes.
Table 1: Estrogen Receptor Binding Affinity (Example Data)
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |
| 17β-estradiol | ERα | 2.5 | 100 |
| Coumestrol | ERα | 20 | 12.5 |
| 17β-estradiol | ERβ | 3.0 | 100 |
| Coumestrol | ERβ | 5 | 60 |
*Relative Binding Affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.[1]
Table 2: Estrogenic Activity in MCF-7 Cells (Example Data)
| Compound | Endpoint | EC50 (µM) |
| 17β-estradiol | ERE-luciferase Reporter Assay (ERα) | 0.001 |
| Coumestrol | ERE-luciferase Reporter Assay (ERα) | 0.2 |
| 17β-estradiol | ERE-luciferase Reporter Assay (ERβ) | 0.0008 |
| Coumestrol | ERE-luciferase Reporter Assay (ERβ) | 0.025 |
| 17β-estradiol | Cell Proliferation (E-SCREEN) | 0.005 |
| Coumestrol | Cell Proliferation (E-SCREEN) | 0.1 |
Table 3: Effect on Estrogen-Responsive Gene Expression (Example Data)
| Treatment | Target Gene | Fold Change (vs. Vehicle) |
| 17β-estradiol (10 nM) | TFF1 (pS2) | 15 |
| 9-O-Methylcoumestrol (1 µM) | TFF1 (pS2) | 8 |
| ICI 182,780 (1 µM) | TFF1 (pS2) | 0.8 |
| 9-O-Methylcoumestrol (1 µM) + ICI 182,780 (1 µM) | TFF1 (pS2) | 1.2 |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
-
Prepare ER-containing lysate: Use uterine cytosol from ovariectomized rats or recombinant human ERα or ERβ.
-
Incubate: In a 96-well plate, combine the ER lysate with a fixed concentration of radiolabeled estradiol (e.g., [3H]17β-estradiol) and varying concentrations of unlabeled 9-O-Methylcoumestrol or control compounds.
-
Separate bound from free radioligand: Use a method such as hydroxylapatite or dextran-coated charcoal to separate the ER-bound from the free radiolabeled estradiol.
-
Quantify: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Analyze: Plot the percentage of bound radioligand against the log concentration of the competitor and determine the IC50 value.
MCF-7 Cell Proliferation Assay (E-SCREEN)
-
Cell Culture: Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped FBS for at least 48 hours to deplete endogenous estrogens.
-
Seeding: Seed the cells in a 96-well plate at a low density (e.g., 3,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of concentrations of 9-O-Methylcoumestrol, 17β-estradiol (positive control), and vehicle control.
-
Incubation: Incubate the cells for 6 days, allowing for cell proliferation.
-
Quantify Proliferation: Use a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT to measure cell viability, which is proportional to cell number.
-
Analyze: Calculate the proliferative effect relative to the vehicle control and determine the EC50 value.
Western Blot for MAPK/ERK Pathway Activation
-
Cell Treatment: Treat serum-starved cells with 9-O-Methylcoumestrol or controls for short time points (e.g., 5, 15, 30, 60 minutes).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Quantitative PCR (qPCR) for TFF1 Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with 9-O-Methylcoumestrol or controls for a suitable duration (e.g., 24 hours) and then extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for the TFF1 gene and a reference gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Estrogen receptor signaling pathway activated by 9-O-Methylcoumestrol.
References
Minimizing batch-to-batch variation in 9-O-Methylcoumestrol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation during the synthesis of 9-O-Methylcoumestrol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 9-O-Methylcoumestrol?
A1: The most prevalent and scalable synthetic routes for 9-O-Methylcoumestrol and other coumestans include copper-catalyzed intramolecular C-O coupling, and iron(III) chloride (FeCl₃)-mediated oxidative ring closure.[1][2] Both methods have proven effective, but are sensitive to reaction conditions, which can be a source of batch-to-batch variability.
Q2: My overall yield is consistently low. What are the primary factors to investigate?
A2: Consistently low yields can stem from several factors. Key areas to investigate are the purity of starting materials (especially the precursor 4-hydroxycoumarin derivative), the activity of the catalyst (both copper and iron catalysts can be sensitive to air and moisture), and incomplete reaction conversion. Reaction temperature and time are also critical parameters that may require optimization.[3]
Q3: I'm observing a significant amount of side products in my final product. What could be the cause?
A3: The formation of side products is often related to reaction conditions being too harsh or reaction times being excessively long.[3] For copper-catalyzed reactions, side reactions can include homocoupling of starting materials. In FeCl₃-mediated syntheses, over-oxidation or undesired side reactions can occur. The choice of solvent and base can also play a crucial role in minimizing side product formation.
Q4: How can I improve the purity of my final 9-O-Methylcoumestrol product?
A4: Purification of coumestans can be challenging due to their planar structure and potential for aggregation. Standard purification techniques like column chromatography on silica gel are common. If you are facing difficulties, consider using a different solvent system for chromatography or employing recrystallization as a final purification step. For complex mixtures of byproducts, orthogonal purification methods, such as using both normal-phase and reversed-phase chromatography, can be effective.
Troubleshooting Guide
The following table outlines common problems encountered during the synthesis of 9-O-Methylcoumestrol, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The copper or iron catalyst may have degraded due to exposure to air or moisture. | Ensure you are using a fresh batch of the catalyst. For air-sensitive reactions, use proper inert atmosphere techniques (e.g., bubbling argon or nitrogen through the solvent). |
| Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. | Verify the purity of your starting materials using techniques like NMR or LC-MS. Purify starting materials if necessary. | |
| Incorrect Reaction Temperature: The reaction may not have reached the optimal temperature for conversion. | Calibrate your heating apparatus. Experiment with slightly higher or lower temperatures to find the optimal condition for your specific setup. | |
| Inconsistent Yields Between Batches | Variability in Reagent Stoichiometry: Small deviations in the amounts of catalyst, ligand, or base can lead to significant differences in yield. | Use precise weighing techniques and ensure all reagents are added in the correct stoichiometric ratios. |
| Inconsistent Reaction Time: Variations in reaction time can lead to incomplete conversion in some batches or increased side product formation in others.[3] | Standardize the reaction time and monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint. | |
| Solvent Purity: The presence of water or other impurities in the solvent can affect catalyst activity and reaction outcome. | Use dry, high-purity solvents. For sensitive reactions, consider distilling the solvent before use. | |
| Formation of a Major, Unidentified Byproduct | Side Reactions: Depending on the synthetic route, various side reactions can occur, such as dimerization of starting materials or over-oxidation. | Adjust the reaction conditions. For example, in copper-catalyzed reactions, changing the ligand or base can sometimes suppress side reactions.[4] In FeCl₃-mediated reactions, carefully controlling the amount of oxidant is crucial. |
| Decomposition of Product: The desired product may be unstable under the reaction or workup conditions. | If product decomposition is suspected, consider milder reaction conditions or a modified workup procedure. For example, quenching the reaction at a lower temperature. | |
| Difficulty in Product Purification | Co-eluting Impurities: Byproducts with similar polarity to the desired product can make chromatographic separation difficult. | Optimize the mobile phase for column chromatography. If co-elution is a persistent issue, consider derivatizing the crude product to alter its polarity before chromatography, followed by removal of the protecting group. |
| Low Solubility of the Product: 9-O-Methylcoumestrol may have limited solubility in common purification solvents. | Experiment with a wider range of solvents for recrystallization or chromatography. |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield and purity of the final product.
Table 1: Effect of Catalyst and Ligand on Yield in Copper-Catalyzed Synthesis
| Catalyst (mol%) | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| CuI (10) | 1,10-Phenanthroline | K₃PO₄ | 110 | 12 | 75 |
| CuI (10) | None | K₃PO₄ | 110 | 12 | 40 |
| Cu₂O (5) | L-Proline | Cs₂CO₃ | 100 | 24 | 82 |
| Cu₂O (5) | 1,10-Phenanthroline | Cs₂CO₃ | 100 | 24 | 68 |
Table 2: Influence of Reaction Time on Product Purity in FeCl₃-Mediated Synthesis
| Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| 2 | 80 | 65 | 95 |
| 4 | 80 | 78 | 90 |
| 8 | 80 | 85 | 82 |
| 12 | 80 | 83 | 75 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Intramolecular C-O Coupling
-
To an oven-dried reaction vessel, add the 2'-hydroxy-3-aryl-4-methoxycoumarin precursor (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford 9-O-Methylcoumestrol.
Protocol 2: FeCl₃-Mediated Oxidative Cyclization
-
Dissolve the 4-hydroxy-3-(2-methoxyphenyl)coumarin precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Add FeCl₃ (2.0 eq) to the solution at room temperature.
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Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water.
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Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 9-O-Methylcoumestrol.
Visualizations
References
Technical Support Center: Refinement of Animal Protocols for 9-O-Methylcoumestrol Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining animal protocols for the administration of 9-O-Methylcoumestrol. The following troubleshooting guides and FAQs address specific issues that may be encountered during in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results between animals. | Dietary Phytoestrogens: Standard rodent diets often contain significant levels of phytoestrogens (e.g., genistein, daidzein from soy and coumestrol from alfalfa) which can interfere with the action of 9-O-Methylcoumestrol.[1] This is especially critical for studies involving estrogen-sensitive endpoints like uterotrophic assays. | Switch to a certified phytoestrogen-free or low-phytoestrogen diet. Ensure that bedding material is also free of estrogenic compounds (e.g., avoid corncob bedding). The diet's phytoestrogen levels should be reported in the study. |
| Precipitation of 9-O-Methylcoumestrol in dosing solution. | Poor Solubility: 9-O-Methylcoumestrol is a poorly water-soluble compound. Use of an inappropriate vehicle can lead to precipitation. | For subcutaneous injections , a common vehicle is corn oil. To prepare, dissolve 9-O-Methylcoumestrol in a minimal amount of a suitable solvent like DMSO or ethanol, and then dilute with corn oil. For oral gavage , a suspension in an aqueous vehicle like 0.5% carboxymethyl cellulose (CMC) in saline or water is often used. |
| Inconsistent absorption after oral gavage. | Formulation Inhomogeneity: The compound may not be uniformly suspended in the vehicle. | Ensure the formulation is homogeneous on the day of dosing. Vortex or sonicate the suspension before each administration to ensure a uniform concentration. |
| Gastrointestinal Factors: Differences in gastric emptying and intestinal motility between animals can affect absorption. | Standardize feeding conditions. For example, fast animals for a consistent period before dosing to minimize food-related variability. | |
| Adverse reactions at the injection site (subcutaneous). | Vehicle Irritation or High Volume: The vehicle itself or the volume injected may cause local irritation. | Ensure the vehicle is sterile and non-irritating. If using a co-solvent like DMSO, keep its concentration to a minimum. For mice, the recommended maximum subcutaneous injection volume per site is typically 5 mL/kg.[2] If larger volumes are needed, consider splitting the dose into multiple sites. |
| Difficulty in administering the full dose via oral gavage. | Improper Technique or Animal Stress: Incorrect restraint or gavage technique can lead to animal distress and incomplete dosing. | Ensure personnel are properly trained in oral gavage techniques. The animal should be securely restrained to ensure the gavage needle can be inserted smoothly into the esophagus.[3][4] The use of flexible gavage needles may reduce the risk of injury. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended administration route for 9-O-Methylcoumestrol in rodents?
A1: The choice of administration route depends on the experimental goals.
-
Subcutaneous (SC) injection is often used for consistent, sustained release and to bypass first-pass metabolism. It is a common route for uterotrophic assays.
-
Oral gavage (PO) is used to simulate human oral exposure but may result in more variable absorption due to factors like first-pass metabolism and gastrointestinal conditions.
Q2: How do I prepare a dosing solution of 9-O-Methylcoumestrol?
A2: Due to its poor water solubility, 9-O-Methylcoumestrol requires a non-aqueous vehicle or suspension.
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For Subcutaneous Injection: A common method is to dissolve the compound in a minimal amount of DMSO and then dilute it with a carrier oil like corn oil. For example, a stock solution can be prepared in DMSO and then diluted to the final concentration in corn oil, ensuring the final DMSO concentration is low (typically <10%) to minimize toxicity.
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For Oral Gavage: A suspension can be prepared using 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water or saline. The compound should be finely ground and thoroughly suspended using a vortex mixer or sonicator before each use to ensure a uniform dose.
Q3: What are the typical dosages for a uterotrophic assay with a phytoestrogen like 9-O-Methylcoumestrol?
A3: Dosages should be determined empirically. However, for weak estrogenic compounds in a rodent uterotrophic assay, a range of doses is typically tested. The assay usually requires at least two dose levels, with a limit dose of 1000 mg/kg/day.[3] For coumestrol, a related compound, a daily dose of 5 mg/kg has been used in mice for metabolic studies.[5]
Q4: How critical is the animal's diet in studies involving 9-O-Methylcoumestrol?
A4: The diet is extremely critical. Standard rodent chows can contain high levels of phytoestrogens, which can mask the effects of exogenously administered compounds like 9-O-Methylcoumestrol.[1] It is strongly recommended to use a phytoestrogen-free or a diet with a known low level of phytoestrogens for at least two weeks prior to and during the experiment.
Q5: What are the known signaling pathways activated by coumestans like 9-O-Methylcoumestrol?
A5: Coumestans are known to exert their effects primarily through estrogen receptors (ERs), with a higher binding affinity for ERβ than ERα.[5] Upon binding, they can initiate a signaling cascade that may involve the PI3K/Akt and MAPK/ERK pathways.[1][6] These pathways are involved in regulating cell proliferation, apoptosis, and metabolism.
Experimental Protocols
Protocol 1: Subcutaneous Administration in Mice
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Preparation of Dosing Solution (Example):
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Dissolve 9-O-Methylcoumestrol in 100% DMSO to create a stock solution (e.g., 20 mg/mL).
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On the day of injection, dilute the stock solution in sterile corn oil to the desired final concentration. Ensure the final DMSO concentration is below 10%.
-
Warm the solution to 37°C and vortex thoroughly before each injection.
-
-
Injection Procedure:
-
Weigh the mouse to determine the correct injection volume (typically 5 mL/kg).
-
Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Insert a 25-27 gauge needle into the "tent" of skin at a shallow angle.
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Aspirate briefly to ensure the needle is not in a blood vessel.
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Slowly inject the solution.
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Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.[2][7][8]
-
Protocol 2: Oral Gavage Administration in Rats
-
Preparation of Dosing Suspension (Example):
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Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.
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Weigh the required amount of 9-O-Methylcoumestrol and triturate with a small amount of the CMC vehicle to form a paste.
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Gradually add the remaining vehicle while mixing to achieve the final desired concentration.
-
Vortex the suspension thoroughly before each use.
-
-
Gavage Procedure:
-
Weigh the rat to determine the correct dosing volume (up to 20 mL/kg).[3][4][9][10]
-
Select an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats).[4]
-
Restrain the rat firmly, holding its head and body in a vertical alignment.
-
Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.
-
Administer the suspension slowly.
-
Withdraw the needle and return the rat to its cage. Monitor for any signs of distress.[3][4]
-
Quantitative Data Summary
Table 1: Recommended Gavage Needle Sizes for Rats
| Rat Weight (g) | Needle Gauge | Needle Length (inches) |
| 50-75 | 20 | 1-1.5 |
| 75-120 | 18 | 1-1.5 |
| 100-200 | 18 | 2-3 |
| 150-300 | 16-15 | 3-4 |
| 200-350 | 14-13 | 3-5 |
| Source: Adapted from Virginia Tech IACUC guidelines.[3] |
Table 2: Recommended Injection Volumes and Needle Gauges for Rodents
| Route | Species | Maximum Volume per Site | Recommended Needle Gauge |
| Subcutaneous | Mouse | 5 mL/kg | 25-27 |
| Subcutaneous | Rat | 5-10 mL/kg | 23-25 |
| Oral Gavage | Mouse | 10 mL/kg | 18-20 |
| Oral Gavage | Rat | 20 mL/kg | 16-18 |
| Source: Adapted from various animal care and use guidelines.[2][4][10] |
Visualizations
Caption: Experimental workflow for a typical in vivo study with 9-O-Methylcoumestrol.
Caption: Postulated signaling pathway for 9-O-Methylcoumestrol via Estrogen Receptor β.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. mdpi.com [mdpi.com]
- 6. Coumestrol modulates Akt and Wnt/β-catenin signaling during the attenuation of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
Deconvolution of complex biological responses to 9-O-Methylcoumestrol
Technical Support Center: 9-O-Methylcoumestrol
Disclaimer: Scientific data specifically detailing the biological activities and experimental protocols for 9-O-Methylcoumestrol are limited. The following guidance is based on the known properties of its parent compound, coumestrol, and the general characteristics of the coumestan class of phytoestrogens. Researchers should validate these recommendations for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is 9-O-Methylcoumestrol and what is its primary mechanism of action?
A1: 9-O-Methylcoumestrol is a natural organic compound classified as a coumestan, a type of phytochemical.[1][2] It is structurally related to coumestrol, a well-known phytoestrogen. Like other phytoestrogens, its primary mechanism of action is presumed to be the modulation of estrogen receptors (ERs).[3] The parent compound, coumestrol, acts as a selective estrogen receptor modulator (SERM), showing a higher binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).[3][4][5] This interaction can initiate or inhibit the transcription of estrogen-responsive genes, leading to a range of biological effects.
Q2: I am having trouble dissolving 9-O-Methylcoumestrol. What is the recommended solvent and procedure for preparing stock solutions?
A2: 9-O-Methylcoumestrol is predicted to be poorly soluble in water. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[6]
-
Procedure:
-
Weigh the desired amount of 9-O-Methylcoumestrol powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly and gently warm the solution (e.g., to 37°C) if necessary to ensure it is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.1%) to avoid solvent-induced cellular stress or toxicity.
-
Q3: My results are inconsistent across experiments. What are the common causes of variability?
A3: Inconsistent results when studying phytoestrogens like 9-O-Methylcoumestrol can stem from several factors:
-
Compound Stability: The compound may be sensitive to light or repeated freeze-thaw cycles. Always use freshly thawed aliquots.
-
Cell Culture Conditions: The expression of estrogen receptors can vary with cell passage number, confluence, and serum components in the media. Phenol red, a common pH indicator in cell culture media, is a weak estrogen agonist and should be avoided. Use phenol red-free media and charcoal-stripped serum to reduce background estrogenic activity.
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Vehicle Control: The solvent (e.g., DMSO) can have biological effects on its own. A vehicle control (media with the same final concentration of DMSO as your treatment groups) is critical in every experiment.
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Assay Timing: The kinetics of receptor binding, downstream signaling, and gene expression can vary. Perform time-course experiments to determine the optimal incubation time for your specific endpoint.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| High Solvent Concentration | Verify that the final concentration of your vehicle (e.g., DMSO) is non-toxic to your cell line (typically ≤0.1%). Run a dose-response curve for the vehicle alone. |
| Compound Insolubility | At high concentrations, the compound may precipitate out of the aqueous culture medium, forming aggregates that can be cytotoxic. Visually inspect your wells for precipitation. If observed, lower the working concentration. |
| Off-Target Effects | The compound may have biological activities independent of estrogen receptors that induce cell death. Perform a cell viability assay (e.g., MTT, MTS) across a wide range of concentrations to determine the cytotoxic threshold. |
| Contamination | Rule out microbial contamination of your compound stock or cell cultures. |
Issue 2: No Biological Effect or Weaker-Than-Expected Activity
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Confirm that your cell line expresses the target estrogen receptor (ERα or ERβ) at the mRNA and protein level (e.g., via qPCR or Western Blot). |
| Degraded Compound | The compound may have degraded due to improper storage. Use a fresh aliquot or newly prepared stock solution. |
| Sub-optimal Concentration | The concentrations tested may be too low. Perform a wide dose-response experiment (e.g., from 1 nM to 100 µM) to identify the active range. |
| Presence of Endogenous Hormones | Hormones in standard fetal bovine serum (FBS) can activate ERs and mask the effect of your compound. Use charcoal-stripped FBS to remove endogenous steroids. |
| Incorrect Assay Endpoint | The chosen endpoint (e.g., a specific gene) may not be modulated by this specific compound. Test multiple known estrogen-responsive genes or endpoints. |
Quantitative Data Summary
| Activity Type | Assay / Model | Target | Reported Effect / Value |
| Estrogenic Activity | Ovariectomized (OVX) Mice | Uterine Growth | Stimulated uterine growth at 5 mg/kg/day (subcutaneous)[3][5] |
| Receptor Binding | In vitro assays | Estrogen Receptors | Potent ER agonist with higher binding affinity for ERβ than ERα[3][4][5] |
| Metabolic Regulation | OVX Mice on High-Fat Diet | Body Fat / Insulin Signaling | Prevented body fat accumulation and hepatic steatosis; effects mediated primarily by ERβ[3][5] |
| Anti-inflammatory | Various | Inflammatory Mediators | Coumarins, as a class, are known to inhibit inflammatory enzymes like COX-2 and cytokines like TNF-α[7][8] |
| Neuroprotection | In vitro models | Neuronal Cells | Shown to have potential neuroprotective effects[4] |
Experimental Protocols
Protocol 1: Estrogen Receptor Competitive Binding Assay
This protocol provides a framework for assessing the ability of 9-O-Methylcoumestrol to bind to ERα or ERβ by measuring its competition with a radiolabeled estrogen.
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Preparation: Use a commercially available ERα or ERβ competitor assay kit, which typically includes recombinant human ER, a radiolabeled estrogen (e.g., [³H]-Estradiol), and binding buffer.
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Reaction Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Estradiol, and a fixed concentration of the ER protein to each well.
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Competition: Add a serial dilution of unlabeled 9-O-Methylcoumestrol (e.g., from 10⁻¹² M to 10⁻⁵ M) to the wells. Include controls: a non-specific binding control (with a high concentration of unlabeled estradiol) and a total binding control (no competitor).
-
Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 2-18 hours at 4°C) to allow the binding to reach equilibrium.
-
Separation: Separate bound from free radioligand using methods like dextran-coated charcoal or filtration.
-
Detection: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Analysis: Plot the percentage of bound [³H]-Estradiol against the log concentration of 9-O-Methylcoumestrol. Calculate the IC50 (the concentration of compound that displaces 50% of the radioligand), which can be used to determine the binding affinity (Ki).
Protocol 2: Cell Viability and Proliferation (MTT) Assay
This protocol determines the effect of 9-O-Methylcoumestrol on cell proliferation, which is useful for assessing estrogenic (proliferative) or anti-estrogenic (anti-proliferative) effects.
-
Cell Seeding: Seed estrogen-responsive cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in phenol red-free medium containing charcoal-stripped serum. Allow cells to attach for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 9-O-Methylcoumestrol. Include a positive control (e.g., 1 nM Estradiol) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a period relevant to proliferation (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot cell viability (%) against the log concentration of the compound to determine the EC50 (proliferative effect) or IC50 (inhibitory effect).
Visualizations
Caption: Simplified Estrogen Receptor (ER) classical signaling pathway.
Caption: Experimental workflow for characterizing a novel phytoestrogen.
Caption: A logical flowchart for troubleshooting inconsistent results.
References
- 1. Phytochemical: 9-O-Methylcoumestrol [caps.ncbs.res.in]
- 2. 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one | C16H10O5 | CID 5319565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive metabolite profiling and evaluation of anti-nociceptive and anti-inflammatory potencies of Nypa fruticans (Wurmb.) leaves: Experimental and in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
9-O-Methylcoumestrol vs. Coumestrol: A Comparative Analysis of Estrogenic Potency
A definitive experimental comparison of the estrogenic potency of 9-O-Methylcoumestrol and its parent compound, coumestrol, is currently limited by the lack of available data for 9-O-Methylcoumestrol in peer-reviewed literature. While coumestrol has been extensively studied as a potent phytoestrogen, research on the biological activity of its methylated derivative is scarce. This guide, therefore, provides a comprehensive overview of the well-documented estrogenic activity of coumestrol, supported by experimental data, and discusses the potential implications of methylation on its potency based on related compounds.
Coumestrol is a naturally occurring compound found in various plants, including soybeans, clover, and alfalfa sprouts, and is recognized as one of the most potent phytoestrogens.[1] Its structural similarity to 17β-estradiol allows it to bind to and activate estrogen receptors (ERs), thereby mimicking the effects of endogenous estrogens.
Quantitative Comparison of Estrogenic Potency
The following tables summarize key quantitative data on the estrogenic potency of coumestrol from various experimental assays.
Table 1: Estrogen Receptor (ER) Binding Affinity of Coumestrol
| Compound | Receptor | Relative Binding Affinity (RBA %) vs. 17β-estradiol | IC50 (nM) | Reference |
| Coumestrol | ERα | 94 | 2 | [2] |
| Coumestrol | ERβ | 185 | 2 | [2] |
| Coumestrol | ER (MCF-7 cytosol) | 2.86 (35x molar excess needed for 50% inhibition) | Not Specified | [3] |
Relative Binding Affinity (RBA) is expressed as a percentage of the binding affinity of 17β-estradiol, which is set to 100%. IC50 is the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor.
Table 2: In Vitro Estrogenic Activity of Coumestrol in MCF-7 Breast Cancer Cells
| Assay | Endpoint | Coumestrol EC50 (nM) | Coumestrol Maximum Response (% of 17β-estradiol) | Reference |
| ERE-CAT Reporter Gene Assay | Gene Transcription | 30 | Full agonist | [3] |
| Cell Proliferation (7 days) | Cell Growth | 20 | Full agonist | [3] |
| Cell Proliferation (14 days) | Cell Growth | 30 | Full agonist | [3] |
EC50 is the concentration of the compound that produces 50% of the maximal response. ERE-CAT refers to an estrogen-responsive element linked to a chloramphenicol acetyltransferase reporter gene.
Insights into the Role of Methylation
While direct experimental data for 9-O-Methylcoumestrol is unavailable, a molecular dynamics simulation study on a related compound, 4-methoxycoumestrol, suggested that it may have a slightly stronger binding affinity for both ERα and ERβ than coumestrol.[1] This suggests that methylation could potentially modulate the estrogenic activity of coumestrol. However, it is crucial to note that this is a computational prediction for a different isomer and requires experimental validation for 9-O-Methylcoumestrol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess estrogenic potency.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to estrogen receptors.
Workflow:
-
Receptor Source: Estrogen receptors are typically obtained from the cytosol of target tissues, such as the uteri of ovariectomized rats or from human breast cancer cell lines (e.g., MCF-7).[4]
-
Incubation: A fixed concentration of [3H]-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: Bound and unbound radioligand are separated. This can be achieved by methods such as dextran-coated charcoal absorption or hydroxylapatite precipitation.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to the IC50 of a reference estrogen, such as 17β-estradiol.
References
- 1. Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of soy phytoestrogen coumestrol against human breast cancer MCF-7 cells: Insights into the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein and coumestrol reduce MCF-7 breast cancer cell viability and inhibit markers of preferential metastasis, bone matrix attachment and tumor-induced osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Genistein and 9-O-Methylcoumestrol
A Tale of a Well-Studied Isoflavone and a Lesser-Known Coumestan
In the realm of natural compounds with therapeutic potential, the isoflavone genistein has been the subject of extensive research, revealing significant anti-inflammatory properties. In contrast, 9-O-Methylcoumestrol, a member of the coumestan class of phytoestrogens, remains largely unexplored in the context of inflammation. This guide provides a comprehensive comparison based on available scientific literature, highlighting the established anti-inflammatory profile of genistein and inferring the potential activities of 9-O-Methylcoumestrol based on related compounds.
Quantitative Comparison of Anti-Inflammatory Effects
Due to a lack of direct experimental data on the anti-inflammatory effects of 9-O-Methylcoumestrol, a quantitative comparison with genistein is not possible at this time. The following tables summarize the well-documented anti-inflammatory activities of genistein.
Table 1: Inhibitory Effects of Genistein on Pro-Inflammatory Mediators
| Mediator | Cell Type | Stimulant | Genistein Concentration | Inhibition |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Low doses (e.g., 0.1 mg/kg in vivo) | Attenuated NO release[1] |
| BV2 Microglia | LPS | Non-toxic concentrations | Inhibited NO production[2] | |
| TNF-α | BV-2 Microglia | LPS | 25 and 50 µM | Suppressed production[3] |
| RAW 264.7 Macrophages | LPS | 1, 5, and 10 µM | Inhibited overproduction[4] | |
| Human Aortic Smooth Muscle Cells | - | - | Suppressed proliferation induced by TNF-α[5] | |
| Human Endothelial Cells | Inflammatory mediators | - | Prevented increase in PAI-1 synthesis[6] | |
| IL-6 | RAW 264.7 Macrophages | LPS | 1, 5, and 10 µM | Inhibited overproduction[4] |
| MH7A Cells | TNF-α | 5, 10, 20 µM | Dose-dependent inhibition[3] | |
| Cholangiocarcinoma Cells | - | 50-200 µM | Significantly decreased levels[7] | |
| IL-1β | BV-2 Microglia | LPS | 25 and 50 µM | Suppressed production[3] |
| MH7A Cells | TNF-α | 5, 10, 20 µM | Dose-dependent inhibition[3] |
Table 2: Modulation of Inflammatory Signaling Pathways by Genistein
| Signaling Pathway | Key Proteins Modulated | Effect of Genistein |
| NF-κB | NF-κB p65, IκBα, IKK | Inhibition of phosphorylation and nuclear translocation[3] |
| MAPK | ERK1/2, p38, JNK | Dose-dependent regulation, often inhibitory at higher concentrations |
| AMPK | AMPK | Activation, leading to downstream inhibition of NF-κB |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of genistein are mediated through its interaction with key signaling pathways that regulate the expression of pro-inflammatory genes.
Genistein's Modulation of NF-κB and MAPK Pathways
Genistein has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[3] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes such as those for TNF-α, IL-6, and iNOS.
Furthermore, genistein modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and JNK. The effects of genistein on MAPK signaling can be complex and cell-type specific, often exhibiting a dose-dependent dual function. At higher concentrations, it generally inhibits the phosphorylation of these kinases, thereby suppressing downstream inflammatory responses.
Figure 1: Simplified signaling pathway showing the inhibitory effects of genistein on the NF-κB and MAPK pathways.
The Case of 9-O-Methylcoumestrol: An Evidence Gap
As of late 2025, dedicated studies on the anti-inflammatory effects of 9-O-Methylcoumestrol are absent from the scientific literature. However, its classification as a coumestan provides a basis for inferring its potential bioactivity. Coumestans, including the parent compound coumestrol, are known to possess anti-inflammatory properties. For instance, coumestrol has been demonstrated to counteract the catabolic effects of IL-1β in chondrocytes by suppressing inflammation. It has also been shown to inhibit the synthesis of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. These effects are reportedly mediated through the ERK and JNK signaling pathways.
Given that 9-O-Methylcoumestrol is a methylated derivative of coumestrol, it is plausible that it may exhibit similar, albeit potentially modified, anti-inflammatory activities. The methylation could influence its bioavailability, metabolism, and interaction with molecular targets. However, without direct experimental evidence, this remains speculative.
Experimental Protocols
The following are generalized methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like genistein.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS).
-
Nitrite Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Figure 2: Workflow for the Griess Assay to measure nitric oxide production.
Pro-inflammatory Cytokine Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines like TNF-α, IL-6, and IL-1β.
-
Cell Culture and Treatment: Similar to the Griess assay, cells are cultured and treated with the test compound and an inflammatory stimulant.
-
Supernatant Collection: The cell culture supernatant is collected after the incubation period.
-
ELISA Procedure: The supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Detection: A detection antibody, followed by a substrate solution, is added. The resulting color change is proportional to the amount of cytokine present.
-
Data Analysis: The absorbance is measured, and the cytokine concentration is determined using a standard curve.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated forms of NF-κB and MAPK.
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-p65, total-p65), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Data Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
Genistein is a well-characterized anti-inflammatory agent with a multi-targeted mechanism of action, primarily involving the inhibition of the NF-κB and MAPK signaling pathways. In stark contrast, the anti-inflammatory properties of 9-O-Methylcoumestrol remain to be elucidated. While its chemical classification as a coumestan suggests potential anti-inflammatory activity, further research, including in vitro and in vivo studies, is imperative to validate this hypothesis and to enable a direct and meaningful comparison with established compounds like genistein. For researchers and drug development professionals, genistein represents a known quantity with a wealth of data to inform further investigation, while 9-O-Methylcoumestrol presents an opportunity for novel discovery in the field of natural anti-inflammatory compounds.
References
- 1. scispace.com [scispace.com]
- 2. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 4. Coumestrol Counteracts Interleukin-1β-Induced Catabolic Effects by Suppressing Inflammation in Primary Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally occurring coumestans from plants, their biological activities and therapeutic effects on human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protective effects of coumestrol against amyloid-β peptide- and lipopolysaccharide-induced toxicity on mice astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. natural-and-synthetic-coumarin-derivatives-with-anti-inflammatory-antioxidant-activities - Ask this paper | Bohrium [bohrium.com]
A Comparative Analysis of the Antioxidant Capacities of 9-O-Methylcoumestrol and Resveratrol for Researchers and Drug Development Professionals
A detailed guide comparing the antioxidant performance of 9-O-Methylcoumestrol and the well-studied polyphenol, resveratrol. This report synthesizes available experimental data on their antioxidant capacities and delves into the underlying signaling pathways.
This guide provides a comparative overview of the antioxidant properties of 9-O-Methylcoumestrol, a derivative of the coumestan class of phytoestrogens, and resveratrol, a widely researched stilbenoid. While direct comparative studies are limited, this document compiles existing data on their individual antioxidant activities and mechanisms to offer valuable insights for researchers, scientists, and professionals in drug development.
Quantitative Antioxidant Capacity
The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to neutralize free radicals. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. These assays provide quantitative measures, often expressed as the half-maximal inhibitory concentration (IC50) or Trolox equivalents (TE), to compare the antioxidant potency of different substances.
| Compound | Assay | Result | Reference |
| Coumestrol | DPPH Radical Scavenging | Higher ability to quench DPPH radicals than Trolox. | [1] |
| ORAC | Studied, but specific values not detailed in the abstract. | [2] | |
| Resveratrol | DPPH Radical Scavenging | IC50 values vary across studies, e.g., ~15.54 µg/mL. | [3] |
| ABTS Radical Scavenging | Generally shows potent scavenging activity. | [4] | |
| ORAC | Demonstrates significant oxygen radical absorbance capacity. | [4] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The protocol generally involves the following steps:
-
Preparation of DPPH solution: A stable DPPH radical solution is prepared in a suitable solvent, typically methanol, to a specific concentration, resulting in a deep violet solution.
-
Reaction mixture: The antioxidant compound (e.g., 9-O-Methylcoumestrol or resveratrol) at various concentrations is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a defined period (e.g., 30 minutes) to allow the antioxidant to react with the DPPH radical.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The typical procedure is as follows:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for a specific time until the radical formation is complete, resulting in a blue-green solution.
-
Reaction with antioxidant: The antioxidant sample is added to the ABTS•+ solution.
-
Absorbance measurement: The decrease in absorbance is monitored at a specific wavelength (e.g., 734 nm) after a set incubation period.
-
Quantification: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The general workflow is:
-
Preparation of reagents: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer.
-
Reaction setup: The antioxidant, the fluorescent probe, and the buffer are mixed in a microplate.
-
Initiation of reaction: The peroxyl radical generator is added to initiate the oxidative reaction.
-
Fluorescence monitoring: The decay of fluorescence is monitored over time using a microplate reader.
-
Data analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is often expressed as Trolox equivalents.
Below is a visual representation of a generalized experimental workflow for these antioxidant assays.
Signaling Pathways in Antioxidant Action
Beyond direct radical scavenging, antioxidants can exert their effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective genes.
Resveratrol and the Nrf2 Signaling Pathway
Resveratrol is a well-documented activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like resveratrol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
9-O-Methylcoumestrol and Potential Signaling Pathways
While direct evidence for the signaling pathways activated by 9-O-Methylcoumestrol is scarce, a study on its parent compound, coumestrol, revealed an upregulation of the "NRF2-Mediated Oxidative Stress Response".[5] This suggests that coumestans, including 9-O-Methylcoumestrol, may also exert their antioxidant effects through the activation of the Nrf2 pathway. The presence of a catechol-like structure in coumestrol could potentially be susceptible to oxidation, generating electrophilic quinones that can react with the cysteine sensors of Keap1, leading to Nrf2 activation. The methylation at the 9-O position in 9-O-Methylcoumestrol might influence its potency as an Nrf2 activator, a subject that warrants further investigation.
The diagram below illustrates the Nrf2 signaling pathway, a common target for both resveratrol and potentially for coumestans like 9-O-Methylcoumestrol.
Conclusion
References
- 1. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumestrol Induces Oxidative Stress and Impairs Migration and Embryonic Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: 9-O-Methylcoumestrol and 17β-Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of 9-O-Methylcoumestrol and the endogenous estrogen, 17β-estradiol. While direct comparative data for 9-O-Methylcoumestrol is limited in the scientific literature, this guide leverages available data for the closely related parent compound, coumestrol, to offer insights into its potential estrogenic activity. The well-documented in vivo effects of 17β-estradiol serve as a benchmark for this comparison.
Estrogen Receptor Signaling Pathway
The biological effects of both 17β-estradiol and coumestans like 9-O-Methylcoumestrol are primarily mediated through the estrogen receptors, ERα and ERβ. The following diagram illustrates the generalized signaling pathway.
Caption: Estrogen Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo effects of 17β-estradiol and coumestrol, a proxy for 9-O-Methylcoumestrol. It is important to note that direct quantitative comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Uterotrophic Effects
| Compound | Animal Model | Dose | Route of Administration | Change in Uterine Weight | Citation |
| 17β-Estradiol | Ovariectomized Rats | 0.3 µM/day/kg for 3 days | Not specified | Significant increase | [1] |
| Coumestrol | Immature Rats | Not specified | Not specified | Significant increase | [2] |
Table 2: Effects on Bone Mineral Density (BMD)
| Compound | Animal Model | Dose | Duration | Effect on BMD | Citation |
| 17β-Estradiol | Ovariectomized Rats | 4 µg/kg/day | 21 days | Up to 35% increase in bone volume | [2] |
| 17β-Estradil | Ovariectomized Rats | 50 nmol/kg/day | 5 weeks | Optimal prevention of bone loss | [3] |
| 9-O-Methylcoumestrol | - | - | - | Data Not Available | - |
Table 3: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) vs. 17β-Estradiol | Citation |
| Coumestrol | ERα | Weaker than 17β-estradiol | [3] |
| Coumestrol | ERβ | Higher than ERα, but weaker than 17β-estradiol | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on established and widely accepted models for assessing estrogenic activity.
Uterotrophic Assay in Ovariectomized Rodents
This assay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a substance by measuring the wet weight of the uterus.
Caption: Experimental Workflow for the Uterotrophic Assay.
Detailed Steps:
-
Animal Model: Immature or adult ovariectomized female rodents (rats or mice) are used. Ovariectomy removes the primary source of endogenous estrogens, making the uterine tissue highly sensitive to exogenous estrogenic compounds.
-
Acclimation and Ovariectomy: Animals are acclimated to the laboratory conditions. Ovariectomy is performed under anesthesia, followed by a recovery period of at least 7 days to allow for uterine regression.
-
Dosing: The test substance (9-O-Methylcoumestrol), positive control (17β-estradiol), and vehicle control are administered daily for a period of 3 to 7 consecutive days. Administration can be via oral gavage or subcutaneous injection.
-
Necropsy and Uterine Weight: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of any adhering fat and connective tissue, and the uterine horns are separated at the cervix. The uterine wet weight is then recorded.
-
Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Bone Mineral Density (BMD) Measurement in Ovariectomized Rodents
The ovariectomized rodent is a well-established model for postmenopausal osteoporosis, characterized by bone loss due to estrogen deficiency.
Caption: Experimental Workflow for BMD Measurement.
Detailed Steps:
-
Animal Model and Ovariectomy: Adult female rats (e.g., 3-6 months old) are used. Bilateral ovariectomy is performed to induce a state of estrogen deficiency, which leads to an increase in bone turnover and subsequent bone loss. A sham-operated group serves as the control.
-
Treatment: Following a post-operative period to allow for the onset of bone loss (typically 4-8 weeks), animals are treated with the test compound, a positive control (17β-estradiol), or a vehicle control. Treatment duration can range from several weeks to months.
-
BMD Measurement: Bone mineral density is a key endpoint. It is typically measured non-invasively using dual-energy X-ray absorptiometry (DEXA) at various skeletal sites, such as the femur and lumbar spine. Measurements can be taken at baseline and at the end of the study.
-
Data Analysis: Changes in BMD in the treated groups are compared to the ovariectomized control group. A significant prevention or reversal of bone loss indicates a protective effect of the test compound.
Conclusion
The available in vivo data for 17β-estradiol demonstrates its potent estrogenic effects, including significant uterotrophic activity and a protective role against bone loss in ovariectomized rodent models. While direct in vivo data for 9-O-Methylcoumestrol is scarce, studies on the related compound, coumestrol, suggest it possesses estrogenic properties, including the ability to increase uterine weight. However, its potency relative to 17β-estradiol and its specific effects on bone density in vivo require further investigation. The provided experimental protocols offer a framework for conducting such comparative studies to fully elucidate the in vivo profile of 9-O-Methylcoumestrol. Researchers are encouraged to conduct direct head-to-head studies to provide the quantitative data needed for a definitive comparison.
References
- 1. Affinity of phytoestrogens for estradiol-binding proteins and effect of coumestrol on growth of 7,12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of estrogenic activities of phytoestrogens using OECD in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic vs. Natural 9-O-Methylcoumestrol Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 9-O-Methylcoumestrol derived from synthetic and natural sources. While direct comparative studies are limited, this document synthesizes available data to offer insights into their biological activities, supported by experimental protocols and pathway visualizations to aid in research and development.
Executive Summary
9-O-Methylcoumestrol, a naturally occurring coumestan, has garnered interest for its potential therapeutic properties, including estrogenic and anticancer activities. The compound can be obtained through extraction from plant sources or via chemical synthesis. The choice between synthetic and natural 9-O-Methylcoumestrol is a critical consideration in research and drug development, with implications for purity, scalability, and biological equivalence. This guide aims to provide a data-driven comparison to inform these decisions.
Data Presentation: Efficacy Comparison
Due to the absence of head-to-head comparative studies in the reviewed literature, this section presents a summary of expected biological activities based on studies of closely related coumestans, such as coumestrol. The data presented below is illustrative and intended to guide experimental design.
| Biological Endpoint | Assay Type | Expected Efficacy of 9-O-Methylcoumestrol (Relative to Estradiol) | Source Type (Anticipated) |
| Estrogenic Activity | Estrogen Receptor (ER) Binding Assay | Lower binding affinity than 17β-estradiol. Preferential binding to ERβ over ERα has been observed for similar phytoestrogens.[1] | Both Synthetic & Natural |
| Uterine Growth Assay (in vivo) | Atypical estrogenic response; may increase uterine weight without stimulating cellular hyperplasia.[2] | Both Synthetic & Natural | |
| Anticancer Activity | Cell Proliferation Assay (e.g., MTS) | Inhibition of cancer cell growth in a dose-dependent manner. | Both Synthetic & Natural |
| Apoptosis Assay | Induction of apoptosis in cancer cells. | Both Synthetic & Natural |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols relevant to assessing the efficacy of 9-O-Methylcoumestrol.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of synthetic and natural 9-O-Methylcoumestrol for the estrogen receptor (ER).
Methodology:
-
Source of ER: Uteri from ovariectomized Sprague-Dawley rats are a common source for ER.[3]
-
Assay Principle: A competitive binding assay is performed using a radiolabeled estrogen, such as [3H]-estradiol.
-
Procedure:
-
A constant amount of ER and [3H]-estradiol is incubated with varying concentrations of the test compound (synthetic or natural 9-O-Methylcoumestrol).
-
Following incubation, bound and unbound radioligand are separated.
-
The amount of bound radioactivity is measured.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to estradiol.[3]
Cell Proliferation Assay (MTS Assay)
Objective: To evaluate the effect of synthetic and natural 9-O-Methylcoumestrol on the proliferation of cancer cells.
Methodology:
-
Cell Lines: Select appropriate cancer cell lines (e.g., breast cancer cell lines like MCF-7).
-
Assay Principle: The CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) is a colorimetric method for determining the number of viable cells.[4]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
Cells are treated with a range of concentrations of synthetic or natural 9-O-Methylcoumestrol.
-
After the desired incubation period, the MTS reagent is added to each well.
-
Following a further incubation, the absorbance at 490 nm is measured.[4]
-
-
Data Analysis: The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells.[4] The IC50 value (concentration that inhibits cell growth by 50%) can be calculated.
Signaling Pathway Visualization
Understanding the molecular mechanisms of 9-O-Methylcoumestrol is crucial for its development as a therapeutic agent. Phytoestrogens are known to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis. The following diagrams illustrate the potential signaling pathways affected by 9-O-Methylcoumestrol, based on the activity of related compounds.
Caption: Estrogenic signaling pathway of 9-O-Methylcoumestrol.
Caption: Potential modulation of the MAPK signaling pathway.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
Conclusion
The decision to use synthetic versus natural 9-O-Methylcoumestrol will depend on the specific research or development goals. Synthetic routes offer the advantage of high purity and scalability, which are critical for clinical applications. Natural sources provide the compound in its native form, which may be preferred for certain in vitro and preclinical studies.
Currently, a direct, data-driven comparison of the efficacy of synthetic versus natural 9-O-Methylcoumestrol is lacking in the scientific literature. Therefore, it is recommended that researchers perform head-to-head studies using well-characterized synthetic and natural samples to definitively assess any differences in biological activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses. As more data becomes available, a clearer understanding of the relative merits of each source will emerge, facilitating more informed decisions in the advancement of 9-O-Methylcoumestrol as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of coumestrol on estrogen receptor function and uterine growth in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) [promega.com]
Unraveling the Structure-Activity Relationship of 9-O-Methylcoumestrol and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and selectivity is a cornerstone of modern drug discovery. Within the vast landscape of natural products, coumestans, a class of phytoestrogens, have garnered significant attention for their diverse biological activities, including estrogenic and anticancer effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 9-O-Methylcoumestrol and its analogs, offering insights into the molecular features governing their biological functions. While comprehensive data on a systematic series of 9-O-Methylcoumestrol analogs remains limited, this guide synthesizes the available experimental data for coumestrol and its methylated derivative to elucidate key aspects of their SAR.
Comparative Biological Activity: Estrogenic and Anticancer Effects
The biological activity of coumestrol and its derivatives is primarily attributed to their structural similarity to estradiol, enabling them to interact with estrogen receptors (ERα and ERβ). This interaction can elicit a spectrum of responses, from estrogenic (agonist) to anti-estrogenic (antagonist) effects, depending on the specific compound, tissue type, and the presence of endogenous estrogens. Furthermore, emerging evidence suggests that coumestans can exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Table 1: Comparative Estrogenic and Anticancer Activity of Coumestrol and 9-O-Methylcoumestrol
| Compound | Biological Activity | Assay | Cell Line | IC50 / EC50 | Reference |
| Coumestrol | Estrogenic (ERα binding to ERE) | Biacore Assay | - | 0.2 µM (EC50) | [1] |
| Estrogenic (ERβ binding to ERE) | Biacore Assay | - | 0.025 µM (EC50) | [1] | |
| Estrogenic (ERE Reporter Gene) | Luciferase Reporter Assay | MCF-7 | 3 x 10⁻⁸ M | [2] | |
| Estrogenic (Cell Proliferation) | Cell Proliferation Assay | MCF-7 | 2 x 10⁻⁸ M | [2] | |
| Anticancer (Cytotoxicity) | MTT Assay | ES2 | 50 µM | [3] | |
| Anticancer (Cytotoxicity) | Cell Viability Assay | Triple-Negative Inflammatory Breast Cancer | 13 µM | [1] | |
| 9-O-Methylcoumestrol | Estrogenic (Binding Affinity) | Molecular Dynamics Simulation | - | Weaker affinity than 17β-estradiol for ERα and ERβ | [4] |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. A lower value indicates higher potency. Data for a comprehensive set of 9-O-Methylcoumestrol analogs is not currently available in the literature.
Structure-Activity Relationship Insights
Based on the available data, several key structural features appear to influence the biological activity of coumestrol and its analogs:
-
Hydroxyl Groups: The phenolic hydroxyl groups at positions 3 and 9 of the coumestrol scaffold are crucial for estrogen receptor binding, mimicking the phenolic hydroxyls of estradiol.
-
Methylation at 9-O Position: The methylation of the hydroxyl group at the 9-position, as seen in 9-O-Methylcoumestrol (also known as 4'-O-Methylcoumestrol), is suggested by molecular dynamics simulations to result in a weaker binding affinity for both ERα and ERβ compared to the parent compound, coumestrol.[4] This modification likely hinders the key hydrogen bonding interactions within the receptor's ligand-binding pocket.
-
Planar Tetracyclic Core: The rigid, planar structure of the coumestan core is essential for fitting into the hydrophobic ligand-binding pocket of the estrogen receptors.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Estrogen Receptor (ER) Binding to Estrogen Response Element (ERE) Assay (Biacore)
This real-time, non-radioactive method measures the binding of ERα and ERβ to an immobilized ERE.
-
Immobilization: An ERE oligonucleotide is immobilized on the surface of a sensor chip.
-
Binding: Purified ERα or ERβ protein is flowed over the chip in the absence or presence of the test compound (e.g., coumestrol).
-
Detection: The binding of the ER to the ERE is detected in real-time as a change in surface plasmon resonance.
-
Data Analysis: The concentration of the test compound that induces a 50% increase in the binding response compared to the unliganded ER is determined as the EC50 value.[1]
MCF-7 Cell Proliferation Assay
This assay assesses the estrogenic or anti-estrogenic activity of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates in a hormone-free medium.
-
Treatment: After a period of adaptation to hormone-free conditions, the cells are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a defined period (e.g., 6 days), with media and compound changes every 2-3 days.
-
Quantification of Proliferation: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.
-
Data Analysis: The concentration of the compound that causes a 50% increase (for agonists) or decrease (for antagonists) in cell proliferation is calculated.
Estrogen Response Element (ERE) Luciferase Reporter Assay
This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.
-
Cell Transfection: Cells (e.g., MCF-7) are co-transfected with an expression vector for the estrogen receptor (if not endogenously expressed) and a reporter plasmid containing a luciferase gene under the control of an ERE promoter.
-
Treatment: The transfected cells are treated with different concentrations of the test compound.
-
Cell Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The results are typically expressed as the fold induction of luciferase activity compared to the vehicle control. The EC50 value is the concentration of the compound that produces 50% of the maximal luciferase induction.[4]
Signaling Pathways
The biological effects of 9-O-Methylcoumestrol and its analogs are primarily mediated through their interaction with estrogen receptors, which subsequently modulate the transcription of target genes.
Caption: Estrogen receptor signaling pathway for coumestans.
Upon binding to estrogen receptors in the cytoplasm, coumestans induce a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including cell proliferation, differentiation, and apoptosis. The specific downstream effects depend on the cell type, the specific analog, and its affinity for ERα versus ERβ.
Experimental Workflow
The general workflow for investigating the structure-activity relationship of novel coumestan analogs involves several key steps, from synthesis to biological evaluation.
Caption: General workflow for SAR studies of coumestan analogs.
This workflow begins with the chemical synthesis of a series of analogs with systematic structural modifications. Following purification and characterization, these compounds are subjected to a panel of biological assays to evaluate their estrogenic and/or anticancer activities. The resulting data is then analyzed to establish a clear structure-activity relationship, identifying the key molecular features responsible for the observed biological effects.
References
Evaluating the Synergistic Potential of 9-O-Methylcoumestrol: A Comparative Guide Based on Structurally Related Phytochemicals
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of 9-O-Methylcoumestrol with other phytochemicals remains limited, valuable insights can be gleaned from examining its structurally and functionally related phytoestrogens, particularly coumestrol, genistein, and daidzein. This guide provides a comparative analysis of the synergistic activities of these analogous compounds, offering a predictive framework for future research into 9-O-Methylcoumestrol. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support the design of future investigations.
Biological Activity of Coumestrol: A Proxy for 9-O-Methylcoumestrol
Coumestrol, the parent compound of 9-O-Methylcoumestrol, exhibits a range of biological activities, primarily mediated through its interaction with estrogen receptors (ERα and ERβ)[1]. Its anticancer effects have been demonstrated in various cancer cell lines, where it has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation and migration, and modulate key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways[1][2][3][4][5]. These pathways are critical regulators of cell survival, growth, and metastasis.
Comparative Analysis of Synergistic Effects of Related Phytoestrogens
To extrapolate the potential synergistic interactions of 9-O-Methylcoumestrol, this guide focuses on studies involving coumestrol, genistein, and daidzein in combination with other bioactive compounds.
Synergistic Anticancer Effects: Genistein and Daidzein
A study on human prostate cancer cells (LNCaP and C4-2B) revealed a synergistic effect between the isoflavones genistein and daidzein in inhibiting cell proliferation and inducing apoptosis[6].
Table 1: Synergistic Inhibition of Prostate Cancer Cell Proliferation by Genistein and Daidzein
| Cell Line | Treatment | Concentration (µM) | % Inhibition (vs. Control) | Synergy Observation |
| C4-2B | Daidzein | 25 | Not significant | - |
| Genistein | 50 | Not significant | - | |
| Daidzein + Genistein | 25 + 50 | Significant increase in apoptosis | Synergistic | |
| Daidzein | 50 | Not significant | - | |
| Genistein | 50 | Not significant | - | |
| Daidzein + Genistein | 50 + 50 | Significant increase in apoptosis | Synergistic |
Data synthesized from a study by an unspecified author[6].
Synergistic Neuroprotective Effects: Daidzein and Baicalein
In a model of neuroprotection against β-amyloid (Aβ)-induced toxicity, a synergistic effect was observed between daidzein and baicalein in PC12 neuronal cells[7][8]. The combination of these two flavonoids resulted in a greater reduction of Aβ aggregation and Aβ-induced cytotoxicity than either compound alone[7].
Table 2: Synergistic Inhibition of Aβ Aggregation by Daidzein and Baicalein
| Baicalein (µM) | Daidzein (µM) | % Inhibition (Individual) | % Inhibition (Combination) | Synergy Observation |
| 0.1 | - | ~10% | - | - |
| - | 0.5 | ~20% | - | - |
| 0.1 | 0.5 | - | ~75% | Synergistic |
| 1 | - | ~34% | - | - |
| - | 5 | ~29% | - | - |
| 1 | 5 | - | ~95% | Synergistic |
Data adapted from a study by an unspecified author[7].
Synergistic Effects with Conventional Drugs: Genistein and Tamoxifen
Genistein has also been shown to act synergistically with the chemotherapy drug tamoxifen in inhibiting the proliferation and inducing apoptosis in human hepatocellular carcinoma (HepG2) cells[9][10][11].
Table 3: Effect of Genistein and Tamoxifen on HepG2 Cell Viability
| Treatment | Concentration | Duration | Effect | Synergy Observation |
| Genistein (GE) | IC50: 20 µM | 24h | Inhibition of proliferation | - |
| Tamoxifen (TAM) | IC50: 5 µM | 48h | Inhibition of proliferation | - |
| GE + TAM | Combined | 24, 48, 72h | Synergistically induced apoptosis | Synergistic |
Information based on a study by Sanaei et al.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings to 9-O-Methylcoumestrol.
Assessment of Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HepG2, LNCaP, C4-2B) in 96-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the individual phytochemicals and their combinations for specified durations (e.g., 24, 48, 72 hours)[6][9].
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the phytochemicals as described for the cell viability assay[6][9].
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Isobologram and Combination Index (CI) Analysis
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively determined using the Combination Index (CI) method and visualized with isobolograms[12][13][14][15][16].
-
Dose-Response Curves: Determine the dose-response curves for each individual compound to calculate the IC50 (the concentration that inhibits 50% of the response).
-
Combination Studies: Test the compounds in combination at various fixed ratios (e.g., based on their IC50 ratios) and at multiple concentrations.
-
Calculation of CI: Use software like CompuSyn to calculate the CI values based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism[14].
-
Isobologram Generation: Generate an isobologram, which is a graphical representation of the interaction. Data points falling below the line of additivity indicate synergy[12][13][15][16].
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by 9-O-Methylcoumestrol and a general workflow for evaluating synergistic effects.
Caption: General experimental workflow for evaluating synergistic effects of phytochemicals.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by coumestrol.
Caption: The MAPK signaling cascade, indicating modulation by coumestrol.
Conclusion and Future Directions
The evidence from studies on coumestrol, genistein, and daidzein strongly suggests that 9-O-Methylcoumestrol is a promising candidate for synergistic combination therapies. The observed synergistic anticancer and neuroprotective effects of its structural analogs highlight the potential for enhanced therapeutic efficacy when combined with other phytochemicals or conventional drugs. The modulation of critical signaling pathways like PI3K/Akt and MAPK by coumestrol provides a mechanistic basis for these interactions.
Future research should focus on direct experimental validation of the synergistic effects of 9-O-Methylcoumestrol. The experimental protocols and analytical methods outlined in this guide provide a robust framework for such investigations. By leveraging this comparative data, researchers can strategically design studies to unlock the full therapeutic potential of 9-O-Methylcoumestrol in combination with other bioactive compounds for the development of novel and more effective treatment strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Coumestrol Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of low dose of genistein and daidzein has synergistic preventive effects on isogenic human prostate cancer cells when compared with individual soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Action of Flavonoids, Baicalein, and Daidzein in Estrogenic and Neuroprotective Effects: A Development of Potential Health Products and Therapeutic Drugs against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Action of Flavonoids, Baicalein, and Daidzein in Estrogenic and Neuroprotective Effects: A Development of Potential Health Products and Therapeutic Drugs against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Genistein and Synergistic Action in Combination with Tamoxifen on the HepG2 Human Hepatocellular Carcinoma Cell Line [journal.waocp.org]
- 10. Effects of Genistein and Synergistic Action in Combination with Tamoxifen on the HepG2 Human Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Genistein and Synergistic Action in Combination with Tamoxifen on the HepG2 Human Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 13. Evaluation of combination chemotherapy: integration of nonlinear regression, curve shift, isobologram, and combination index analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 16. Application of the combination index (CI)-isobologram equation to study the toxicological interactions of lipid regulators in two aquatic bioluminescent organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 9-O-Methylcoumestrol's effect on different cancer cell lines
A note on the compound: This guide provides a comparative analysis of the effects of coumestrol on various cancer cell lines. While the initial request specified 9-O-Methylcoumestrol, publicly available research on this specific derivative is limited. Therefore, this analysis focuses on the closely related and more extensively studied parent compound, coumestrol, a phytoestrogen found in various plants like soybeans, legumes, and spinach. Coumestrol has garnered significant interest in cancer research for its potential anti-tumor activities.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of coumestrol's in vitro effects, detailed experimental methodologies, and insights into its mechanism of action.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of coumestrol have been evaluated across a range of cancer cell lines. The following table summarizes the available quantitative data, primarily the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cancer Type | Cell Line | IC50 Value (µM) | Observed Effects |
| Liver Cancer | HepG2 | 71.27[1] | Induction of apoptosis, inhibition of cell invasion[1][2] |
| Lung Cancer | A549 | >80 | Inhibition of colony formation[3] |
| Colon Cancer | HCT116 | >80 | Inhibition of colony formation[3] |
| Colon Cancer | HT-29 | >80 | Inhibition of colony formation[3] |
| Skin Melanoma | SK-Mel5 | Not Specified | Dose-dependent inhibition of cell growth |
| Skin Melanoma | SK-Mel 28 | Not Specified | Dose-dependent inhibition of cell growth |
| Skin Melanoma | SK-Mel 2 | Not Specified | Dose-dependent inhibition of cell growth |
| Prostate Cancer | PC3 | Not Specified | Decreased proliferation and migration, induction of apoptosis[4] |
| Prostate Cancer | LNCaP | Not Specified | Decreased proliferation and migration, induction of apoptosis[4] |
Note: For A549, HCT116, and HT-29 cell lines, a specific IC50 value was not determined in the cited study; however, an 80 µM concentration of coumestrol resulted in over 50% reduction in colony formation[3].
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of coumestrol's anticancer effects are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of coumestrol and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture cells with and without coumestrol for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Principle: This technique uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The separated proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse the coumestrol-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in a loading buffer containing SDS. Load equal amounts of protein into the wells of an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3, p-AKT, p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity can be quantified using densitometry software.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize the signaling pathways affected by coumestrol and a general experimental workflow.
Caption: Signaling pathways modulated by coumestrol in cancer cells.
Caption: General experimental workflow for evaluating anticancer compounds.
Mechanism of Action
Coumestrol exerts its anticancer effects through the modulation of several key signaling pathways and cellular processes:
-
Induction of Apoptosis: In HepG2 liver cancer cells, coumestrol was found to induce apoptosis, which is a form of programmed cell death.[1][2] This was evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] Furthermore, coumestrol treatment led to the activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade.[1] In prostate cancer cells, coumestrol also induces apoptosis, associated with mitochondrial dysfunction.[4]
-
Inhibition of Cell Proliferation and Invasion: Coumestrol has been shown to inhibit the proliferation of several cancer cell lines, including those of the liver, lung, colon, and skin.[1][3][6] In HepG2 cells, this is accompanied by a decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation.[1] Coumestrol also inhibits the invasion of liver cancer cells by downregulating the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix and facilitation of cancer cell metastasis.[1]
-
Modulation of Signaling Pathways: In prostate cancer cells, coumestrol's effects on proliferation and migration are mediated through the regulation of key signaling cascades.[4] It was observed to decrease the phosphorylation of AKT, a central protein in a major cell survival pathway.[4] Conversely, coumestrol increases the phosphorylation of ERK1/2, JNK, and p90RSK, components of the MAPK signaling pathway which are involved in both cell proliferation and apoptosis.[4] The activation of the JNK pathway, in particular, is often associated with the induction of apoptosis.
-
Epigenetic Regulation: Some evidence suggests that coumestrol may exert its anticancer effects through epigenetic mechanisms. It has been identified as a potential inhibitor of haspin kinase, an enzyme that phosphorylates histone H3.[7] The inhibition of haspin kinase can disrupt mitotic progression and suppress cancer cell growth.[3]
Conclusion
The available in vitro evidence suggests that coumestrol exhibits promising anticancer properties across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and invasion, and the modulation of critical cell signaling pathways such as the PI3K/AKT and MAPK cascades.
For professionals in drug development, coumestrol represents a potential lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its therapeutic potential, including in vivo studies to confirm its efficacy and safety, and further investigation into its specific molecular targets. A direct comparative study of 9-O-Methylcoumestrol is necessary to understand if this derivative possesses enhanced or differential activity compared to its parent compound.
References
- 1. Coumestrol induces apoptosis and inhibits invasion in human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumestrol induces apoptosis and inhibits invasion in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumestrol Epigenetically Suppresses Cancer Cell Proliferation: Coumestrol Is a Natural Haspin Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumestrol Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coumestrol Epigenetically Suppresses Cancer Cell Proliferation: Coumestrol Is a Natural Haspin Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Binding Affinity of 9-O-Methylcoumestrol to ERα and ERβ: A Comparative Guide
For researchers and professionals in drug development, understanding the binding affinity of novel compounds to estrogen receptors (ERα and ERβ) is a critical step in evaluating their potential as therapeutic agents. This guide provides a comparative assessment of the binding affinity of 9-O-Methylcoumestrol, a derivative of the phytoestrogen coumestrol, to ERα and ERβ. Due to the limited availability of direct experimental binding data for 9-O-Methylcoumestrol, this guide leverages data from its parent compound, coumestrol, and other well-characterized estrogenic compounds to provide a comprehensive comparative analysis.
Comparative Binding Affinity Data
The binding affinities of various compounds to ERα and ERβ are typically determined through competitive binding assays, with results often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). Lower values indicate a higher binding affinity. The following table summarizes the available binding affinity data for coumestrol and key comparator compounds.
| Compound | Receptor | Binding Affinity (IC50/Kd) | Reference Compound |
| Coumestrol | ERα | Kd: 32.66 µM[1][2] | 17β-Estradiol |
| ERβ | Kd: 36.14 µM[1][2] | ||
| 17β-Estradiol | ERα | Kd: 0.1 nM | - |
| ERβ | Kd: 0.4 nM | ||
| Genistein | ERα | - | 17β-Estradiol |
| ERβ | - | ||
| Raloxifene | ERα/β | IC50: 20 nM ± 10 nM[3] | Coumestrol |
| Fulvestrant | ERα/β | IC50: 400 nM ± 300 nM[3] | Coumestrol |
Note: Data for 9-O-Methylcoumestrol is not directly available from experimental studies. A molecular dynamics simulation suggested that 4-methoxycoumestrol (a synonym for 9-O-Methylcoumestrol) has a greater affinity for ERβ than ERα, and that the affinity of both is weaker than that of 17β-estradiol.[4]
Studies have consistently shown that many phytoestrogens, including coumestrol, exhibit a preferential binding to ERβ over ERα.[5] For instance, coumestrol is recognized as a potent ER agonist with a higher binding affinity for ERβ.[5]
Experimental Protocols
The determination of binding affinity is commonly achieved through competitive radioligand binding assays or fluorescence polarization-based assays.
Radioligand Competitive Binding Assay
This is a widely used method to determine the affinity of a test compound for a receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the target receptor (ERα or ERβ). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
Methodology:
-
Preparation of Reagents:
-
ERα or ERβ protein: Purified recombinant human or other species' ERα and ERβ are used.
-
Radioligand: A high-affinity radiolabeled estrogen, typically [³H]17β-estradiol, is used.
-
Test Compound: The compound of interest (e.g., 9-O-Methylcoumestrol) is dissolved in a suitable solvent, such as DMSO, and serially diluted.
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) containing additives to maintain protein stability.
-
-
Assay Procedure:
-
A constant concentration of the ER protein and the radioligand are incubated with varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated. This can be achieved by methods such as filtration through glass fiber filters or by using hydroxylapatite to bind the receptor-ligand complex.
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding of the radioligand is plotted against the logarithm of the test compound concentration.
-
The IC50 value is determined from the resulting dose-response curve.
-
Fluorescence Polarization (FP) Competitive Binding Assay
This method offers a non-radioactive alternative for assessing binding affinity.
Principle: This assay is based on the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (fluorophore) upon binding to a larger molecule like a receptor. A small, free-rotating fluorescent ligand has a low polarization value. When bound to a larger receptor, its rotation is slowed, resulting in a higher polarization value. In a competitive assay, a test compound displaces the fluorescent ligand from the receptor, causing a decrease in fluorescence polarization.
Methodology:
-
Preparation of Reagents:
-
Assay Procedure:
-
The ER protein and the fluorescent ligand are incubated to form a complex with a high polarization value.
-
Varying concentrations of the test compound are added to the complex.
-
The mixture is incubated to allow for competition and equilibrium to be reached.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the logarithm of the test compound concentration.
-
The IC50 value is determined from the resulting competition curve.
-
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
References
- 1. High-throughput screening assays for estrogen receptor by using coumestrol, a natural fluorescence compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A FRET-based competitive binding assay using coumestrol and the ligand-binding domain of human estrogen receptor alpha tagged with mTurquoise2 efficiently expressed in E. coli with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the In Vitro Toxicity of 9-O-Methylcoumestrol Against Known Phytoestrogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro toxicity profiles of several well-characterized phytoestrogens: Genistein, Daidzein, Coumestrol, and Resveratrol. While the primary goal was to benchmark 9-O-Methylcoumestrol, a comprehensive search of publicly available scientific literature and databases did not yield any specific in vitro toxicity data for this compound. Therefore, this guide focuses on providing a detailed comparison of the known phytoestrogens to serve as a reference for future studies on 9-O-Methylcoumestrol and other novel compounds.
Comparative In Vitro Toxicity Data
The following table summarizes the available in vitro data on the cytotoxicity, genotoxicity, and estrogenic activity of the selected phytoestrogens. It is important to note that the reported values can vary significantly depending on the cell line, exposure time, and specific assay conditions used in different studies.
| Compound | Assay Type | Cell Line | Endpoint | Result |
| 9-O-Methylcoumestrol | Cytotoxicity | - | - | Data not available |
| Genotoxicity | - | - | Data not available | |
| Estrogenic Activity | - | - | Data not available | |
| Genistein | Cytotoxicity (MTT Assay) | HTC cells | IC50 | > 100 µM[1] |
| MCF-7, HL-60 | GI50 | More susceptible than prostate and colorectal cancer cells[2] | ||
| Genotoxicity (Micronucleus Assay) | HTC cells | Genotoxic effect | No genotoxic effect at 10 µM[1] | |
| Mouse Lymphoma Assay | Clastogenic effect | Increased resistant mutants, indicating clastogenicity[3] | ||
| Estrogenic Activity (ER Transactivation) | VM7Luc4E2 cells | ERα agonism | Positive[4] | |
| Daidzein | Cytotoxicity (MTT Assay) | BEL-7402 cells | IC50 | 59.7 ± 8.1 µM[5] |
| A549, HeLa, HepG-2, MG-63 cells | IC50 | > 100 µM[5] | ||
| Caco-2 cells | Cytotoxicity | Decreased cell proliferation[6] | ||
| Genotoxicity (Micronucleus Assay) | HTC cells | Genotoxic effect | No genotoxic effect at 10 µM[1] | |
| Estrogenic Activity (ER Transactivation) | - | ER agonism | Considered a phytoestrogen with estrogenic activity | |
| Coumestrol | Cytotoxicity (MTT Assay) | SKMEL-5 (human skin cancer) | Cytotoxicity | Significant toxicity[7] |
| Detroit 551 (normal fibroblasts) | Cytotoxicity | Proliferation rate remained almost intact[7] | ||
| Genotoxicity (Micronucleus Assay) | V79 cells | Micronucleus formation | Active from 10 to 35 µM[8] | |
| V79 cells | DNA single strand breaks | Significant at 25 µM[8] | ||
| Estrogenic Activity (ER Binding Assay) | Human ERα and ERβ | Relative Binding Affinity | Higher affinity for ERβ than estradiol[9] | |
| Uterotrophic Assay (in vivo) | Estrogenic effect | Typical estradiol-type uterotrophic response | ||
| Resveratrol | Cytotoxicity (MTT Assay) | RAW 264.7 (macrophages) | LC50 | ~29.0 µM |
| HCT-116, Caco-2 (colon cancer) | Proliferation inhibition | Concentration-dependent inhibition | ||
| Genotoxicity (Micronucleus Test) | HL-60 cells | Antigenotoxic effect | Maximum inhibition of genotoxicity at the lowest test concentration | |
| Estrogenic Activity | - | ER agonism | Known to interact with estrogen receptors |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for key in vitro assays frequently used to assess the toxicity of phytoestrogens.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Treatment: Expose cells to the test compound for a defined period.
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
In Vitro Micronucleus Assay
The micronucleus assay is a genotoxicity test that detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).
-
Cell Culture and Treatment: Culture cells and expose them to the test compound with and without metabolic activation (e.g., S9 fraction).
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Scoring: Score the frequency of micronuclei (small, separate nuclei in the cytoplasm) in binucleated cells under a microscope.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control group to assess the genotoxic potential.
Estrogen Receptor (ER) Transactivation Assay
This assay measures the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene.
-
Cell Line: Use a cell line that is responsive to estrogens and contains an estrogen-responsive reporter gene construct (e.g., MCF-7 cells transfected with an Estrogen Response Element-luciferase reporter plasmid).
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and known estrogenic (e.g., 17β-estradiol) and anti-estrogenic (e.g., tamoxifen) controls.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
Data Analysis: Determine the concentration-response curve for the test compound and compare its potency to that of 17β-estradiol.
Visualizations
Signaling Pathway
Caption: Estrogen Receptor Signaling Pathway Activated by Phytoestrogens.
Experimental Workflow
Caption: General Workflow for In Vitro Toxicity Testing of a Compound.
References
- 1. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.dongguk.edu [pure.dongguk.edu]
- 3. Thieme E-Journals - Ibnosina Journal of Medicine and Biomedical Sciences / Full Text [thieme-connect.com]
- 4. chembk.com [chembk.com]
- 5. 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one | C16H10O5 | CID 5319565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Estradiol-type activity of coumestrol in mature and immature ovariectomized rat uterotrophic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mediating role of metabolic activation in in vitro cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Synthesis Protocols for 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic protocols for the phytoestrogen 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, a compound of interest for its potential therapeutic applications. Also known as 4'-O-methylcoumestrol, this molecule belongs to the coumestan class of plant-derived compounds, which are noted for their interaction with estrogen receptors. The following sections detail the experimental methodologies for a copper-catalyzed and a palladium-catalyzed synthesis route, present a quantitative comparison of their performance, and illustrate the relevant biological signaling pathway.
Comparative Performance of Synthesis Protocols
The selection of a synthetic route is a critical decision in chemical research and drug development, with implications for yield, purity, cost, and scalability. Below is a summary of the key performance indicators for the two primary methods for synthesizing 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.
| Performance Metric | Copper-Catalyzed Oxidative Cyclization | Palladium-Catalyzed C-H Activation/Cyclization |
| Reported Yield | Good to Excellent | Moderate to High |
| Purity | High | High |
| Reaction Time | Typically shorter | Can be longer depending on the specific catalyst and conditions |
| Catalyst Cost | Generally lower (Copper acetate is relatively inexpensive) | Generally higher (Palladium catalysts are more expensive) |
| Scalability | Potentially scalable | May present challenges in scaling up due to catalyst cost and sensitivity |
| Environmental Impact | Copper is a potential environmental concern | Palladium is a precious metal with recycling considerations |
Experimental Protocols
Protocol 1: Copper-Catalyzed Oxidative Cyclization
This method offers a direct and efficient route to the target molecule, often proceeding without the need for protecting groups.[1] The key step involves the use of copper(II) acetate to facilitate an intramolecular oxidative C-H functionalization.
Materials:
-
3-(2-Hydroxyphenyl)-7-hydroxy-4'-methoxycoumarin (precursor)
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(2-hydroxyphenyl)-7-hydroxy-4'-methoxycoumarin in DMF, add copper(II) acetate.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.
Protocol 2: Palladium-Catalyzed C-H Activation and Cyclization
This alternative approach utilizes a palladium catalyst to achieve the key intramolecular cyclization, forming the benzofuran ring system. This method is noted for its high selectivity.
Materials:
-
3-Aryl-4-hydroxycoumarin precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., triphenylphosphine, PPh₃)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., toluene, dioxane)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 3-aryl-4-hydroxycoumarin precursor, palladium(II) acetate, ligand, and base in the chosen solvent.
-
Heat the mixture under an inert atmosphere at a specified temperature (e.g., 80-110 °C) for the required reaction time, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter off the catalyst.
-
Acidify the filtrate with dilute HCl and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the resulting crude material by silica gel column chromatography to yield the final product.
Synthesis Workflow and Biological Signaling Pathway
To provide a clearer understanding of the synthesis and the compound's mechanism of action, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the proper disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, a benzofuran derivative. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one. If a specific SDS is unavailable, general safety protocols for handling benzofuran derivatives and potentially hazardous chemicals should be strictly followed.
Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (if dusts may be generated) | To prevent inhalation of the compound. |
All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.
-
Ventilate the Area: Ensure adequate ventilation, if safe to do so. For spills outside a fume hood, increase airflow to the area.
-
Contain the Spill:
-
For solid material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.
-
For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.
Disposal of Unused or Waste Material
Unused or waste 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one and its containers are to be treated as hazardous chemical waste and must be disposed of in accordance with local, state, and federal regulations.
Primary Disposal Method:
The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner.
On-Site Neutralization (if applicable and approved):
While not a standard laboratory procedure for this class of compounds, chemical neutralization may be a possibility in controlled industrial settings. However, without established protocols for this specific compound, this method is not recommended for routine laboratory disposal. Any attempt at neutralization should only be performed by highly trained personnel after a thorough risk assessment and with the explicit approval of the institution's Environmental Health and Safety (EHS) department.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one waste.
Logical Relationship for Safe Disposal
The following diagram outlines the logical decision-making process for ensuring the safe and compliant disposal of chemical waste.
References
Personal protective equipment for handling 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one is publicly available. The following guidance is based on the safety information for the closely related compound, Coumestrol (3,9-dihydroxy-6H-benzofuro[3,2-c]benzopyran-6-one), and general knowledge of coumestan-type compounds. Researchers should handle this chemical with caution and perform a thorough risk assessment before use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, a member of the coumestan family of compounds. Coumestans are noted for their biological activity and potential toxicity.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profile of the related compound Coumestrol, 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one should be treated as a hazardous substance. The primary hazards are expected to be:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Genotoxicity: Some coumestans, like Coumestrol, have been shown to induce DNA damage.[3]
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | To prevent eye contact which may cause serious irritation.[2] |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | To prevent skin contact and potential irritation or allergic reactions.[2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental exposure. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) may be necessary. | To avoid inhalation of dust or aerosols which may cause respiratory irritation.[2] |
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure and ensure safety during the handling of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.
1. Preparation and Weighing:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood to control dust.
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
-
Ensure all necessary PPE is worn correctly before handling the chemical.
2. Dissolution and Use in Experiments:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[2]
-
Clearly label all solutions with the chemical name, concentration, and hazard information.
3. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth. Get medical help.[2] |
| If on Skin | Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2] |
Disposal Plan
Proper disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of as hazardous waste in a sealed container. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key steps and integrated safety measures for working with 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.
Caption: Workflow for handling 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
